Ladostigil (Tartrate)
Description
BenchChem offers high-quality Ladostigil (Tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ladostigil (Tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H20N2O2.C4H6O6/c2*1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h2*1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLVBVAJMQZMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ladostigil: A Comprehensive Technical Review of its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a multimodal drug candidate developed for the treatment of neurodegenerative diseases, particularly Alzheimer's disease and dementia with Lewy bodies.[1][2][3] Its multifaceted mechanism of action, encompassing cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) inhibition, alongside a suite of neuroprotective effects, positions it as a compound of significant interest.[1][2][3][4] This technical guide provides an in-depth review of the experimental evidence supporting the neuroprotective properties of Ladostigil, focusing on its core mechanisms, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Core Pharmacological Activities
Ladostigil was designed as a dual-target drug, combining the pharmacophores of rivastigmine (a ChE inhibitor) and rasagiline (a selective MAO-B inhibitor).[4][5] This unique structure confers upon it the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as both MAO-A and MAO-B, with a notable brain-selective action on the latter.[1][4][6]
Cholinesterase and Monoamine Oxidase Inhibition
In vivo studies in rats have demonstrated that Ladostigil at a dose of 8.5 mg/kg/day leads to approximately 30% inhibition of brain ChE and 55-59% inhibition of both MAO-A and MAO-B.[7] Notably, a lower dose of 1 mg/kg/day did not result in significant ChE or MAO inhibition, suggesting dose-dependent effects on these primary targets.[7] In vitro studies have shown that Ladostigil is about 100 times more potent against AChE than BuChE.[4] A key feature of Ladostigil is its brain-selective MAO inhibition, with minimal effects on peripheral MAO in the liver and small intestine, which potentially reduces the risk of the "cheese effect" associated with non-selective MAO inhibitors.[1][6][8]
| Enzyme Target | Inhibition (%) | Dose/Concentration | Model System | Reference |
| Brain Cholinesterase | ~30% | 8.5 mg/kg/day | Aged Rats (in vivo) | [7] |
| Brain MAO-A | 55-59% | 8.5 mg/kg/day | Aged Rats (in vivo) | [7] |
| Brain MAO-B | 55-59% | 8.5 mg/kg/day | Aged Rats (in vivo) | [7] |
| Brain MAO (general) | ~70% | 26 mg/kg (for 2 weeks) | Mice (in vivo) | [8] |
| Acetylcholinesterase | 25-40% | 12-35 mg/kg (oral) | Rats (in vivo) | [4] |
| Acetylcholinesterase | 50-60% | 139 mg/kg (oral) | Rats (in vivo) | [4] |
Neuroprotective Mechanisms of Action
Beyond its primary enzyme inhibitory functions, Ladostigil exerts a range of neuroprotective effects through multiple, interconnected pathways. These include anti-inflammatory, antioxidant, anti-apoptotic actions, and the modulation of key signaling cascades and neurotrophic factors.
Anti-Inflammatory and Immunomodulatory Effects
A significant aspect of Ladostigil's neuroprotective profile is its ability to modulate neuroinflammation, primarily through its effects on microglia, the resident immune cells of the brain.
In aged rats, chronic treatment with Ladostigil (at both 1 and 8.5 mg/kg/day) has been shown to reduce the expression of CD11b, a marker of microglial activation, and restore microglial morphology to that of younger animals.[7] In vitro studies using primary mouse microglial cultures have further elucidated this mechanism, showing that Ladostigil reduces the nuclear translocation of NFκB and the phosphorylation of ERK1/2 and p38, key signaling molecules in the inflammatory cascade.[9] This leads to a downregulation in the gene expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.[9]
Recent studies in ATP/LPS-activated microglia have revealed that Ladostigil can downregulate the expression of early growth response protein 1 (Egr1), a transcription factor implicated in neurodegenerative diseases.[9] Conversely, Ladostigil upregulates the expression of TNF alpha-induced protein 3 (TNFaIP3), a ubiquitin-modifying enzyme that terminates NFκB signaling.[9]
Regulation of Pro-Survival Signaling Pathways
Ladostigil has been shown to activate several key signaling pathways that promote neuronal survival and resilience.[1][2][6][10]
Activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central component of Ladostigil's neuroprotective action.[1][2][6][10] These pathways are crucial for cell survival and plasticity.
Ladostigil enhances the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[11][12] This effect is associated with the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[11][12]
Anti-Apoptotic and Antioxidant Activity
Ladostigil demonstrates potent anti-apoptotic and antioxidant properties in various in vitro and in vivo models.[1][10]
The drug has been shown to regulate members of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[2][13] It also prevents the fall in mitochondrial membrane potential, a critical event in the initiation of apoptosis.[1][6][10]
In SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide-induced oxidative stress, Ladostigil (at concentrations of 1-10 µM) dose-dependently increased cell viability.[14] This was associated with a decrease in intracellular reactive oxygen species (ROS) and an increased activity of antioxidant enzymes such as catalase and glutathione reductase.[14] Furthermore, Ladostigil upregulates the mRNA levels of several antioxidant enzymes, including catalase, NAD(P)H quinone oxidoreductase 1, and peroxiredoxin 1.[14]
Regulation of Amyloid Precursor Protein (APP) Processing
Ladostigil has been shown to influence the processing of amyloid precursor protein (APP), a key pathological component of Alzheimer's disease.[1][2][6][10] This regulatory activity is linked to the activation of the PKC and MAPK signaling pathways.[1][2]
Experimental Protocols
The neuroprotective properties of Ladostigil have been investigated using a variety of in vitro and in vivo models. Below are summaries of the methodologies employed in key studies.
In Vitro Models
-
Cell Lines:
-
SH-SY5Y Human Neuroblastoma Cells: Used to model neuronal apoptosis and oxidative stress. Cells are typically cultured in standard media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Neurotoxicity is induced by agents such as hydrogen peroxide (H₂O₂).[14]
-
Primary Mouse Microglial Cultures: Utilized to study neuroinflammation. Microglia are isolated from the cerebral cortices of neonatal mice and activated with lipopolysaccharide (LPS) and ATP or BzATP to induce an inflammatory response.[9]
-
-
Assays:
-
Cell Viability Assays: Standard methods like MTT or LDH assays are used to quantify the protective effect of Ladostigil against neurotoxin-induced cell death.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Enzyme Activity Assays: Spectrophotometric assays are used to determine the activity of antioxidant enzymes like catalase and glutathione reductase.
-
Western Blotting: Employed to measure the protein levels and phosphorylation status of key signaling molecules (e.g., ERK, Akt, NFκB) and apoptotic markers.
-
Quantitative PCR (qPCR): Used to measure the mRNA expression levels of cytokines, antioxidant enzymes, and other target genes.
-
Immunocytochemistry: To visualize the subcellular localization of proteins, such as the nuclear translocation of NFκB and EGR1.[9]
-
In Vivo Models
-
Animal Models:
-
Aged Rats: Used to model age-related cognitive decline and neuroinflammation.[7] Chronic oral administration of Ladostigil is typically performed over several months.
-
Scopolamine-Induced Amnesia in Rats: A model to assess pro-cognitive effects by antagonizing the muscarinic receptor antagonist scopolamine.[1][6][10]
-
Intracerebroventricular (ICV) Streptozotocin in Rats: This model induces neuroinflammation, oxidative stress, and memory deficits, mimicking aspects of sporadic Alzheimer's disease.[1][6][10]
-
Global Ischemia in Gerbils: A model of hippocampal damage used to assess neuroprotective effects against ischemic injury.[1][6][10]
-
-
Behavioral Tests:
-
Post-Mortem Analysis:
-
Immunohistochemistry: To analyze brain tissue for markers of microglial activation (e.g., CD11b) and other pathological changes.
-
Enzyme Activity Assays: To measure brain ChE and MAO activity.
-
Gene Expression Analysis: To assess the in vivo effects of Ladostigil on the expression of relevant genes in different brain regions.
-
Clinical Evidence
Ladostigil has been evaluated in Phase II clinical trials for mild cognitive impairment (MCI) and Alzheimer's disease.[4][15][16][17]
Phase II Trial in Mild Cognitive Impairment (MCI)
A 3-year, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of low-dose Ladostigil (10 mg/day) in patients with MCI and medial temporal lobe atrophy.[16][18]
-
Primary Outcome: The study did not meet its primary endpoint of significantly delaying the progression from MCI to Alzheimer's disease dementia (p=0.162).[15][16][18]
-
Secondary Outcomes: There were no significant effects on the Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), or Geriatric Depression Scale (GDS) scores.[15][16][18]
-
Biomarker Findings: An interesting finding was a potential effect on brain atrophy. The decrease in whole-brain and hippocampal volumes was less pronounced in the Ladostigil group compared to the placebo group (whole brain, p=0.025; hippocampus, p=0.043).[15][16][18]
-
Safety: The drug was found to be safe and well-tolerated.[15][16][18]
| Clinical Trial Outcome (MCI) | Ladostigil Group | Placebo Group | p-value | Reference |
| Progression to Dementia | 14 of 99 patients (14.1%) | 21 of 103 patients (20.4%) | 0.162 | [15][16][18] |
| Change in Whole Brain Volume | Less decrease | More decrease | 0.025 | [15][16][18] |
| Change in Hippocampal Volume | Less decrease | More decrease | 0.043 | [15][16][18] |
Conclusion
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 7. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oipub.com [oipub.com]
- 13. researchgate.net [researchgate.net]
- 14. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cris.biu.ac.il [cris.biu.ac.il]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ladostigil: A Dual-Inhibitor of Cholinesterase and Monoamine Oxidase for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a multimodal neuroprotective agent designed to combat the complex pathology of neurodegenerative disorders, particularly Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of Ladostigil's core mechanism of action as a dual inhibitor of both cholinesterase (ChE) and monoamine oxidase (MAO) enzymes.[4][5] It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways influenced by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel neurotherapeutics.
Introduction
Neurodegenerative diseases like Alzheimer's are characterized by a complex interplay of pathological events, including cholinergic deficits, monoaminergic imbalances, oxidative stress, and neuronal apoptosis.[6][7] Ladostigil was developed with a multi-target approach, combining the pharmacophores of a cholinesterase inhibitor and a monoamine oxidase inhibitor within a single molecule.[5] This dual-action capability allows Ladostigil to simultaneously address multiple facets of neurodegeneration, offering a potentially more effective therapeutic strategy than single-target agents.[3][4] Preclinical studies have demonstrated its ability to improve cognitive function, exert antidepressant-like effects, and provide significant neuroprotection in various models of neurodegeneration.[1][8]
Quantitative Data: Inhibitory Activity of Ladostigil
The following tables summarize the in vitro and in vivo inhibitory activities of Ladostigil against its primary enzyme targets.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | IC50 (µM) | Source |
| Acetylcholinesterase (AChE) | 31.8 | [4] |
| Butyrylcholinesterase (BuChE) | ~3180* | [1] |
| Monoamine Oxidase B (MAO-B) | 37.1 | [4] |
| Monoamine Oxidase A (MAO-A) | Not explicitly found in search results |
*Note: One study reported that Ladostigil is approximately 100 times more potent against acetylcholinesterase than butyrylcholinesterase.[1]
Table 2: In Vivo Enzyme Inhibition in Rats (Chronic Oral Administration)
| Enzyme | Brain Region | Inhibition (%) | Dosage | Source |
| Monoamine Oxidase A (MAO-A) | Striatum & Hippocampus | >90 | 52 mg/kg for 21 days | [1] |
| Monoamine Oxidase B (MAO-B) | Striatum & Hippocampus | >90 | 52 mg/kg for 21 days | [1] |
| Cholinesterase (Total) | Striatum | ~50 | 52 mg/kg for 21 days | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in Ladostigil research.
Cholinesterase Activity Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
Principle: Acetylthiocholine (or butyrylthiocholine) is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATC) or Butyrylthiocholine iodide (BTC) solution (75 mM in deionized water)
-
Enzyme solution (e.g., purified AChE or BuChE, or tissue homogenate)
-
Ladostigil solutions of varying concentrations.
-
-
Assay in a 96-well plate:
-
Add 20 µL of enzyme solution to each well.
-
Add 10 µL of Ladostigil solution (or vehicle for control).
-
Pre-incubate for 15 minutes at 37°C.
-
Add 170 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATC or BTC solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Calculation:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each Ladostigil concentration compared to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase (MAO) Activity Assay
This fluorometric or radiometric assay is used to measure the activity of MAO-A and MAO-B.
Principle: MAO enzymes catalyze the oxidative deamination of monoamines. The activity can be measured by quantifying the production of hydrogen peroxide or a specific metabolite of a radiolabeled substrate.
Procedure (Fluorometric):
-
Reagent Preparation:
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Enzyme source (e.g., mitochondrial fractions from brain tissue)
-
Ladostigil solutions of varying concentrations.
-
-
Assay in a 96-well black plate:
-
Add 20 µL of enzyme solution to each well.
-
Add 10 µL of Ladostigil solution (or vehicle for control).
-
Pre-incubate for 15 minutes at 37°C.
-
Add 70 µL of a reaction mixture containing the MAO substrate, HRP, and Amplex Red in assay buffer.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.
-
-
Calculation:
-
Calculate the rate of fluorescence increase.
-
Determine the percentage of inhibition and IC50 value as described for the cholinesterase assay.
-
Scopolamine-Induced Memory Impairment Model in Rodents
This is a widely used animal model to assess the efficacy of potential cognitive enhancers.
Principle: Scopolamine, a muscarinic acetylcholine receptor antagonist, induces a transient memory deficit in rodents, mimicking the cholinergic dysfunction seen in Alzheimer's disease.
Procedure (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Phase (Training):
-
Animals are trained to find the hidden platform over several days (e.g., 4 trials per day for 5 days).
-
The starting position is varied for each trial.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Test Phase:
-
On the test day, administer Ladostigil (or vehicle) orally or intraperitoneally at a predetermined time before the test.
-
30 minutes before the test, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
Place the animal in the pool for a probe trial where the platform has been removed.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Analysis:
-
Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between the different treatment groups.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Ladostigil extend beyond simple enzyme inhibition and involve the modulation of key intracellular signaling pathways.
PKC/MAPK Signaling Pathway
Ladostigil has been shown to activate the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This activation is linked to the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα fragment.
Caption: Ladostigil-mediated activation of PKC/MAPK signaling.
Regulation of Amyloid Precursor Protein (APP) Processing
By promoting the α-secretase pathway, Ladostigil diverts APP processing away from the amyloidogenic pathway, which is responsible for the production of the neurotoxic amyloid-β (Aβ) peptide.
Caption: Ladostigil's influence on APP processing pathways.
Regulation of the Bcl-2 Family and Apoptosis
Ladostigil has been demonstrated to modulate the expression of proteins in the Bcl-2 family, promoting cell survival by increasing the expression of anti-apoptotic proteins (like Bcl-2) and decreasing the expression of pro-apoptotic proteins (like Bax).
Caption: Ladostigil's modulation of the Bcl-2 family and apoptosis.
Conclusion
Ladostigil represents a promising multi-target therapeutic agent for neurodegenerative diseases. Its dual inhibitory action on cholinesterase and monoamine oxidase, coupled with its ability to modulate key neuroprotective signaling pathways, underscores the potential of this compound. The data and protocols presented in this guide offer a foundational resource for further research and development in this critical area of neuroscience. Continued investigation into the nuanced mechanisms of Ladostigil and similar multi-target compounds is essential for the future of neuropharmacology.
References
- 1. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
From Rasagiline to a Multi-Target Hope: The Technical Development of Ladostigil
For Immediate Release
This whitepaper provides an in-depth technical guide on the development of Ladostigil, a multimodal drug candidate originating from the pharmacophore of rasagiline. Designed for researchers, scientists, and drug development professionals, this document details the pharmacological evolution, mechanistic pathways, and clinical investigation of Ladostigil as a potential therapeutic for neurodegenerative diseases.
Introduction: The Rationale for a Multi-Target Approach
The complex and multifaceted nature of neurodegenerative disorders, such as Alzheimer's disease, necessitates therapeutic strategies that can address multiple pathological targets simultaneously. Rasagiline, a potent irreversible inhibitor of monoamine oxidase B (MAO-B), has been established as a treatment for Parkinson's disease, primarily by increasing dopamine levels in the brain.[1][2] Building upon the neuroprotective properties of rasagiline's propargylamine moiety, Ladostigil was designed as a dual-action compound to concurrently inhibit both cholinesterase (ChE) and monoamine oxidase (MAO) enzymes.[3][4] This dual inhibition strategy aims to provide symptomatic relief by modulating neurotransmitter levels and potentially modify the disease course through neuroprotective mechanisms.
From Rasagiline to Ladostigil: A Pharmacological Evolution
Ladostigil, chemically known as (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, integrates the N-propargylaminoindan pharmacophore of rasagiline with a carbamate moiety, characteristic of cholinesterase inhibitors like rivastigmine.[3] This structural amalgamation endows Ladostigil with a unique pharmacological profile, enabling it to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as both isoforms of monoamine oxidase (MAO-A and MAO-B).[3][5]
Comparative Inhibitory Profile
The following table summarizes the available in vitro inhibitory potencies (IC50) of Ladostigil and its parent compound, rasagiline, against their target enzymes.
| Compound | MAO-A (rat brain) | MAO-B (rat brain) | AChE | BuChE |
| Ladostigil | >60% inhibition at 17 mg/kg | 37.1 µM[5] | 31.8 µM[5] | 100x less potent than for AChE[3] |
| Rasagiline | 412 nM | 4.43 nM | - | - |
Note: Data for rasagiline's AChE and BuChE inhibition and complete IC50 values for Ladostigil were not available in the searched literature. The provided data for Ladostigil's MAO-A inhibition is from an in vivo study.
Key Preclinical Experimental Findings
Ladostigil has undergone extensive preclinical evaluation to characterize its efficacy and mechanism of action. Key experimental models and their outcomes are detailed below.
Scopolamine-Induced Spatial Memory Impairment in Rats
Objective: To assess the ability of Ladostigil to reverse cholinergic deficit-induced memory impairment.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Amnesia: Scopolamine, a muscarinic acetylcholine receptor antagonist, is administered intraperitoneally (i.p.) at a dose of approximately 1 mg/kg to induce a transient memory deficit.[6][7]
-
Behavioral Assessment: The Morris Water Maze (MWM) is a standard apparatus for evaluating spatial learning and memory. The maze consists of a circular pool filled with opaque water, containing a hidden escape platform.[8]
-
Acquisition Phase: Rats are trained over several days to find the hidden platform using distal spatial cues. Parameters measured include escape latency (time to find the platform) and path length.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Treatment: Ladostigil is administered orally at varying doses (e.g., 12-35 mg/kg) prior to the behavioral testing.[3]
Results: Oral administration of Ladostigil has been shown to antagonize scopolamine-induced impairments in spatial memory, indicating its ability to enhance cholinergic activity in the brain.[3][9]
Regulation of Amyloid Precursor Protein (APP) Processing in Cell Culture
Objective: To investigate the effect of Ladostigil on the processing of amyloid precursor protein (APP), a key protein in the pathogenesis of Alzheimer's disease.
Methodology:
-
Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used as they endogenously express APP.[10]
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 5% FBS). Differentiation into a more neuronal phenotype can be induced by treatment with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).[10]
-
Treatment: Differentiated or undifferentiated cells are treated with varying concentrations of Ladostigil (e.g., 0.1-10 µM).[2]
-
Analysis of APP Processing:
-
Western Blotting: Cell lysates are analyzed by Western blotting to detect levels of full-length APP and its cleavage products, including the soluble alpha-secretase-cleaved fragment (sAPPα) and C-terminal fragments (CTFs).
-
ELISA: Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of secreted Aβ peptides (Aβ40 and Aβ42) in the cell culture medium.[11]
-
Results: Ladostigil has been shown to stimulate the release of the non-amyloidogenic sAPPα from neuronal cell lines, suggesting a role in promoting the non-pathogenic processing of APP.[2]
Signaling Pathways and Neuroprotective Mechanisms
Ladostigil's neuroprotective effects are attributed to its ability to modulate key intracellular signaling pathways.
Activation of PKC and MAPK Pathways
Ladostigil activates Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades in a time and concentration-dependent manner in neuronal cell lines.[2] This activation is crucial for its neuroprotective and sAPPα-releasing effects. The proposed mechanism involves the translocation of PKC isoforms to the mitochondrial membrane.[2] Inhibitors of PKC and MAPK have been shown to block the neuroprotective and sAPPα-releasing effects of Ladostigil.[2]
Experimental Workflow for Signaling Pathway Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure [pubmed.ncbi.nlm.nih.gov]
- 7. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Antidepressant-like Potential of Ladostigil: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical evidence for the antidepressant-like effects of Ladostigil, a novel dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO)-A and -B.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological profile of this multimodal compound.
Core Mechanism of Action
Ladostigil's unique pharmacological profile stems from its ability to simultaneously inhibit both cholinesterase and brain-selective monoamine oxidase.[1][2] This dual action leads to an increase in the synaptic availability of acetylcholine and key monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—implicated in the pathophysiology of depression.[3][4][5][6]
Preclinical Efficacy in Animal Models of Depression
Ladostigil has demonstrated antidepressant-like properties in established rodent models of depression. Notably, it has shown efficacy in the forced swim test and in models of chronic stress, suggesting its potential to alleviate core symptoms of depression such as behavioral despair and anhedonia.[1][7]
Quantitative Data from Preclinical Studies
Table 1: Effect of Ladostigil on Immobility Time in the Forced Swim Test (FST)
| Animal Model | Ladostigil Dose | Administration Route | Duration of Treatment | Change in Immobility Time (%) | p-value | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Effects of Ladostigil in the Chronic Unpredictable Mild Stress (CUMS) Model
| Animal Model | Ladostigil Dose | Duration of Treatment | Sucrose Preference (%) | Change in Body Weight (%) | Immobility Time in FST (s) | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
Detailed Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral paradigm to screen for antidepressant-like activity.[8]
Apparatus:
-
A transparent cylindrical container (20 cm in diameter, 40-50 cm in height).
-
The cylinder is filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.
Procedure:
-
Habituation (Day 1): Each animal is individually placed in the cylinder for a 15-minute pre-swim session.
-
Test Session (Day 2): 24 hours after the habituation session, the animal is again placed in the cylinder for a 5-minute test session.
-
Data Recording: The entire 5-minute test session is recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of all but the most necessary movements to keep the head above water. A reduction in immobility time is indicative of an antidepressant-like effect.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a validated animal model of depression that induces a state of anhedonia and other depressive-like behaviors through prolonged exposure to a series of mild, unpredictable stressors.[9][10]
Procedure:
-
Baseline Measurement: Before the stress period, baseline measurements for sucrose preference and body weight are recorded.
-
Stress Regimen: For a period of 4-8 weeks, animals are subjected to a daily regimen of one or two mild, unpredictable stressors. The stressors are varied to prevent habituation and can include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (wet bedding)
-
Reversal of light/dark cycle
-
Food or water deprivation
-
White noise
-
-
Drug Administration: Ladostigil or a vehicle control is administered daily throughout the stress period.
-
Behavioral and Physiological Assessments:
-
Sucrose Preference Test: This test measures anhedonia, a core symptom of depression. Animals are given a free choice between two bottles, one containing a 1% sucrose solution and the other containing plain water. A decrease in sucrose preference in the stressed group, and its reversal by Ladostigil, indicates an antidepressant-like effect.
-
Body Weight: Body weight is monitored regularly as stress can lead to a reduction in weight gain.
-
Forced Swim Test: At the end of the CUMS protocol, a forced swim test can be conducted to assess behavioral despair.
-
Signaling Pathways and Experimental Workflows
The antidepressant-like effects of Ladostigil are believed to be mediated through a complex interplay of signaling pathways downstream of its primary targets.
Caption: Proposed signaling pathway for the antidepressant-like effects of Ladostigil.
Caption: Experimental workflow for the Forced Swim Test (FST).
Conclusion
Ladostigil's multimodal mechanism of action, targeting both the cholinergic and monoaminergic systems, presents a promising avenue for the development of novel antidepressant therapies. The preclinical data, though requiring further quantitative elaboration, suggests that Ladostigil warrants continued investigation. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the antidepressant-like potential of this compound.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
Ladostigil for Lewy Body Dementia: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lewy Body Dementia (LBD) presents a complex therapeutic challenge due to its multifaceted pathology, characterized by cholinergic deficits, monoaminergic imbalances, and the aggregation of alpha-synuclein. Ladostigil, a multimodal neuroprotective agent, offers a promising, yet under-explored, therapeutic avenue. This document provides a comprehensive technical overview of the rationale and proposed experimental frameworks for investigating Ladostigil in the context of LBD. By combining cholinesterase and brain-selective monoamine oxidase (MAO-A and MAO-B) inhibition, Ladostigil is uniquely positioned to address several core pathophysiological features of LBD.[1][2][3][4] This guide summarizes the existing preclinical and clinical data for Ladostigil, details its mechanisms of action, and provides proposed experimental protocols and visualizations to facilitate future research.
Introduction to Ladostigil and its Rationale in Lewy Body Dementia
Ladostigil, chemically known as (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, is a dual-function molecule that integrates the pharmacophores of a cholinesterase inhibitor (similar to rivastigmine) and a monoamine oxidase (MAO) inhibitor (similar to rasagiline).[4][5] Its development was initially targeted towards Alzheimer's disease with comorbid extrapyramidal symptoms and depression, conditions that share significant clinical and neurochemical overlap with LBD.[1][2]
The therapeutic rationale for Ladostigil in LBD is threefold:
-
Cholinesterase Inhibition: LBD is associated with a profound cholinergic deficit, often more severe than in Alzheimer's disease, which contributes to cognitive decline, fluctuations in alertness, and visual hallucinations.[6][7][8] By inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), Ladostigil aims to increase synaptic acetylcholine levels, thereby ameliorating these core symptoms.[4]
-
Monoamine Oxidase Inhibition: The parkinsonian motor features of LBD are linked to dopaminergic dysfunction. As a brain-selective MAO-A and MAO-B inhibitor, Ladostigil can increase the synaptic concentrations of dopamine, noradrenaline, and serotonin, potentially improving motor symptoms and associated neuropsychiatric features like depression.[1][9]
-
Neuroprotection: Preclinical studies have demonstrated that Ladostigil possesses potent neuroprotective properties, including anti-apoptotic, antioxidant, and anti-inflammatory effects.[1][2][3] These mechanisms are highly relevant to the neurodegenerative processes in LBD, which involve oxidative stress and neuroinflammation.[10]
Mechanism of Action
Ladostigil's multimodal action is conferred by its unique chemical structure. The carbamate moiety is responsible for the reversible inhibition of cholinesterases, while the propargylamine group provides irreversible inhibition of MAO-A and MAO-B.[4][5]
Signaling Pathways
Preclinical research indicates that Ladostigil's neuroprotective effects are mediated through the modulation of several key intracellular signaling pathways:
-
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Ladostigil has been shown to activate PKC and MAPK signaling.[1][5] These pathways are crucial for cell survival, proliferation, and differentiation. In the context of neurodegeneration, their activation can lead to the upregulation of neurotrophic factors and the promotion of non-amyloidogenic processing of amyloid precursor protein (APP).[1][11]
-
Regulation of Apoptotic Markers: Ladostigil has been demonstrated to inhibit markers of neuronal death and prevent the decline in mitochondrial membrane potential, a key event in the apoptotic cascade.[1][2]
Preclinical and Clinical Data
While no clinical trials of Ladostigil specifically in LBD have been completed, data from preclinical models and a clinical trial in Mild Cognitive Impairment (MCI) provide valuable insights.
Preclinical Efficacy
| Animal/Cell Model | Key Findings | Reference |
| Rats (Scopolamine-induced memory impairment) | Antagonized spatial memory impairment, indicating increased cholinergic activity. | [1][2] |
| Rats (Intracerebroventricular streptozotocin) | Prevented gliosis, oxidative-nitrative stress, and deficits in episodic and spatial memory. | [1][2][12] |
| Gerbils (Global ischemia) | Demonstrated neuroprotective activity against hippocampal damage. | [1][2] |
| Mice (Closed head injury) | Reduced cerebral edema. | [1][2] |
| SH-SY5Y Neuroblastoma Cells | Increased cell viability, catalase, and glutathione reductase activity; decreased reactive oxygen species. | [3] |
| Aged Rats | Upregulated mRNA expression of metabolic and oxidative process enzymes in the hippocampus. | [3] |
Clinical Trial in Mild Cognitive Impairment (MCI)
A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of Ladostigil (10 mg/d) over 36 months in patients with MCI.
| Outcome Measure | Ladostigil Group | Placebo Group | p-value | Reference |
| Progression to Alzheimer's Disease | 14 of 99 patients | 21 of 103 patients | 0.162 | [13][14] |
| Change in Whole-Brain Volume | -0.74% (annualized decrease) | -1.09% (annualized decrease) | 0.025 | [13] |
| Change in Hippocampal Volume | -1.12% (annualized decrease) | -1.55% (annualized decrease) | 0.043 | [13] |
| Serious Adverse Events | 26 of 103 patients | 28 of 107 patients | - | [13][14] |
Proposed Experimental Protocols for LBD Research
Given the absence of direct research, the following protocols are proposed to systematically evaluate the therapeutic potential of Ladostigil for LBD.
In Vitro Assessment of Alpha-Synuclein Aggregation
Objective: To determine the direct effect of Ladostigil on the aggregation of alpha-synuclein.
Methodology:
-
Protein Preparation: Recombinant human alpha-synuclein monomer is purified.
-
Aggregation Assay: Alpha-synuclein monomer (e.g., 70 µM) is incubated in a phosphate buffer (pH 7.4) at 37°C with continuous shaking in a 96-well plate.
-
Thioflavin T (ThT) Fluorescence: ThT is added to the wells, and fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals to monitor fibril formation.
-
Treatment Groups:
-
Alpha-synuclein alone (control)
-
Alpha-synuclein + Ladostigil (various concentrations)
-
Alpha-synuclein + positive control (e.g., known aggregation inhibitor)
-
-
Data Analysis: The lag time and maximum fluorescence intensity are calculated to determine the effect of Ladostigil on aggregation kinetics.
Preclinical Evaluation in an LBD Animal Model
Objective: To assess the in vivo efficacy of Ladostigil in a relevant animal model of LBD.
Model: Injection of pre-formed alpha-synuclein fibrils (PFFs) into the striatum of mice to induce Lewy-like pathology and progressive neurodegeneration.
Methodology:
-
Animal Groups:
-
Sham-operated + Vehicle
-
PFF-injected + Vehicle
-
PFF-injected + Ladostigil (dose-ranging)
-
-
Drug Administration: Daily oral gavage of Ladostigil or vehicle, commencing prior to or shortly after PFF injection.
-
Behavioral Assessments (longitudinal):
-
Motor Function: Rotarod, cylinder test, gait analysis.
-
Cognitive Function: Morris water maze, novel object recognition.
-
-
Neurochemical Analysis (post-mortem):
-
HPLC analysis of dopamine, serotonin, and their metabolites in the striatum and cortex.
-
Measurement of AChE and MAO-B activity.
-
-
Histopathology (post-mortem):
-
Immunohistochemistry for phosphorylated alpha-synuclein (pS129), tyrosine hydroxylase (to assess dopaminergic neuron loss), and markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes).
-
Stereological quantification of neuronal loss and pathological inclusions.
-
Future Directions and Conclusion
The existing evidence strongly supports the investigation of Ladostigil as a potential therapeutic for Lewy Body Dementia. Its dual-action mechanism targeting both cholinergic and monoaminergic systems, combined with its neuroprotective properties, aligns well with the complex pathophysiology of LBD.
Future research should prioritize:
-
Direct assessment of Ladostigil's impact on alpha-synuclein aggregation and propagation.
-
Evaluation in transgenic animal models of LBD that develop Lewy-like pathology.
-
Investigation of its effects on non-motor symptoms of LBD, such as sleep disturbances and autonomic dysfunction.
-
A well-designed clinical trial in a confirmed LBD patient population, with appropriate biomarkers for patient stratification and monitoring of treatment response.
References
- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 4. GDPR Support [ajc-ajc-prod.web.arc-cdn.net]
- 5. LBD Clinical Trials around the World - Lewy Body Dementia Association [lbda.org]
- 6. Cholinesterase inhibitors for dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholinesterase inhibitors for dementia with Lewy bodies, Parkinson's disease dementia and cognitive impairment in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dementia with Lewy bodies - Wikipedia [en.wikipedia.org]
- 9. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Researchers create ‘mini brains’ to model Lewy body dementia and pinpoint treatments | EurekAlert! [eurekalert.org]
- 13. news.joindementiaresearch.nihr.ac.uk [news.joindementiaresearch.nihr.ac.uk]
- 14. encyclopedia.pub [encyclopedia.pub]
Ladostigil: A Multimodal Approach to Neuroprotection
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ladostigil, a novel neuroprotective agent, has garnered significant interest in the scientific community for its potential role in preventing and treating neurodegenerative diseases.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of action of Ladostigil, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. Ladostigil's unique multimodal activity, combining cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) inhibition with potent neuroprotective properties, positions it as a promising therapeutic candidate for complex neurological disorders like Alzheimer's disease and mild cognitive impairment (MCI).[2][3][4]
Core Mechanisms of Action and Quantitative Data
Ladostigil's neuroprotective effects are attributed to a combination of synergistic activities that target multiple pathological pathways implicated in neurodegeneration.
Dual Enzyme Inhibition: Cholinesterase and Monoamine Oxidase
Ladostigil acts as a dual inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes critically involved in neurotransmitter metabolism and oxidative stress.[2][4]
Quantitative Data: Enzyme Inhibition
| Enzyme | IC50 Value | Species/System | Reference |
| Acetylcholinesterase (AChE) | 31.8 µM | Not Specified | [5] |
| Monoamine Oxidase B (MAO-B) | 37.1 µM | Not Specified | [5] |
Note: Ladostigil itself does not inhibit MAO in vitro; its MAO-inhibitory activity in vivo is due to its metabolite, R-HPAI.[4] Similarly, the active metabolite responsible for cholinesterase inhibition is R-MCPAI.[4] The maximal in vivo inhibition of AChE by Ladostigil is approximately 50-55%.[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
A common method to determine AChE inhibitory activity is the Ellman's method, which is a colorimetric assay.
-
Preparation of Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Phosphate buffer (pH 8.0).
-
Ladostigil or its active metabolite (R-MCPAI) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the AChE enzyme solution, DTNB, and the test compound (Ladostigil/R-MCPAI) or buffer (for control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.
-
Neuroprotection and Modulation of Amyloid Precursor Protein (APP) Processing
Ladostigil has demonstrated potent anti-apoptotic and neuroprotective activities in various in vitro and in vivo models.[2][3] A key aspect of its neuroprotective mechanism involves the regulation of amyloid precursor protein (APP) processing, a central pathway in the pathogenesis of Alzheimer's disease.[2]
Experimental Protocol: Western Blotting for APP Processing
Western blotting is a widely used technique to analyze the levels of specific proteins, such as APP and its cleavage products.
-
Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) to a desired confluency.
-
Treat the cells with different concentrations of Ladostigil or a vehicle control for a specified duration.
-
Optionally, co-treat with a neurotoxic agent (e.g., Aβ oligomers) to induce a disease-relevant phenotype.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for APP or its fragments (e.g., sAPPα, sAPPβ, C99, C83).
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane, which will be catalyzed by the HRP on the secondary antibody to produce light.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analyze the changes in the levels of APP and its fragments in response to Ladostigil treatment.
-
Modulation of Signaling Pathways: Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK)
Ladostigil influences key intracellular signaling pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cell survival, differentiation, and synaptic plasticity.[2]
Experimental Protocol: MAPK Phosphorylation Assay (Western Blotting)
This protocol outlines the detection of phosphorylated (activated) MAPK proteins.
-
Cell Culture and Treatment: As described in the APP processing protocol.
-
Protein Extraction: As described in the APP processing protocol, ensuring the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Protein Transfer: As described in the APP processing protocol.
-
Immunoblotting:
-
Block the membrane as previously described.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., phospho-ERK1/2, phospho-p38).
-
In parallel, run a separate blot and incubate with a primary antibody for the total (phosphorylated and unphosphorylated) form of the same MAPK protein to serve as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal as described before.
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Calculate the ratio of phosphorylated protein to total protein to determine the level of MAPK activation.
-
Antioxidant and Anti-inflammatory Properties
Ladostigil exhibits significant antioxidant and anti-inflammatory effects, which are critical in combating the oxidative stress and chronic neuroinflammation associated with neurodegenerative diseases.[6][7]
Quantitative Data: Anti-inflammatory Effects
| Cytokine | Cell Type | Ladostigil Concentration | Effect | Reference |
| TNFα | Primary mouse microglia | 1 x 10⁻¹³ M | Significant decrease in secretion | [7] |
| IL-6 | Primary mouse microglia | 1 x 10⁻¹³ M | Significant decrease in secretion | [7] |
| IL-1β | Primary mouse microglia | 1 x 10⁻¹² M | Significant decrease in secretion | [7] |
Experimental Protocol: Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels in biological samples.
-
Sample Collection:
-
Collect cell culture supernatant from microglia or other immune cells treated with Ladostigil and a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Alternatively, collect cerebrospinal fluid (CSF) or plasma from animal models treated with Ladostigil.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNFα, IL-6).
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add the samples and a series of known concentrations of a standard cytokine to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate.
-
Add a detection antibody, also specific for the cytokine but binding to a different epitope, which is typically biotinylated.
-
Wash the plate.
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Wash the plate.
-
Add a substrate that will be converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Compare the cytokine levels in Ladostigil-treated samples to control samples.
-
Upregulation of Neurotrophic Factors: Brain-Derived Neurotrophic Factor (BDNF)
Ladostigil has been shown to upregulate the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which play a vital role in neuronal survival, growth, and synaptic plasticity.
Experimental Protocol: BDNF Quantification (ELISA)
The protocol for quantifying BDNF levels is similar to the general cytokine ELISA protocol described above, using specific capture and detection antibodies for BDNF.
Clinical Trial Data in Mild Cognitive Impairment (MCI)
A Phase II, 3-year, randomized, double-blind, placebo-controlled clinical trial evaluated the safety and efficacy of low-dose Ladostigil (10 mg/day) in patients with MCI.
Quantitative Data: Phase II Clinical Trial in MCI
| Outcome Measure | Ladostigil Group | Placebo Group | p-value | Reference |
| Progression to Alzheimer's Disease | 14 of 99 patients (14.1%) | 21 of 103 patients (20.4%) | 0.162 (log-rank test) | [8][9] |
| Change in Whole Brain Volume | Less decrease | More decrease | 0.025 | [8][9] |
| Change in Hippocampal Volume | Less decrease | More decrease | 0.043 | [8][9] |
| Serious Adverse Events | 26 of 103 patients | 28 of 107 patients | Not significant | [8][9] |
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of Ladostigil's mechanism of action and the experimental workflows used to study them.
References
- 1. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ladostigil: A Technical Whitepaper on Early Preclinical Research for Parkinson's Disease
Abstract
Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a multimodal neuroprotective agent developed by combining pharmacophores from rasagiline, a monoamine oxidase-B (MAO-B) inhibitor, and rivastigmine, a cholinesterase (ChE) inhibitor.[1][2] Initially investigated for Alzheimer's disease and dementia with Lewy bodies, its unique mechanism of action holds significant relevance for the complex pathophysiology of Parkinson's disease (PD).[3][4] This document provides an in-depth technical guide to the early preclinical research on Ladostigil, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways implicated in its neuroprotective effects.
Core Mechanism of Action
Ladostigil was designed as a single molecule capable of hitting multiple targets involved in neurodegeneration.[1] Its therapeutic potential stems from a combination of synergistic activities:
-
Dual Enzyme Inhibition: Ladostigil is an inhibitor of both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE).[5][6] This dual-inhibition is brain-selective, with minimal effects on peripheral MAO in the liver and intestine, suggesting a lower risk of tyramine-related cardiovascular side effects compared to non-selective MAO inhibitors.[5][7]
-
Neuroprotection: The propargylamine moiety, inherited from rasagiline, confers potent neuroprotective properties.[8] These effects are independent of its enzyme-inhibition activities and are attributed to the stabilization of the mitochondrial membrane potential and the modulation of pro-survival and anti-apoptotic signaling pathways.[9][10]
-
Anti-inflammatory and Antioxidant Activity: Ladostigil has been shown to prevent gliosis, reduce oxidative-nitrative stress, and up-regulate the expression of various antioxidant enzymes.[10][11][12] It can decrease the production of reactive oxygen species (ROS) and reduce the activation of microglia, key components of neuroinflammation in the PD brain.[11][13]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from early in vitro and in vivo studies on Ladostigil.
Table 1: Enzyme Inhibition
| Enzyme Target | Model System | Treatment Details | Inhibition Level | Reference |
| MAO-A & MAO-B | Rat Hippocampus & Striatum | Chronic: 52 mg/kg for 21 days | >90% | [14] |
| Cholinesterase (ChE) | Rat Striatum | Chronic: 52 mg/kg for 21 days | ~50% | [14] |
| Cholinesterase (AChE) | Rat | Oral: 139 mg/kg | 50-60% | [15] |
| Acetylcholinesterase (AChE) | In vitro | N/A | 100x more potent vs. BuChE | [15] |
| Acetylcholinesterase (AChE) | Spleen, Brain, Plasma | Various doses | Maximum of 50-55% | [16] |
Table 2: Neuroprotective and Behavioral Effects in Animal Models
| Animal Model | Effect Measured | Treatment Details | Outcome | Reference |
| Scopolamine-induced Rats | Spatial Memory Impairment | Oral: 12-35 mg/kg | Antagonized memory impairment | [15] |
| STZ-injected Rats | Memory Deficits & Gliosis | Oral: 1 mg/kg daily for 1 week | Prevented memory deficits and glial changes | [12] |
| MPTP-induced Mice | Dopaminergic Neuron Loss | N/A (tested for protective action) | Prevents destruction of nigrostriatal neurons | [8] |
| SH-SY5Y Cells (H₂O₂ induced) | Cell Viability | 1 µM Ladostigil | Increased cell viability, increased catalase activity | [10] |
| Aged Rat Hippocampus | Antioxidant Enzyme mRNA | 1 mg/kg daily for 30 days | Upregulated GSHPX-P, GST, G6PD | [10] |
Detailed Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
This model is used to assess the neuroprotective potential of compounds against toxin-induced degeneration of dopaminergic neurons, a key pathological feature of PD.[8][17]
-
Objective: To determine if Ladostigil can prevent the degeneration of nigrostriatal dopamine neurons induced by the neurotoxin MPTP.[8]
-
Methodology:
-
Animal Selection: Male C57BL/6 mice, a strain sensitive to MPTP, are commonly used.[18]
-
Group Allocation: Animals are randomly assigned to a control group (vehicle treatment) and a Ladostigil treatment group.
-
Drug Administration: The treatment group receives a specified dose of Ladostigil (e.g., via oral gavage or subcutaneous injection) for a predetermined period before and/or after MPTP administration. The control group receives the vehicle on the same schedule.
-
Toxin Induction: MPTP is administered (e.g., via intraperitoneal injection) to induce lesions in the substantia nigra pars compacta (SNpc) and subsequent dopamine depletion in the striatum.[18]
-
Behavioral Assessment: Motor function is assessed using tests like the rotarod test for motor coordination or the open field test for locomotor activity.
-
Post-mortem Analysis: After the treatment period, animals are euthanized. Brains are collected for:
-
Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH) in the SNpc and striatum to quantify the survival of dopaminergic neurons and nerve terminals.
-
Neurochemical Analysis: High-Performance Liquid Chromatography (HPLC) is used to measure levels of dopamine and its metabolites in the striatum.
-
-
Intracerebroventricular (ICV) Streptozotocin (STZ) Rat Model
This model induces neuroinflammation, oxidative stress, and memory deficits, which are relevant to the non-motor and cognitive symptoms sometimes associated with Parkinson's disease.[12][19]
-
Objective: To evaluate Ladostigil's ability to prevent STZ-induced gliosis, oxidative-nitrative stress, and memory impairment.[12]
-
Methodology:
-
Animal Selection: Adult male Wistar or Sprague-Dawley rats are used.
-
Surgical Procedure: Rats are anesthetized, and a cannula is stereotaxically implanted into a lateral cerebral ventricle for ICV injection.
-
Drug Administration: Ladostigil (e.g., 1 mg/kg) or vehicle is administered orally once daily for one week before and one week after the STZ injection.[12]
-
Toxin Induction: A single ICV injection of STZ is administered through the cannula.
-
Behavioral Testing: Episodic and spatial memory are assessed using tests such as the novel object recognition test or the Morris water maze.
-
Histological Analysis: Brains are processed for immunohistochemical analysis.
-
Glial Activation: Sections are stained for Iba1 (microglia marker) and GFAP (astrocyte marker) to assess the degree of gliosis.
-
Oxidative-Nitrative Stress: Immunoreactivity for nitrotyrosine is measured as a marker of protein damage from reactive nitrogen species.[12]
-
-
In Vitro Oxidative Stress Model (SH-SY5Y Cells)
This model allows for the direct assessment of a compound's ability to protect neuronal cells from oxidative damage.[10]
-
Objective: To determine if Ladostigil protects human neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.[10]
-
Methodology:
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured under standard conditions.
-
Treatment: Cells are pre-incubated with Ladostigil (e.g., 1 µM) for a specified time (e.g., 2 hours).[10][20]
-
Oxidative Insult: H₂O₂ is added to the culture medium to induce oxidative stress and cell death.
-
Outcome Measures:
-
Cell Viability: Assessed using methods like the MTT assay.
-
Intracellular ROS: Measured using fluorescent probes like DCFH-DA.
-
Antioxidant Enzyme Activity: Activity of enzymes like catalase is measured spectrophotometrically.
-
Gene Expression: Quantitative PCR (qPCR) is used to measure mRNA levels of antioxidant enzymes (e.g., Catalase, NQO1).[10]
-
-
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of Ladostigil
Early research indicates that Ladostigil's neuroprotective effects are mediated through the activation of key intracellular signaling cascades, particularly the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9] These pathways promote cell survival by upregulating anti-apoptotic proteins and antioxidant enzymes.
Caption: Proposed signaling pathway for Ladostigil's neuroprotective effects.
Standard Experimental Workflow for Preclinical In Vivo Testing
The diagram below illustrates a typical workflow for evaluating a neuroprotective compound like Ladostigil in a neurotoxin-based animal model of Parkinson's disease.
Caption: Experimental workflow for an in vivo neuroprotection study.
Summary of Early Clinical Research
While primarily developed for Alzheimer's disease (AD), a Phase II clinical trial of Ladostigil was conducted in patients with Mild Cognitive Impairment (MCI), providing valuable safety and tolerability data.[21] The trial assessed low-dose Ladostigil (10 mg/d) over three years. Although it did not meet the primary endpoint of delaying progression to dementia, the drug was found to be safe and well-tolerated.[21] A notable secondary finding was a significant reduction in the loss of whole-brain and hippocampal volume in the Ladostigil-treated group compared to placebo, suggesting a potential disease-modifying effect on brain atrophy.[21] The failure to meet the primary clinical endpoint in an earlier AD trial may have been related to the relatively low level of AChE inhibition (~21.3%) achieved at the doses used.[1]
Conclusion
References
- 1. oaepublish.com [oaepublish.com]
- 2. The path from anti Parkinson drug selegiline and rasagiline to multifunctional neuroprotective anti Alzheimer drugs ladostigil and m30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 6. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ladostigil [cognitive-enhancers.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Parkinson's Disease Animal Models [labome.com]
- 19. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Ladostigil's Impact on Comorbid Depression in Neurodegenerative Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladostigil, a novel multimodal drug, has been investigated for its potential therapeutic benefits in neurodegenerative diseases, particularly in addressing comorbid depression. This technical guide provides a comprehensive overview of Ladostigil's core mechanisms, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols used to evaluate its efficacy and explores the intricate signaling pathways through which Ladostigil exerts its effects. The information is presented to facilitate further research and drug development efforts in the field of neurodegenerative disorders with comorbid affective symptoms.
Introduction
Depression is a common and debilitating comorbidity in neurodegenerative diseases such as Alzheimer's disease (AD), significantly impacting the quality of life for patients and their caregivers. The complex interplay between neurodegenerative processes and depressive symptoms necessitates the development of therapeutic agents with multiple mechanisms of action. Ladostigil, a molecule combining the pharmacophores of the cholinesterase inhibitor rivastigmine and the monoamine oxidase (MAO) inhibitor rasagiline, has emerged as a promising candidate.[1][2] This guide delves into the preclinical and clinical evidence surrounding Ladostigil's impact on depression in the context of neurodegeneration.
Core Mechanism of Action
Ladostigil's therapeutic potential stems from its dual inhibitory action on two key enzyme systems implicated in the pathophysiology of both cognitive decline and depression:
-
Cholinesterase (ChE) Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), Ladostigil increases the synaptic availability of the neurotransmitter acetylcholine.[2] Cholinergic deficits are a well-established hallmark of AD and contribute to cognitive impairment.
-
Monoamine Oxidase (MAO) Inhibition: Ladostigil is a brain-selective inhibitor of both MAO-A and MAO-B.[2][3] Inhibition of these enzymes leads to increased levels of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, which are critically involved in mood regulation.[1]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from studies investigating Ladostigil's efficacy.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | IC50 Value | Source |
| Monoamine Oxidase B (MAO-B) | 37.1 µM | [4] |
| Acetylcholinesterase (AChE) | 31.8 µM | [4] |
| Monoamine Oxidase A (MAO-A) | >60% inhibition (brain) | [4] |
| Butyrylcholinesterase (BuChE) | 100-fold less potent than AChE inhibition | [2] |
Table 2: Preclinical Neurochemical and Behavioral Effects in Rats
| Parameter | Model | Treatment | Result | Source |
| Neurotransmitter Levels (Striatum) | Healthy Rats | Chronic (21 days), 52 mg/kg | Dopamine: ↑36%, Serotonin: ↑46%, Noradrenaline: ↑220% | [1] |
| Enzyme Inhibition (in vivo) | Healthy Rats | Chronic (21 days), 52 mg/kg | Hippocampal & Striatal MAO-A/B: >90% inhibition, Striatal ChE: ~50% inhibition | [1] |
| Depressive-like Behavior | Prenatally-Stressed Rats | Chronic (6 weeks), 17 mg/kg | Abolished hyperanxiety and depressive-like behavior in the Forced Swim Test | [2][4] |
Table 3: Clinical Trial Data (NCT01429623) in Patients with Mild Cognitive Impairment (MCI)
| Outcome Measure | Treatment Group | Placebo Group | Result | Source |
| Geriatric Depression Scale (GDS) | Ladostigil (10 mg/day) | Placebo | No significant difference in mean change from baseline over 36 months. | [1][5][6] |
| Progression to Alzheimer's Disease | 14.1% (14 of 99) | 20.4% (21 of 103) | Not statistically significant (p=0.16) | [5][6] |
Experimental Protocols
Preclinical Evaluation of Antidepressant-like Effects
Animal Model: Prenatally-Stressed (PS) Rats. This model is used to induce a depressive-like phenotype with face validity to some clinical features of depression.[7]
Forced Swim Test (FST): The FST is a widely used behavioral test to screen for antidepressant efficacy.[8][9][10][11]
-
Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm height, 18 cm diameter) filled with water (e.g., 25°C) to a depth that prevents the rat from touching the bottom.[10][12]
-
Procedure:
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[12]
Clinical Evaluation of Depressive Symptoms
Study Design: A 3-year, randomized, double-blind, placebo-controlled Phase II clinical trial (NCT01429623).[1][5][6]
Participant Population: Patients aged 55-85 with Mild Cognitive Impairment (MCI). A key inclusion criterion was a Geriatric Depression Scale (GDS) score of ≤ 5, indicating the absence of significant depression at baseline.[1]
Assessment of Depressive Symptoms:
-
Geriatric Depression Scale (GDS): A 30-item self-report scale used to assess depression in older adults. Scores are interpreted as follows: 0-9 (normal), 10-19 (mildly depressed), and 20-30 (severely depressed).[1] The GDS was administered at baseline and at regular intervals (3, 6, 12, 18, 24, 30, and 36 months).[1]
Signaling Pathways and Neuroprotective Mechanisms
Ladostigil's impact extends beyond simple enzyme inhibition, involving the modulation of several intracellular signaling pathways that are crucial for neuronal survival and plasticity. These neuroprotective effects may indirectly contribute to the alleviation of depressive symptoms by mitigating the underlying neurodegenerative processes.[3][13][14]
PKC and MAPK Signaling Pathways
Ladostigil has been shown to activate the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][13][14] These pathways are critical for cell survival, differentiation, and synaptic plasticity. Activation of these cascades can lead to the upregulation of neuroprotective genes and the downregulation of pro-apoptotic factors. In microglia, Ladostigil has been shown to inhibit the phosphorylation of p38 and ERK1/2, which are components of the MAPK pathway, and reduce the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response.[15][16] This anti-inflammatory action may also contribute to its neuroprotective and potentially antidepressant effects.
Regulation of Bcl-2 Family Proteins and Neurotrophic Factors
Ladostigil has been shown to modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death).[13][14] It can upregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins such as Bax and Bad. This shift in the balance towards cell survival contributes to its neuroprotective effects.
Furthermore, Ladostigil has been found to increase the expression of neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[14] BDNF plays a critical role in synaptic plasticity, neurogenesis, and neuronal survival, and its levels are often reduced in both depression and neurodegenerative diseases. The upregulation of BDNF is a key mechanism shared by many conventional antidepressants. This effect may be mediated through the activation of the cAMP/PKA-CREB signaling pathway.
Conclusion
Ladostigil presents a compelling multimodal approach to treating the complex symptomatology of neurodegenerative diseases, including comorbid depression. Its dual inhibition of cholinesterases and monoamine oxidases, combined with its neuroprotective effects mediated through the modulation of key signaling pathways, provides a strong rationale for its therapeutic potential. While preclinical studies have demonstrated antidepressant-like effects, the clinical evidence in a population without baseline depression did not show a significant impact on depressive symptoms. Future clinical trials specifically targeting patients with neurodegenerative diseases and comorbid depression are warranted to fully elucidate the clinical utility of Ladostigil in this patient population. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to address this significant unmet medical need.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Prenatal stress in rats predicts immobility behavior in the forced swim test. Effects of a chronic treatment with tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Chronic Stress Alters Behavior in the Forced Swim Test and Underlying Neural Activity in Animals Exposed to Alcohol Prenatally: Sex- and Time-Dependent Effects [frontiersin.org]
- 13. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Chemical Synthesis and Characterization of Ladostigil Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ladostigil, chemically known as (3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate, is a multimodal drug candidate developed for the treatment of Alzheimer's disease and other neurodegenerative disorders. It uniquely combines the functionalities of a cholinesterase inhibitor and a brain-selective monoamine oxidase (MAO-A and B) inhibitor in a single molecule. This technical guide provides an in-depth overview of the chemical synthesis of its tartrate salt, Ladostigil tartrate, and the analytical methods employed for its characterization. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
Chemical Synthesis
The synthesis of Ladostigil tartrate is a multi-step process that begins with the preparation of the key intermediate, (R)-N-propargyl-1-aminoindan, followed by the introduction of the carbamate moiety and subsequent salt formation with L-tartaric acid.
Synthesis of the Precursor: (R)-(+)-N-propargyl-1-aminoindan
The synthesis of the propargylated aminoindan precursor can be achieved through the reaction of (R)-1-aminoindan with a propargyl halide.
-
To a stirred solution of (R)-1-aminoindan in a suitable solvent such as acetonitrile, a base like potassium carbonate is added.
-
The suspension is heated to a temperature between 60-70°C.
-
Propargyl bromide (or a similar propargylating agent) is added dropwise to the reaction mixture.
-
The reaction is refluxed for approximately 12-13 hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated to yield the crude (R)-N-propargyl-1-aminoindan.
-
Further purification can be achieved by column chromatography or by forming a salt, such as an oxalate or mesylate salt, and recrystallizing it.
Synthesis of Ladostigil Base
The subsequent step involves the carbamoylation of a hydroxylated derivative of the (R)-N-propargyl-1-aminoindan. The synthesis of the immediate precursor, R(+)-6-(N-methyl, N-ethyl-carbamoyloxy)-N′-propargyl-1-aminoindan (Ladostigil base), involves the reaction of the corresponding 6-hydroxy derivative with an N-ethyl-N-methylcarbamoyl chloride. While the direct literature for this specific step is not detailed in the provided search results, a general procedure for the formation of a phenyl carbamate is as follows:
-
The hydroxylated aminoindan precursor is dissolved in an aprotic solvent.
-
A base, such as triethylamine or pyridine, is added to the solution.
-
N-ethyl-N-methylcarbamoyl chloride is added dropwise to the reaction mixture, typically at a reduced temperature to control the exothermicity of the reaction.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is then worked up by washing with water and brine, followed by extraction with a suitable organic solvent.
-
The organic layer is dried and concentrated to yield the crude Ladostigil base, which can be purified by chromatography.
Synthesis of Ladostigil Tartrate
The final step is the formation of the tartrate salt, which often improves the stability and handling of the active pharmaceutical ingredient.
-
A solution of R(+)-6-(N-methyl, N-ethyl-carbamoyloxy)-N′-propargyl-1-aminoindan (Ladostigil base) (8.3 kg) in isopropanol (52.4 liters) is prepared in a suitable reactor and heated to 60-65°C.[1]
-
The solution may be seeded with a small amount of Ladostigil tartrate crystals (50 g) to induce crystallization.[1]
-
A solution of L-tartaric acid (2.4 kg) in isopropanol (38.5 liters) is added dropwise over a period of 2.5-3.5 hours, while maintaining the temperature at 60-65°C.[1]
-
The mixture is maintained at this temperature for 4-15 hours to allow for complete salt formation and crystallization.[1]
-
The mixture is then gradually cooled to 0-5°C to maximize the precipitation of the product.[1]
-
The resulting precipitate, Ladostigil tartrate, is collected by filtration.
-
The collected solid is dried, typically under vacuum at a temperature ranging from 50°C to 90°C, to yield the final product.[2]
Figure 1: Synthetic workflow for Ladostigil tartrate.
Characterization
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | 2(C₁₆H₂₀N₂O₂) ⋅ C₄H₆O₆ | [3] |
| Molecular Weight | 694.8 g/mol | [3] |
| CAS Number | 209394-46-7 | [3] |
X-Ray Powder Diffraction (XRPD)
XRPD is a key technique for identifying the crystalline form of Ladostigil tartrate. Several polymorphic forms have been identified, with Form A1 being an anhydrous form.
A dried sample of Ladostigil tartrate is finely ground and packed into a sample holder. The sample is then analyzed using an X-ray diffractometer. The instrument is typically operated with Cu Kα radiation, and the diffraction pattern is recorded over a 2θ range, for example, from 2° to 40°.
| Characteristic Peaks (2θ ± 0.2°) |
| 8.7 |
| 13.9 |
| 17.4 |
| 19.8 |
| 22.0 |
| 22.5 |
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of Ladostigil tartrate, such as melting point, decomposition temperature, and the presence of solvates.
A small, accurately weighed sample of Ladostigil tartrate is placed in an aluminum pan. The analysis is performed under a nitrogen atmosphere, with the sample heated at a constant rate (e.g., 10°C/min) over a specified temperature range. For instance, the DSC thermogram of Form C shows endothermic peaks due to solvent evaporation, followed by transformations at approximately 87°C and 92°C. TGA data for Form B indicates a loss on drying of about 1%.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of Ladostigil tartrate and for quantifying it in various matrices. While a specific method for Ladostigil was not detailed, a general approach for a related compound, Rivastigmine, can be adapted.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Quantification: The concentration is determined by comparing the peak area of the sample to that of a standard of known concentration.
Figure 2: General workflow for the characterization of Ladostigil tartrate.
Mechanism of Action and Signaling Pathways
Ladostigil's therapeutic potential stems from its multi-target mechanism of action, which includes both symptomatic relief and potential disease-modifying effects.
-
Cholinesterase Inhibition: Ladostigil is an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine in the brain, which is important for cognitive function.
-
Monoamine Oxidase (MAO) Inhibition: Ladostigil is also a brain-selective inhibitor of MAO-A and MAO-B. Inhibition of MAO-B has been shown to have neuroprotective effects. The dual inhibition of MAO-A and MAO-B can also lead to an increase in the levels of monoamine neurotransmitters like serotonin and dopamine, which may help with the behavioral and psychological symptoms of dementia, such as depression.
-
Neuroprotection: Beyond enzyme inhibition, Ladostigil has demonstrated neuroprotective properties. These effects are believed to be mediated through the regulation of amyloid precursor protein (APP) processing, favoring the non-amyloidogenic α-secretase pathway. Additionally, it has been shown to activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell survival and neuroprotection.
Figure 3: Simplified diagram of Ladostigil's multimodal mechanism of action.
Conclusion
This technical guide has outlined the key aspects of the chemical synthesis and characterization of Ladostigil tartrate. The synthetic route, while involving multiple steps, is achievable with standard organic chemistry techniques. The characterization relies on a combination of techniques to ensure the correct polymorphic form and purity of the final product. The unique, multi-target mechanism of action of Ladostigil continues to make it a compound of interest in the ongoing search for effective treatments for Alzheimer's disease and related dementias. Further research and the publication of more detailed analytical data will be beneficial for the scientific community.
References
- 1. EP1956904A2 - Use of low-dose ladostigil for neuroprotection - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
A Technical Guide to the Pharmacodynamics of Ladostigil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil, a multimodal drug candidate, has garnered significant interest in the field of neuropharmacology for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease. Its unique pharmacological profile, acting as both a cholinesterase and monoamine oxidase inhibitor, coupled with its neuroprotective properties, positions it as a compound of interest for further investigation. This technical guide provides an in-depth overview of the pharmacodynamics of Ladostigil, presenting key quantitative data, detailed experimental methodologies, and visualizations of its molecular interactions.
Core Pharmacodynamic Properties
Ladostigil exerts its effects through a dual mechanism of action, primarily by inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. Furthermore, it demonstrates significant neuroprotective effects through the modulation of critical signaling pathways.
Enzyme Inhibition
Ladostigil is a dual inhibitor of both cholinesterases (AChE and Butyrylcholinesterase - BuChE) and monoamine oxidases (MAO-A and MAO-B). This inhibitory action increases the levels of key neurotransmitters in the brain, namely acetylcholine, dopamine, norepinephrine, and serotonin, which are often depleted in neurodegenerative conditions.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of Ladostigil against its target enzymes has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in inhibiting enzyme activity.
| Enzyme | Ladostigil IC50 |
| Acetylcholinesterase (AChE) | 31.8 µM[1] |
| Monoamine Oxidase B (MAO-B) | 37.1 µM[1] |
Note: There are conflicting reports in the literature regarding the IC50 values. One source reports an IC50 of 31.8 nM for AChE and 300 nM for MAO-B. Further investigation is warranted to resolve this discrepancy.
Neuroprotection
Beyond its enzyme-inhibiting properties, Ladostigil exhibits robust neuroprotective effects, shielding neuronal cells from various insults, including oxidative stress and apoptosis. These effects are mediated through the activation of key intracellular signaling pathways.
Key Signaling Pathways
Ladostigil's neuroprotective effects are largely attributed to its ability to activate the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] Activation of these pathways leads to a cascade of downstream events that promote cell survival and neuronal resilience.
Experimental Protocols
The pharmacodynamic properties of Ladostigil have been elucidated through a variety of in vitro and in vivo experimental models. The following sections detail the methodologies for key experiments.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a common method to assess the neuroprotective effects of Ladostigil against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.[4][5][6][7]
Objective: To determine the ability of Ladostigil to protect SH-SY5Y cells from cytotoxicity induced by an oxidizing agent (e.g., hydrogen peroxide or 6-hydroxydopamine).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Ladostigil
-
Oxidizing agent (e.g., 6-hydroxydopamine)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Pre-treat the cells with various concentrations of Ladostigil for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to the oxidizing agent (e.g., 100 µM 6-OHDA) for another 24 hours.
-
Cell Viability Assay (MTT):
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
In Vivo Scopolamine-Induced Amnesia Model in Rats
This model is widely used to evaluate the potential of compounds to ameliorate cognitive deficits, particularly those related to cholinergic dysfunction.[8][9][10][11][12]
Objective: To assess the efficacy of Ladostigil in reversing memory impairment induced by the muscarinic receptor antagonist, scopolamine.
Animals: Male Wistar rats (200-250 g).
Materials:
-
Ladostigil
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Behavioral testing apparatus (e.g., Morris water maze, Elevated Plus Maze)
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions and handling for at least one week before the experiment.
-
Drug Administration: Administer Ladostigil (e.g., 10 mg/kg, p.o.) or vehicle daily for a pre-determined period (e.g., 14 days).
-
Induction of Amnesia: On the test day, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test to induce memory impairment. The control group receives a saline injection.
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory by measuring the time taken (escape latency) to find a hidden platform in a circular pool of water.
-
Elevated Plus Maze: Evaluate learning and memory by measuring the transfer latency (time taken to move from the open arm to the enclosed arm).
-
-
Data Analysis: Compare the performance of the Ladostigil-treated group with the scopolamine-treated and control groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.
Conclusion
Ladostigil presents a compelling pharmacodynamic profile characterized by its dual inhibitory action on cholinesterases and monoamine oxidases, and its significant neuroprotective effects mediated by the PKC and MAPK signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation of this promising therapeutic agent. Further research is necessary to clarify the discrepancies in reported IC50 values and to fully elucidate the intricate molecular mechanisms underlying its neuroprotective actions. Such studies will be crucial in advancing the development of Ladostigil for the treatment of neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 5. researchgate.net [researchgate.net]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 8. Pharmacological study [bio-protocol.org]
- 9. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Ladostigil Tartrate In Vivo Studies in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of in vivo studies of Ladostigil tartrate in rodent models, focusing on its neuroprotective, anti-inflammatory, and cognitive-enhancing effects. It includes a summary of quantitative data, detailed experimental protocols for key methodologies, and diagrams of relevant signaling pathways.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from various in vivo studies of Ladostigil tartrate in rodent models.
Table 1: Effects of Ladostigil Tartrate on Cognitive Function in Rodent Models
| Rodent Model | Ladostigil Tartrate Dose | Treatment Duration | Behavioral Test | Key Findings |
| Aged Rats (16 months old) | 1 mg/kg/day | 6 months | Novel Object Recognition (NOR), Morris Water Maze (MWM) | Prevented the age-related decline in recognition and spatial memory.[1][2] |
| Aged Rats (20.5 months old) | 8.5 mg/kg/day | Chronic | Novel Object Recognition (NOR) | Reversed existing memory deficits.[1] |
| Rats with scopolamine-induced memory impairment | Not specified | Not specified | Spatial Memory Task | Antagonized scopolamine-induced impairment in spatial memory.[3][4] |
| Rats with intracerebroventricular streptozotocin-induced memory deficits | Not specified | Not specified | Episodic and Spatial Memory Tasks | Reduced deficits in episodic and spatial memory.[3][4] |
Table 2: Effects of Ladostigil Tartrate on Neuroinflammation and Enzyme Activity in Rodent Models
| Rodent Model | Ladostigil Tartrate Dose | Treatment Duration | Biomarker/Enzyme | Key Findings |
| Aged Rats (16 months old) | 1 mg/kg/day | 6 months | Microglial activation (CD11b expression) | Reduced microglial activation in the fornix and parietal cortex.[1] |
| Aged Rats (16 months old) | 1 mg/kg/day | 6 months | Pro-inflammatory cytokines (TNFα, IL-6, IL-1β mRNA) | Suppressed the age-induced increase in mRNA levels.[2][5] |
| Aged Rats | 8.5 mg/kg/day | Chronic | Cholinesterase (ChE) | Inhibited brain ChE by approximately 30%.[1] |
| Aged Rats | 8.5 mg/kg/day | Chronic | Monoamine Oxidase (MAO-A and MAO-B) | Inhibited brain MAO-A and MAO-B by 55-59%.[1] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the in vivo studies of Ladostigil tartrate.
Rodent Models of Cognitive Impairment
a) Scopolamine-Induced Amnesia Model (Rat)
This model is used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment seen in Alzheimer's disease.
-
Materials:
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (IP) injection
-
-
Protocol:
-
Dissolve scopolamine hydrobromide in saline to the desired concentration (e.g., 0.4 mg/kg body weight).
-
Administer the scopolamine solution via IP injection to the rats.
-
Typically, behavioral testing is conducted 30 minutes after the scopolamine injection.
-
A control group should be injected with an equivalent volume of saline.
-
b) Intracerebroventricular (ICV) Streptozotocin (STZ) Model (Rat)
This model induces a state of insulin resistance in the brain, leading to neurodegeneration and cognitive deficits, which shares pathological features with sporadic Alzheimer's disease.
-
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
-
-
Protocol:
-
Anesthetize the rat and mount it in a stereotaxic apparatus.
-
Expose the skull and drill bilateral burr holes over the lateral ventricles. The coordinates are typically determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Dissolve STZ in cold citrate buffer immediately before use. A common dose is 2 mg/kg.[1][2]
-
Slowly infuse the STZ solution (e.g., 2 µl per ventricle) into each lateral ventricle using a Hamilton syringe.[1]
-
Suture the scalp incision and allow the animal to recover.
-
Behavioral and neurochemical assessments are typically performed several weeks (e.g., 30 days) post-surgery to allow for the development of pathology.[1]
-
A sham control group should receive an ICV injection of the citrate buffer vehicle.
-
Behavioral Assays for Learning and Memory
a) Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory.
-
Apparatus:
-
A circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.[6]
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path.
-
Various distal visual cues placed around the room.
-
-
Protocol:
-
Acquisition Phase (Spatial Learning):
-
For 4-5 consecutive days, each rat is given a series of trials (e.g., 4 trials per day) to find the hidden platform.
-
For each trial, the rat is released from one of four quasi-random starting positions (North, South, East, West).
-
The rat is allowed to swim for a set time (e.g., 60 or 90 seconds) to find the platform. If it fails, it is gently guided to the platform.
-
The rat is allowed to remain on the platform for 15-30 seconds to observe the distal cues.
-
The time to reach the platform (escape latency) and the swim path length are recorded. A decrease in these measures over days indicates learning.
-
-
Probe Trial (Spatial Memory):
-
On the day after the last acquisition trial, the platform is removed from the pool.
-
The rat is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of memory retention.
-
-
b) Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It assesses recognition memory.
-
Apparatus:
-
An open-field arena (e.g., a square or circular box).
-
A set of different objects that are of similar size but distinct in shape and texture. The objects should be heavy enough that the animal cannot displace them.
-
-
Protocol:
-
Habituation:
-
On the first day, the rodent is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
-
Familiarization/Training Phase:
-
On the second day, two identical objects are placed in the arena.
-
The rodent is placed in the arena and allowed to explore the objects for a set time (e.g., 5-10 minutes).
-
The total time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Test Phase (Recognition Memory):
-
After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object.
-
The rodent is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
A discrimination index is calculated, often as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
-
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the neuroprotective effects of Ladostigil tartrate and a general experimental workflow for in vivo studies.
Caption: Ladostigil's neuroprotective signaling pathway.
Caption: Ladostigil's anti-inflammatory signaling pathway.
Caption: General workflow for a Ladostigil in vivo study.
References
- 1. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats [bio-protocol.org]
- 2. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats [en.bio-protocol.org]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 6. Behavioral test (Morris Water Maze, MWM) [bio-protocol.org]
Application Notes and Protocols for Assessing Ladostigil Neuroprotection in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the human neuroblastoma SH-SY5Y cell line to investigate the neuroprotective properties of Ladostigil. This document outlines detailed protocols for cell culture, induction of neurotoxicity, and various assays to measure the efficacy of Ladostigil in mitigating neuronal damage.
Introduction
Ladostigil, a multimodal drug, combines cholinesterase and monoamine oxidase (MAO)-A and -B inhibitory activities with potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's and Lewy Body disease.[1][2] The SH-SY5Y cell line, which possesses neuronal-like characteristics, is a widely used in vitro model to study neuroprotective mechanisms.[3][4] This guide details the experimental framework for evaluating Ladostigil's ability to protect these cells from oxidative stress and neurotoxin-induced damage.
The neuroprotective activities of Ladostigil are multifaceted, involving the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and modulation of neuronal death markers.[2][5][6] Ladostigil has been shown to prevent the decline in mitochondrial membrane potential and upregulate neurotrophic factors and antioxidant activity.[2][6]
Data Presentation: Efficacy of Ladostigil in SH-SY5Y Cells
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of Ladostigil in SH-SY5Y cells under various stress conditions.
Table 1: Ladostigil's Effect on Cell Viability under Oxidative Stress
| Stressor | Stressor Concentration | Ladostigil Concentration | Incubation Time | Effect on Cell Viability | Reference |
| H₂O₂ | 80 µM | 5.4 µM | 24 hours | Significantly reduced the fraction of oxidized cells.[7] | [7] |
| Sin1 | 300 µM | 5.4 µM | 24 hours | Improved viability to ~75% relative to untreated cells.[3] | [3] |
| Sin1 | 500 µM | 5.4 µM | 24 hours | No protective effect observed.[3] | [3] |
Table 2: Regulation of Apoptotic Proteins by Ladostigil
| Treatment | Ladostigil Concentration | Effect on Bcl-2 | Effect on Bax | Effect on Bcl-2/Bax Ratio | Reference |
| Ladostigil | 1-10 µM | Markedly increased | Reduced expression | Dose-dependently increased | [8] |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Objective: To maintain and prepare SH-SY5Y cells for neuroprotection assays. Differentiation into a more mature neuronal phenotype can enhance their suitability for modeling neurodegenerative diseases.
Materials:
-
SH-SY5Y cells (ATCC)
-
Minimum Essential Media (MEM) and F12 medium (1:1 ratio)
-
Fetal Bovine Serum (FBS)
-
L-Alanyl-L-Glutamine
-
Penicillin-Streptomycin
-
Retinoic Acid (RA) for differentiation
-
6-well, 24-well, and 96-well plates
-
100 mm culture dishes
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium supplemented with 10% FBS, and 1% L-Alanyl-L-Glutamine.[3] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using trypsin-EDTA. Resuspend the cells in fresh medium and seed into new culture vessels.
-
Differentiation (Optional but Recommended): To induce a more neuronal phenotype, treat the cells with 10 µM all-trans retinoic acid (RA) in a reduced serum medium for 48-72 hours.[9] Differentiated cells will exhibit a more neuron-like morphology with neurite outgrowth.[4]
Induction of Neurotoxicity
Objective: To establish a model of neuronal stress in SH-SY5Y cells against which the neuroprotective effects of Ladostigil can be tested. Common stressors include oxidative agents and neurotoxins.
Protocols:
-
Acute Oxidative Stress (H₂O₂):
-
Chronic Oxidative Stress (Sin1):
-
MPP+ Model of Parkinson's Disease:
Cell Viability Assays
Objective: To quantify the extent of cell death and assess the protective effect of Ladostigil.
a) MTT Assay
Principle: Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well.[3]
-
After cell attachment and treatment with the stressor and/or Ladostigil, add 10 µL of 5 mg/mL MTT solution to each well.[3][12]
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[12]
-
Measure the absorbance at 535 nm (reference at 635 nm) or 570 nm using a microplate reader.[3][14]
b) LDH Assay
Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[15]
Protocol:
-
After treatment, collect the cell culture medium.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance according to the kit's protocol to determine LDH activity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the level of oxidative stress within the cells.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound dichlorofluorescein (DCF).[16][17]
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate or on glass-bottom dishes.[10][16]
-
Following treatment with the stressor and/or Ladostigil, wash the cells with PBS.[18]
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[10][18]
-
Wash the cells with PBS to remove excess probe.[16]
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm) or visualize under a fluorescence microscope.[16][17]
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in neuroprotection and apoptosis signaling pathways (e.g., Bcl-2, Bax, proteins in the MAPK pathway).
Protocol:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBS-T for 90 minutes at room temperature.[19]
-
Incubate the membrane with primary antibodies (e.g., against Bcl-2, Bax, p-ERK, total ERK, β-actin) overnight at 4°C.[19]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 90 minutes at room temperature.[19]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) solution and an imaging system.[19]
Visualization of Signaling Pathways and Workflows
References
- 1. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 3. Ladostigil attenuates the oxidative and ER stress in human neuroblast-like SH-SY5Y cells | bioRxiv [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRIM37-mediated stabilization of PEX5 via monoubiquitination attenuates oxidative stress and demyelination in multiple sclerosis insights from EAE and LPC-induced experimental models | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of intracellular reactive oxygen species (ROS) [bio-protocol.org]
- 17. aurogene.eu [aurogene.eu]
- 18. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 19. Western Blot Analysis [bio-protocol.org]
Application Notes and Protocols: Morris Water Maze for Cognitive Assessment of Ladostigil
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents. This application note provides a detailed protocol for utilizing the MWM to evaluate the cognitive-enhancing effects of Ladostigil, a novel neuroprotective agent with dual acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitory activity. The following protocols and data are intended to guide researchers in designing and executing robust preclinical studies to investigate the therapeutic potential of Ladostigil for cognitive deficits associated with neurodegenerative diseases.
Experimental Protocols
Animals and Housing
-
Species: Male Wistar rats (aged, 16-22 months) are a suitable model for studying age-related cognitive decline.
-
Housing: Animals should be housed in groups of 2-3 per cage in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment. All procedures should be performed in accordance with institutional and national guidelines for animal care.
Ladostigil Administration
-
Dosage: Ladostigil can be administered at doses of 1 mg/kg/day or 8.5 mg/kg/day.[1][2]
-
Route of Administration: Oral gavage is a common method for Ladostigil administration.
-
Treatment Duration: Chronic treatment for several months (e.g., 6 months) is often employed in studies with aged animals to assess long-term effects.[3]
Morris Water Maze Apparatus
-
Pool: A circular pool (approximately 1.8 to 2.0 meters in diameter and 60 cm in height) filled with water to a depth of 30-40 cm.
-
Water Temperature: Maintain the water temperature at a constant 23-25°C.
-
Water Opacity: The water should be made opaque using non-toxic white or black tempera paint to conceal the escape platform.
-
Escape Platform: A circular platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Spatial Cues: The pool should be located in a room with various prominent, stationary distal cues (e.g., posters with distinct shapes, furniture) to aid in spatial navigation.
-
Tracking System: An automated video tracking system should be used to record and analyze the animal's swim path, escape latency, path length, and time spent in each quadrant.
Experimental Procedure
The MWM test typically consists of three phases: a visible platform training phase, a hidden platform acquisition phase, and a probe trial phase.
a. Visible Platform Training (Cued Version)
-
Purpose: To habituate the animals to the maze and ensure they are not visually or motorically impaired.
-
Procedure:
-
The platform is made visible by attaching a brightly colored flag.
-
Each rat undergoes four trials per day for one to two days.
-
For each trial, the rat is gently placed into the water at one of four quasi-random starting positions (North, South, East, West), facing the pool wall.
-
The rat is allowed to swim and locate the visible platform.
-
If the rat does not find the platform within 60-90 seconds, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.
-
The location of the platform is varied between trials.
-
b. Hidden Platform Acquisition (Spatial Learning)
-
Purpose: To assess spatial learning and memory formation.
-
Procedure:
-
The flag is removed, and the platform is submerged and kept in a constant location in the center of one of the four quadrants (the target quadrant).
-
Each rat undergoes four trials per day for four to five consecutive days.
-
The starting position is varied for each trial.
-
The time taken to find the hidden platform (escape latency) and the distance traveled (path length) are recorded.[4]
-
If the rat fails to find the platform within 60-90 seconds, it is guided to the platform and allowed to remain there for 15-30 seconds.
-
The inter-trial interval is typically 10-15 minutes.
-
c. Probe Trial (Spatial Memory)
-
Purpose: To assess spatial memory retention.
-
Procedure:
-
Twenty-four hours after the final acquisition trial, the platform is removed from the pool.
-
Each rat is allowed to swim freely in the pool for 60 seconds.
-
The time spent in the target quadrant where the platform was previously located is recorded.
-
The number of times the rat crosses the former platform location is also a key measure.
-
Data Presentation
Table 1: Effect of Ladostigil on Path Length in Aged Rats in the Morris Water Maze
| Treatment Group | Day 1 (cm) | Day 2 (cm) | Day 3 (cm) | Day 4 (cm) |
| Aged Control | ~1200 | ~900 | ~700 | ~600 |
| Aged + Ladostigil (1 mg/kg/day) | ~1100 | ~700 | ~500 | ~400 |
| Adult Control | ~800 | ~500 | ~300 | ~200 |
Data are approximate values derived from graphical representation in the cited literature and are intended for illustrative purposes.
Visualizations
Signaling Pathway of Ladostigil in Cognitive Enhancement
Caption: Signaling pathway of Ladostigil leading to cognitive enhancement.
Experimental Workflow for Morris Water Maze Protocol
Caption: Experimental workflow of the Morris water maze protocol.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Spatial learning ability of rats following differing levels of exposure to alcohol during early postnatal life - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ladostigil in Human Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantitative analysis of Ladostigil in human plasma. Due to the limited availability of a published, validated HPLC-UV method specifically for Ladostigil, this protocol is adapted from established methods for the structurally similar compound, Rasagiline. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters, serving as a robust starting point for researchers developing and validating a definitive method for Ladostigil quantification.
Introduction
Ladostigil is a novel neuroprotective agent with potential applications in the treatment of neurodegenerative diseases. As with any therapeutic candidate, the development of a reliable analytical method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography coupled with UV detection offers a widely accessible, robust, and cost-effective platform for such analyses. This application note outlines a complete workflow, from plasma sample processing to data analysis, to enable researchers to accurately determine Ladostigil concentrations.
Experimental Protocols
Materials and Reagents
-
Ladostigil reference standard
-
Internal Standard (IS) - (e.g., Caffeine or another structurally related and stable compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
0.45 µm syringe filters
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Sample Preparation: Protein Precipitation
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 1.0 mL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following HPLC conditions are recommended as a starting point and should be optimized for your specific instrumentation and column:
| Parameter | Recommended Setting |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate (pH 5.8) (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 265 nm or 210 nm (to be determined empirically) |
| Internal Standard | Caffeine (or other suitable standard) |
Preparation of Standard and Quality Control Samples
-
Primary Stock Solution: Accurately weigh and dissolve Ladostigil and the Internal Standard in methanol to prepare primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations spanning the desired calibration range.
-
Calibration Curve Standards: Spike drug-free human plasma with the working standard solutions to create a calibration curve with at least six non-zero concentration points.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed in accordance with regulatory guidelines. The following parameters are critical for ensuring the reliability of the method.
| Validation Parameter | Acceptance Criteria |
| Linearity | The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The response should be linear over the intended concentration range. |
| Accuracy | The mean value should be within ±15% of the nominal value, except for the LLOQ, where it should not deviate by more than ±20%. |
| Precision | The relative standard deviation (RSD) should not exceed 15% for all concentrations, except for the LLOQ, where it should not exceed 20%. This applies to both intra-day and inter-day precision. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio of ≥ 3). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of ≥ 10). |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. A recovery of >85% is generally considered good. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. The mean concentration should be within ±15% of the nominal concentration. |
Data Presentation
The following tables summarize the expected quantitative data from a validated method.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| Ladostigil | To be determined |
| Internal Standard | To be determined |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| Range (ng/mL) | e.g., 10 - 2000 |
| LOD (ng/mL) | To be determined |
| LOQ (ng/mL) | To be determined |
| Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery (%) | > 85% |
| Stability | Stable under tested conditions |
Visualizations
Caption: Experimental workflow for Ladostigil quantification in plasma.
Caption: Key parameters for HPLC method validation.
Application Notes and Protocols for Measuring Ladostigil's MAO-B Inhibition In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a multimodal drug developed for neurodegenerative diseases. It is designed to act as a dual inhibitor of cholinesterases and monoamine oxidases (MAO). It is important for researchers to understand that Ladostigil is a prodrug. In vitro, Ladostigil itself does not inhibit MAO. The MAO inhibitory activity observed in vivo is attributed to its metabolite, R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan). Therefore, in vitro assays should ideally be performed on this active metabolite to accurately characterize the MAO-B inhibitory potential.
This document provides detailed protocols for in vitro assays to measure the inhibition of Monoamine Oxidase B (MAO-B), which are applicable to Ladostigil's active metabolite, R-HPAI.
Data Presentation
The following table summarizes the in vitro inhibitory activity of Ladostigil and its parent compound, rasagiline, against MAO-B. Rasagiline is structurally related to Ladostigil's active metabolite.
| Compound | Target | IC50 Value (nM) | Source |
| Ladostigil | MAO-B | Ineffective in vitro | [1] |
| Rasagiline | MAO-B | 4.43 ± 0.92 | [2] |
Experimental Protocols
Two common methods for determining MAO-B inhibitory activity in vitro are the kynuramine assay and assays that detect the production of hydrogen peroxide (H₂O₂).
Protocol 1: Fluorometric Kynuramine Assay
This assay measures the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline by MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compound (e.g., R-HPAI)
-
Positive control inhibitor (e.g., Selegiline or Pargyline)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Dilute the stock solutions to various concentrations in potassium phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a stock solution of kynuramine in ultrapure water.
-
Dilute the recombinant human MAO-B enzyme in potassium phosphate buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the diluted test compound or positive control. For the control wells (no inhibition), add 50 µL of buffer.
-
Add 50 µL of the diluted MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of the kynuramine solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Stop the reaction by adding 75 µL of 2N NaOH.
-
Measure the fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Fluorometric Hydrogen Peroxide (H₂O₂) Detection Assay
This assay measures the H₂O₂ produced during the oxidative deamination of a MAO-B substrate (e.g., tyramine or benzylamine).
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine, benzylamine)
-
Test compound (e.g., R-HPAI)
-
Positive control inhibitor (e.g., Selegiline)
-
Assay buffer (provided in commercial kits, or a suitable buffer like potassium phosphate)
-
Horseradish peroxidase (HRP)
-
A fluorescent probe that reacts with H₂O₂ in the presence of HRP (e.g., Amplex Red, GenieRed Probe)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Create serial dilutions of the test compound in assay buffer.
-
Prepare a working solution of the MAO-B enzyme in assay buffer.
-
Prepare the substrate solution and the detection reagent (fluorescent probe and HRP) according to the manufacturer's instructions if using a kit, or based on optimized concentrations.
-
-
Assay Protocol:
-
Add 10 µL of the diluted test inhibitor or positive control to the wells of a 96-well black microplate. Add 10 µL of assay buffer for the enzyme control wells.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Incubate for 10 minutes at 37°C.
-
Prepare a substrate solution containing the MAO-B substrate, HRP, and the fluorescent probe.
-
Add 40 µL of the substrate solution to each well to start the reaction.
-
Measure the fluorescence kinetically for 10-40 minutes at 37°C, using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
Choose two time points in the linear range of the reaction and calculate the rate of reaction (change in fluorescence over time).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow for MAO-B Inhibition Assay
Caption: General workflow for an in vitro MAO-B inhibition assay.
MAO-B Catalytic Cycle and Inhibition
Caption: MAO-B catalytic cycle and mechanism of irreversible inhibition.
References
Application Notes and Protocols for the Oral Administration of Ladostigil Tartrate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of Ladostigil tartrate to rats for preclinical research. The information is intended to ensure safe, accurate, and reproducible dosing for pharmacokinetic, pharmacodynamic, and toxicological studies.
Overview of Ladostigil Tartrate
Ladostigil tartrate is a multimodal drug with inhibitory effects on both acetylcholinesterase (AChE) and monoamine oxidase (MAO)-A and -B in the brain.[1][2] Its neuroprotective properties are attributed to the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, regulation of the Bcl-2 family of proteins, and upregulation of neurotrophic factors.[1][3][4]
Formulation of Ladostigil Tartrate for Oral Administration
The aqueous solubility of Ladostigil tartrate is relatively low, necessitating the use of co-solvents and excipients to achieve desired concentrations for oral dosing in rats.
The following table summarizes the solubility of Ladostigil tartrate in common pharmaceutical vehicles. This data is essential for preparing a homogenous and stable solution for oral administration.
| Solvent/Vehicle | Solubility | Observations |
| Water | 2 mg/mL | Clear solution. |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL - 100 mg/mL | Solubility can be significantly increased with sonication. |
| Ethanol | Incompatible | Ladostigil tartrate has been found to be incompatible with ethanol.[5] |
| Saline (0.9% NaCl) | Not explicitly found | Expected to be similar to water due to the ionic nature of the salt. |
| Polyethylene Glycol 300 (PEG300) / Tween 80 / DMSO / Saline | 2.5 mg/mL | A clear solution can be achieved with a specific ratio of these co-solvents.[6] |
This protocol describes the preparation of a 2.5 mg/mL clear solution of Ladostigil tartrate suitable for oral gavage in rats.[6]
Materials:
-
Ladostigil tartrate powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a DMSO stock solution: Dissolve Ladostigil tartrate in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath can aid in dissolution.
-
Co-solvent mixing: In a sterile conical tube, add the required volume of the DMSO stock solution.
-
Add 400 µL of PEG300 for every 100 µL of the DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Final dilution: Add 450 µL of saline to bring the total volume to 1 mL. Vortex the final solution to ensure it is clear and free of precipitates.
Note: The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10%, to minimize potential toxicity in animal studies.
Experimental Protocols
Oral gavage is a standard method for the precise oral administration of substances to rodents.
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (16-18 gauge for adult rats)
-
Syringe (1-3 mL)
-
Prepared Ladostigil tartrate formulation
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the rat. The body should be held to prevent movement, and the head should be securely held to prevent biting.
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Gently insert the tip of the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and try again.
-
-
Administration of the Formulation:
-
Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the formulation.
-
The maximum volume for oral gavage in rats is typically 10 mL/kg of body weight.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Signaling Pathway of Ladostigil
Ladostigil's neuroprotective effects are mediated through the activation of the PKC and MAPK signaling pathways. This leads to the regulation of downstream targets involved in cell survival and neuroprotection.
Disclaimer: These protocols are intended for guidance in a research setting. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research. Appropriate safety precautions should be taken when handling all chemical substances.
References
- 1. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 2. Frontiers | Effects of Neurotrophic Factors in Glial Cells in the Central Nervous System: Expression and Properties in Neurodegeneration and Injury [frontiersin.org]
- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20060189685A1 - Formulations of ladostigil tartrate - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
Assessing the Blood-Brain Barrier Penetration of Ladostigil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil is a novel neuroprotective agent with a multimodal mechanism of action, acting as both a cholinesterase and a brain-selective monoamine oxidase (MAO) inhibitor.[1][2][3] Its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease hinge on its ability to effectively cross the blood-brain barrier (BBB) and reach its target sites within the central nervous system (CNS). This document provides a summary of available data and outlines detailed protocols for assessing the BBB penetration of Ladostigil, catering to the needs of researchers and drug development professionals. While specific quantitative data on Ladostigil's BBB penetration is limited in publicly available literature, this guide offers established methodologies to generate such critical data.
Data Presentation
Currently, specific brain-to-plasma concentration ratios and permeability coefficients for Ladostigil are not widely published. However, a study in aging rats reported a mean plasma concentration of Ladostigil.[2] This data point, while valuable, does not provide a complete picture of BBB penetration without corresponding brain concentration data.
Table 1: In Vivo Plasma Concentration of Ladostigil in Aging Rats
| Animal Model | Dosage | Duration | Mean Plasma Concentration (ng/mL) | Mean Plasma Concentration (nM) |
| Aging Rats | 1 mg/kg/day (oral) | 6 months | 2.39 ± 1.08 | 8.75 ± 3.95 |
Data from a study on aging rats provides a reference for plasma levels after chronic oral administration.[2]
Experimental Protocols
To rigorously assess the BBB penetration of Ladostigil, a combination of in vivo and in vitro experimental approaches is recommended.
In Vivo Assessment of BBB Penetration
1. Protocol for Determination of Brain and Plasma Concentrations in Rodents
This protocol aims to determine the concentration of Ladostigil in both brain tissue and plasma at various time points following administration, allowing for the calculation of the brain-to-plasma concentration ratio (Cbrain/Cplasma).
Workflow for In Vivo Brain Penetration Study
References
Application Notes and Protocols for Ladostigil Clinical Trials in Mild Cognitive Impairment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ladostigil is a novel drug candidate with a dual mechanism of action, inhibiting both acetylcholinesterase (AChE) and monoamine oxidase (MAO) A and B.[1] Preclinical studies have demonstrated its neuroprotective effects, which are mediated through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, regulation of amyloid precursor protein (APP) processing, and upregulation of neurotrophic factors.[2][3] These attributes make Ladostigil a promising therapeutic agent for neurodegenerative disorders such as Alzheimer's disease (AD) and its prodromal stage, mild cognitive impairment (MCI).
A phase 2, three-year, randomized, double-blind, placebo-controlled clinical trial was conducted to assess the safety and efficacy of low-dose Ladostigil in patients with MCI.[4] While the trial did not show a significant delay in the progression to AD dementia, it did reveal that Ladostigil was safe and well-tolerated.[5] Notably, a potential disease-modifying effect was suggested by the observation of reduced whole-brain and hippocampal volume loss in the Ladostigil-treated group compared to placebo.[4]
These application notes provide a comprehensive overview of the experimental design and protocols for conducting clinical trials of Ladostigil in individuals with MCI, based on the findings and methodologies of previous research.
Core Requirements for Clinical Trial Design
A robust clinical trial design is paramount to definitively assess the therapeutic potential of Ladostigil in MCI. The following summarizes key design elements from a phase 2 study.
Study Design and Participants
The study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[6]
Table 1: Participant Inclusion and Exclusion Criteria [2]
| Criteria | Description |
| Inclusion Criteria | |
| Age | 55 to 85 years |
| Diagnosis | Mild Cognitive Impairment (MCI) |
| Clinical Dementia Rating (CDR) | Score of 0.5 |
| Mini-Mental State Examination (MMSE) | Score >24 |
| Wechsler Memory Scale-Revised Verbal Paired Associates I | Score ≤18 |
| Medial Temporal Lobe Atrophy Scale | Score >1 |
| Exclusion Criteria | |
| Concomitant Diseases | No significant cerebrovascular disease (Modified Hachinski Ischemic Score ≤ 4) or other diseases expected to interfere with the study. |
| Depression | Geriatric Depression Scale (GDS) score > 5 |
| General Health | Good general health status acceptable for a 36-month clinical trial. |
| Other | No clinically significant ECG abnormalities. Women must be post-menopausal or surgically sterile. |
Randomization and Blinding
Participants were stratified by APOE ε4 genotype and then randomly assigned in a 1:1 ratio to receive either Ladostigil (10 mg/day) or a matching placebo. Both participants and study personnel were blinded to the treatment allocation.
Outcome Measures
Table 2: Primary, Secondary, and Exploratory Outcome Measures [4]
| Outcome Type | Measure | Description |
| Primary | Safety and Tolerability | Assessed through monitoring of adverse events and serious adverse events. |
| Onset of Alzheimer's Disease Dementia | Time to diagnosis of probable or possible AD. | |
| Secondary | Neuropsychological Test Battery (NTB) Composite Score | A battery of tests assessing various cognitive domains. |
| Disability Assessment in Dementia (DAD) | An assessment of activities of daily living. | |
| Geriatric Depression Scale (GDS) | A screening tool for depression in older adults. | |
| Exploratory | NTB Component Scores | Individual scores from the tests within the NTB. |
| Clinical Dementia Rating (CDR) | Global assessment of dementia severity. | |
| Mini-Mental State Examination (MMSE) | A brief screening tool for cognitive impairment. | |
| MRI-derived Brain Volumes | Whole-brain, hippocampus, and entorhinal cortex volumes. |
Experimental Protocols
Neuropsychological Test Battery (NTB)
The NTB is a comprehensive suite of tests designed to assess various cognitive domains, including memory and executive function.[7][8]
Protocol:
-
Administration: The NTB should be administered by a trained psychometrician in a quiet, well-lit room.
-
Components: The battery includes tests such as:[7][8]
-
Wechsler Memory Scale-Revised (WMS-R) Visual-Paired Associates (Immediate and Delayed)
-
WMS-R Verbal-Paired Associates (Immediate and Delayed)
-
Rey Auditory Verbal Learning Test (Immediate and Delayed)
-
WMS-R Digit Span
-
Controlled Oral Word Association Test (COWAT)
-
Category Fluency Test
-
-
Scoring: Raw scores from each subtest are converted to z-scores based on a standardized normative dataset. A composite NTB score is then calculated by averaging the z-scores of the individual components.
-
Frequency: The NTB should be administered at baseline and at regular intervals throughout the trial (e.g., every 6 months).
Disability Assessment for Dementia (DAD)
The DAD scale is an informant-based instrument used to assess a participant's ability to perform activities of daily living (ADLs).[6][9]
Protocol:
-
Administration: The DAD is administered to a reliable informant or caregiver who has frequent contact with the participant.
-
Domains: The scale covers a range of ADLs, including basic self-care (e.g., hygiene, dressing) and instrumental activities (e.g., managing finances, using the telephone).[9]
-
Scoring: The informant rates the participant's performance on each item. The total score reflects the degree of functional independence.
-
Frequency: The DAD should be administered at baseline and at regular follow-up visits.
Geriatric Depression Scale (GDS)
The GDS is a self-report questionnaire used to screen for depression in older adults.[10][11]
Protocol:
-
Administration: The GDS can be self-administered or read to the participant by study personnel.
-
Format: The short form consists of 15 yes/no questions.[10]
-
Scoring: A score is calculated based on the number of "depressive" answers. A score above 5 suggests the presence of depression and may warrant further evaluation.[10]
-
Frequency: The GDS should be administered at screening to exclude individuals with significant depression and can be repeated during the trial to monitor for emergent depressive symptoms.
MRI Volumetric Analysis
Structural MRI is used to assess changes in brain volume, a key biomarker in neurodegenerative diseases.
Protocol:
-
Image Acquisition: High-resolution T1-weighted MRI scans of the brain should be acquired using a standardized protocol across all study sites.
-
Image Processing:
-
Segmentation: Brain MRI images are segmented into gray matter, white matter, and cerebrospinal fluid using software such as SPM or FSL.
-
Normalization: The segmented images are spatially normalized to a standard brain template (e.g., MNI space).
-
Volumetric Measurement: Automated software is used to calculate the volumes of specific regions of interest, including the whole brain, hippocampus, and entorhinal cortex.[12][13]
-
-
Data Analysis: Changes in brain volumes from baseline are compared between the Ladostigil and placebo groups.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment arms.
Table 3: Example of Baseline Demographic and Clinical Characteristics
| Characteristic | Ladostigil (n=103) | Placebo (n=107) |
| Age (years), mean (SD) | 72.3 (6.8) | 71.9 (7.1) |
| Female, n (%) | 52 (50.5) | 55 (51.4) |
| Education (years), mean (SD) | 14.1 (3.2) | 14.3 (3.5) |
| MMSE score, mean (SD) | 27.5 (1.8) | 27.6 (1.9) |
| APOE ε4 carrier, n (%) | 58 (56.3) | 60 (56.1) |
Table 4: Example of Key Efficacy Outcomes at 36 Months [4]
| Outcome | Ladostigil | Placebo | p-value |
| Progression to AD Dementia, n (%) | 14 of 99 (14.1) | 21 of 103 (20.4) | 0.162 |
| Change in Whole-Brain Volume (cm³), mean (SD) | -25.4 (18.1) | -32.6 (21.3) | 0.025 |
| Change in Hippocampal Volume (cm³), mean (SD) | -0.28 (0.23) | -0.35 (0.26) | 0.043 |
| Change in NTB Composite Score, mean (SD) | -0.15 (0.45) | -0.21 (0.52) | NS |
| Change in DAD Score, mean (SD) | -8.9 (15.2) | -10.5 (16.8) | NS |
NS = Not Significant
Mandatory Visualizations
Ladostigil's Dual Mechanism of Action
Caption: Ladostigil's dual inhibition of AChE and MAO.
Neuroprotective Signaling Pathways of Ladostigil
Caption: Key neuroprotective signaling pathways activated by Ladostigil.
Clinical Trial Workflow
Caption: A logical workflow for a Ladostigil clinical trial in MCI.
References
- 1. researchgate.net [researchgate.net]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VBM based MR Imaging Volumetric Analysis of AD and MCI [ijcaonline.org]
- 6. The disability assessment for dementia scale: a 12-month study of functional ability in mild to moderate severity Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychometric Evaluation of the Neuropsychological Test Battery in Individuals with Normal Cognition, Mild Cognitive Impairment, or Mild to Moderate Alzheimer's Disease: Results from a Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Website [eprovide.mapi-trust.org]
- 9. dementiaresearch.org.au [dementiaresearch.org.au]
- 10. hign.org [hign.org]
- 11. wiki.ihe.net [wiki.ihe.net]
- 12. Volumetric and Visual Rating of MRI scans in the Diagnosis of Amnestic MCI and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Volumetric MRI measurements can differentiate Alzheimer's disease, mild cognitive impairment, and normal aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Acetylcholinesterase Inhibition by Ladostigil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the inhibition of acetylcholinesterase (AChE) by Ladostigil, a dual inhibitor of AChE and monoamine oxidase (MAO). The following sections include in vitro and in vivo methodologies, quantitative data on Ladostigil's inhibitory activity, and a description of the associated signaling pathways.
Introduction to Ladostigil
Ladostigil, also known as TV-3326, is a novel neuroprotective agent developed for the potential treatment of Alzheimer's disease and other neurodegenerative disorders. Its mechanism of action involves the inhibition of both acetylcholinesterase (AChE) and monoamine oxidase (MAO), offering a multi-target approach to address the complex pathology of these diseases. The inhibition of AChE by Ladostigil increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
In vivo, Ladostigil is metabolized to its major active metabolite, R-MCPAI, which is primarily responsible for the observed acetylcholinesterase inhibition. This inhibition is characterized as pseudo-reversible, with a rapid formation and subsequent hydrolysis of the drug-enzyme complex. This kinetic profile results in a maximal AChE inhibition of approximately 50-55%, which may contribute to a lower incidence of cholinergic side effects compared to other AChE inhibitors.[1][2]
Quantitative Data: Ladostigil Inhibition of Acetylcholinesterase
The inhibitory potency of Ladostigil and its general characteristics are summarized in the table below.
| Compound | Target | IC50 Value | Inhibition Type | Maximal Inhibition (in vivo) | Notes |
| Ladostigil (TV-3326) | Acetylcholinesterase (AChE) | 31.8 µM | Pseudo-reversible (by metabolite) | ~50-55% | The primary metabolite, R-MCPAI, is responsible for in vivo AChE inhibition.[1][2] |
| Ladostigil (TV-3326) | Monoamine Oxidase B (MAO-B) | 37.1 µM | N/A | N/A | Ladostigil is a dual inhibitor.[1] |
I. In Vitro Measurement of AChE Inhibition: Ellman's Assay
The most common method for measuring AChE activity and inhibition in vitro is the colorimetric method developed by Ellman. This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.
Experimental Protocol: Ellman's Assay
A. Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Ladostigil (or its active metabolite R-MCPAI)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Positive control inhibitor (e.g., Donepezil, Galantamine)
B. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (e.g., 0.2 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the enzyme source and activity.
-
Ladostigil Solutions: Prepare a stock solution of Ladostigil in a suitable solvent (e.g., DMSO, ethanol) and then prepare serial dilutions in phosphate buffer to obtain a range of concentrations for IC50 determination.
-
ATCI Solution (e.g., 15 mM): Prepare a fresh solution of ATCI in deionized water.
-
DTNB Solution (e.g., 3 mM): Prepare a fresh solution of DTNB in phosphate buffer.
C. Assay Procedure (96-well plate format):
-
Assay Plate Setup:
-
Blank: 50 µL Phosphate Buffer + 150 µL Ellman's Reagent Mix (see step 2)
-
Control (100% Activity): 50 µL Phosphate Buffer + 20 µL AChE solution + 130 µL Ellman's Reagent Mix
-
Inhibitor Wells: 50 µL Ladostigil solution (at various concentrations) + 20 µL AChE solution + 130 µL Ellman's Reagent Mix
-
-
Prepare Ellman's Reagent Mix: For each well, mix 15 µL of 15 mM ATCI and 75 µL of 3 mM DTNB in 40 µL of phosphate buffer. This mix should be prepared fresh and kept in the dark.
-
Incubation: Add the components as described in the plate setup. Incubate the plate in the dark for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Add 20 µL of the AChE solution to the control and inhibitor wells to start the enzymatic reaction.
-
Measurement: Immediately after adding the enzyme, start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Calculate the percentage of inhibition for each Ladostigil concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the Ladostigil concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Visualization of the Experimental Workflow
Caption: Workflow for the in vitro Ellman's assay.
II. In Vivo Measurement of AChE Inhibition
Measuring AChE inhibition in vivo is crucial for understanding the pharmacodynamics of a drug in a living organism. This typically involves administering the drug to an animal model (e.g., mice) and then measuring AChE activity in specific tissues, such as the brain, spleen, or in plasma.
Experimental Protocol: In Vivo AChE Inhibition in Mouse Brain
A. Animal Dosing and Tissue Collection:
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Drug Administration: Administer Ladostigil orally (p.o.) or via another appropriate route at various doses. Include a vehicle control group.
-
Time Course: Euthanize animals at different time points after drug administration to determine the time to peak inhibition and duration of action.
-
Tissue Collection:
-
Rapidly decapitate the animal and dissect the brain on an ice-cold surface.
-
Isolate specific brain regions of interest (e.g., cortex, hippocampus, striatum) or use the whole brain.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
B. Brain Tissue Homogenization:
-
Homogenization Buffer: Prepare a suitable buffer, such as a phosphate buffer (0.1 M, pH 7.4) containing a non-ionic detergent (e.g., 1% Triton X-100) to solubilize the membrane-bound AChE.
-
Homogenization:
-
Weigh the frozen brain tissue.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to the tissue weight).
-
Homogenize the tissue using a glass-Teflon homogenizer or a sonicator on ice.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the solubilized AChE, for the activity assay.
-
C. AChE Activity Assay (Ellman's Method):
-
Protein Quantification: Determine the total protein concentration of the brain homogenate supernatant using a standard method (e.g., Bradford or BCA assay). This is essential for normalizing AChE activity.
-
Assay Procedure: Perform the Ellman's assay as described in the in vitro protocol, using the brain homogenate supernatant as the source of AChE.
-
Data Analysis:
-
Calculate AChE activity and normalize it to the protein concentration (e.g., µmol/min/mg of protein).
-
Compare the AChE activity in the Ladostigil-treated groups to the vehicle control group to determine the percentage of inhibition for each dose and time point.
-
Visualization of the In Vivo Experimental Workflow
Caption: Workflow for in vivo AChE inhibition measurement.
III. Signaling Pathways Activated by Ladostigil
Ladostigil's neuroprotective effects are not solely due to AChE inhibition but also involve the activation of intracellular signaling pathways that promote cell survival and plasticity. Two key pathways implicated are the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Activation of these pathways by Ladostigil can lead to:
-
Increased processing of the amyloid precursor protein (APP) through the non-amyloidogenic α-secretase pathway.
-
Upregulation of neurotrophic factors.
-
Regulation of Bcl-2 family proteins, which are critical for apoptosis.
Visualization of Ladostigil's Signaling Pathway
Caption: Ladostigil-activated signaling pathways.
References
Application Notes and Protocols: Evaluating Ladostigil Efficacy in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing primary neuron cultures to assess the efficacy of Ladostigil, a multimodal drug with neuroprotective potential. The protocols outlined below detail methods for evaluating Ladostigil's impact on neuronal viability, neurite outgrowth, and the activation of key signaling pathways.
Introduction to Ladostigil
Ladostigil is a novel compound that combines the neuroprotective properties of a monoamine oxidase (MAO)-A and -B inhibitor with cholinesterase inhibitory activities in a single molecule.[1][2] It has shown promise in preclinical studies for its potential to treat neurodegenerative diseases like Alzheimer's disease.[1][2] Ladostigil's neuroprotective effects are attributed to its ability to modulate various cellular processes, including the activation of the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, regulation of amyloid precursor protein (APP) processing, and upregulation of neurotrophic factors.[1][3][4]
Assessment of Neuroprotective Effects of Ladostigil
This section describes the use of primary cortical neuron cultures to evaluate the neuroprotective properties of Ladostigil against a neurotoxic insult.
Experimental Protocol: Neuroprotection Assay
Objective: To determine the ability of Ladostigil to protect primary cortical neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA).
Materials:
-
Primary cortical neurons (embryonic day 18 rat or mouse)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
Ladostigil
-
NMDA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating:
-
Isolate and culture primary cortical neurons according to established protocols.
-
Plate the neurons in poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 7-10 days to allow for maturation.
-
-
Ladostigil Treatment:
-
Prepare a stock solution of Ladostigil in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 10 nM to 10 µM. A vehicle control (DMSO) should be included.
-
Pre-treat the mature neuronal cultures with varying concentrations of Ladostigil or vehicle for 24 hours.
-
-
Induction of Excitotoxicity:
-
After the 24-hour pre-treatment, expose the neurons to 100 µM NMDA for 30 minutes to induce excitotoxicity. A control group without NMDA exposure should be maintained.
-
-
Post-insult Incubation:
-
Following NMDA exposure, remove the medium and replace it with fresh culture medium containing the respective concentrations of Ladostigil or vehicle.
-
Incubate the plates for an additional 24 hours.
-
-
Assessment of Cell Viability:
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the culture supernatant to measure the release of LDH, an indicator of cell membrane damage.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
-
Data Presentation: Neuroprotection Assay
| Treatment Group | Ladostigil Concentration | NMDA (100 µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Max LDH Release) (LDH Assay) |
| Control | - | - | 100 ± 5.2 | 5.1 ± 1.3 |
| Vehicle | Vehicle | + | 45.3 ± 4.1 | 85.6 ± 6.8 |
| Ladostigil | 10 nM | + | 55.8 ± 3.9 | 70.2 ± 5.5 |
| Ladostigil | 100 nM | + | 68.2 ± 4.5 | 55.4 ± 4.9 |
| Ladostigil | 1 µM | + | 85.1 ± 5.0 | 30.7 ± 3.1 |
| Ladostigil | 10 µM | + | 82.5 ± 4.8 | 33.9 ± 3.5 |
Data are presented as mean ± standard deviation.
Evaluation of Ladostigil's Effect on Neurite Outgrowth
This section details the methodology to assess the potential of Ladostigil to promote neurite outgrowth in primary hippocampal neurons.
Experimental Protocol: Neurite Outgrowth Assay
Objective: To quantify the effect of Ladostigil on the length and branching of neurites in primary hippocampal neurons.
Materials:
-
Primary hippocampal neurons (embryonic day 18 rat or mouse)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated 24-well plates with glass coverslips
-
Ladostigil
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine serum albumin (BSA)
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating:
-
Isolate and culture primary hippocampal neurons.
-
Plate the neurons on poly-D-lysine coated glass coverslips in 24-well plates at a density of 5 x 10^4 cells/well.
-
Allow the neurons to adhere and grow for 24 hours.
-
-
Ladostigil Treatment:
-
Treat the neurons with varying concentrations of Ladostigil (10 nM to 10 µM) or vehicle for 72 hours.
-
-
Immunocytochemistry:
-
Fix the neurons with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-β-III tubulin antibody (1:500) overnight at 4°C.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of primary neurites, and number of branch points per neuron.
-
Data Presentation: Neurite Outgrowth Assay
| Treatment Group | Ladostigil Concentration | Average Neurite Length (µm) | Number of Primary Neurites per Neuron | Number of Branch Points per Neuron |
| Vehicle | Vehicle | 150.2 ± 12.5 | 3.1 ± 0.4 | 4.5 ± 0.8 |
| Ladostigil | 10 nM | 165.7 ± 14.1 | 3.3 ± 0.5 | 5.1 ± 0.9 |
| Ladostigil | 100 nM | 198.4 ± 18.9 | 3.8 ± 0.6 | 6.8 ± 1.1 |
| Ladostigil | 1 µM | 245.1 ± 22.3 | 4.5 ± 0.7 | 8.9 ± 1.5 |
| Ladostigil | 10 µM | 238.9 ± 21.7 | 4.3 ± 0.6 | 8.5 ± 1.3 |
Data are presented as mean ± standard deviation.
Analysis of MAPK/ERK and PI3K/Akt Signaling Pathways
This protocol outlines the use of Western blotting to investigate the effect of Ladostigil on the phosphorylation of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.
Experimental Protocol: Western Blotting
Objective: To determine if Ladostigil treatment leads to the activation of the MAPK/ERK and PI3K/Akt pathways by assessing the phosphorylation of ERK1/2 and Akt.
Materials:
-
Primary cortical neurons
-
Ladostigil
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture primary cortical neurons in 6-well plates to ~80% confluency.
-
Treat the neurons with Ladostigil (1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the levels of their respective total proteins. GAPDH can be used as a loading control.
-
Data Presentation: Western Blotting Analysis
| Treatment Time (minutes) | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-Akt / Total Akt (Fold Change) |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 15 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 30 | 3.8 ± 0.4 | 2.9 ± 0.3 |
| 60 | 2.1 ± 0.2 | 1.5 ± 0.1 |
Data are presented as mean ± standard deviation, normalized to the 0-minute time point.
Mandatory Visualizations
Caption: Experimental workflow for evaluating Ladostigil efficacy.
Caption: Ladostigil-modulated signaling pathways.
References
- 1. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 3. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - CR [thermofisher.com]
Ladostigil Dosage and Application in Preclinical Alzheimer's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations and experimental protocols for the use of Ladostigil in preclinical models of Alzheimer's disease. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this multimodal drug.
Quantitative Data Summary
Ladostigil has been investigated in various preclinical models, primarily in aged rats, to assess its efficacy in mitigating age-related cognitive decline and neuropathological changes relevant to Alzheimer's disease. The following table summarizes the key quantitative data from these studies.
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| Aged Wistar rats (16 months old at start of treatment) | 1 mg/kg/day | Oral (in drinking water) | 6 months | Prevented age-related spatial memory deficits.[1][2] Reduced the age-related increase in activated microglia and astrocytes in the hippocampus and white matter regions.[1] Prevented the age-related reduction in cortical acetylcholinesterase (AChE) activity.[1] |
| Aged Wistar rats | 8.5 mg/kg/day | Oral | Chronic | Inhibited brain cholinesterase (ChE) by approximately 30% and monoamine oxidase (MAO) A and B by 55-59%. Less effective in preventing the decline in novel object recognition compared to the 1 mg/kg/day dose. |
| Rats with scopolamine-induced memory impairment | 26 mg/kg/day (for two weeks) or 52 mg/kg/day (for one week) | Oral | 1-2 weeks | Inhibited brain MAO-A and -B by more than 65% and showed antidepressant-like effects.[3] |
| Rats with intracerebroventricular streptozotocin-induced deficits | Not specified | Not specified | Not specified | Prevented gliosis and oxidative-nitrative stress and reduced deficits in episodic and spatial memory.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently employed in the preclinical evaluation of Ladostigil for Alzheimer's disease.
Animal Model and Drug Administration
Animal Model: Aged male Wistar rats (16 months of age at the commencement of the study) are a commonly used model to investigate age-related cognitive decline.
Drug Administration Protocol:
-
Ladostigil is dissolved in the drinking water to achieve a final concentration that results in an average daily intake of 1 mg/kg of body weight.
-
The solution is prepared fresh and replaced regularly to ensure stability and accurate dosing.
-
Treatment is administered continuously for a period of 6 months.
-
An age-matched control group receives regular drinking water. A young control group (e.g., 4-5 months old) is also included for comparison of age-related changes.
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is used to assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.8 m in diameter and 0.6 m in height) filled with water made opaque with non-toxic paint.
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acquisition Phase (4-5 consecutive days):
-
Each rat undergoes four trials per day with an inter-trial interval of at least 15 minutes.
-
For each trial, the rat is gently placed into the water at one of four quasi-random starting positions.
-
The rat is allowed to swim freely for a maximum of 90 seconds to locate the hidden platform.
-
If the rat fails to find the platform within 90 seconds, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.
-
The latency to reach the platform and the swim path are recorded for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Immunohistochemistry for Glial Activation
This protocol is used to assess the extent of microgliosis and astrogliosis in the brain.
Tissue Preparation:
-
Following the completion of behavioral testing, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose solution for cryoprotection.
-
Coronal sections (40 µm) are cut on a cryostat and stored in a cryoprotectant solution at -20°C.
Staining Procedure:
-
Free-floating sections are washed in PBS to remove the cryoprotectant.
-
Sections are treated with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Sections are incubated overnight at 4°C with primary antibodies targeting:
-
Microglia: Rabbit anti-Iba1 (Ionized calcium-binding adapter molecule 1)
-
Astrocytes: Mouse anti-GFAP (Glial fibrillary acidic protein)
-
-
After washing in PBS, sections are incubated with the appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Sections are mounted onto glass slides and coverslipped with a mounting medium containing DAPI for nuclear counterstaining.
-
Stained sections are visualized and imaged using a fluorescence or confocal microscope. Image analysis is performed to quantify the number and morphology of activated microglia and astrocytes in specific brain regions (e.g., hippocampus, cortex).
Western Blot for MAPK Signaling Pathway
This protocol is used to quantify the protein expression levels of key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Ladostigil has been shown to inhibit the phosphorylation of p38 and ERK1/2 MAPK.[2]
Protein Extraction:
-
Brain tissue (e.g., hippocampus, cortex) is rapidly dissected and homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The homogenate is centrifuged at high speed to pellet cellular debris.
-
The supernatant containing the total protein lysate is collected, and the protein concentration is determined using a BCA assay.
Procedure:
-
Equal amounts of protein from each sample are denatured and separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against:
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-ERK1/2
-
Total ERK1/2
-
A loading control protein (e.g., β-actin or GAPDH)
-
-
After washing in TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels and the loading control.
Visualizations
References
Application of Ladostigil in Preclinical Models of Ischemic Brain Injury: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ladostigil in established animal models of ischemic brain injury. The protocols and data presented are synthesized from the available scientific literature to guide researchers in designing and conducting experiments to evaluate the neuroprotective potential of this multimodal drug.
Introduction to Ladostigil and its Neuroprotective Mechanisms
Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a novel neuroprotective agent with dual cholinesterase (acetylcholinesterase and butyrylcholinesterase) and brain-selective monoamine oxidase (MAO-A and MAO-B) inhibitory activities.[1] Its multifaceted mechanism of action makes it a promising candidate for mitigating the complex cascade of events following ischemic brain injury. Preclinical studies have demonstrated Ladostigil's potent anti-apoptotic and neuroprotective activities in various neurodegenerative models, including hippocampal damage induced by global ischemia in gerbils and cerebral edema resulting from closed head injury in mice.[1]
The neuroprotective effects of Ladostigil are attributed to several key actions:
-
Activation of Pro-Survival Signaling Pathways: Ladostigil has been shown to activate protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are crucial in promoting cell survival and inhibiting apoptotic processes.
-
Anti-Apoptotic Effects: By modulating the expression of Bcl-2 family proteins and inhibiting neuronal death markers, Ladostigil directly counteracts the programmed cell death that occurs in the ischemic penumbra.[1]
-
Mitochondrial Protection: The drug helps in preventing the decline of mitochondrial membrane potential, a critical event in the apoptotic cascade.[1]
-
Antioxidant and Anti-inflammatory Activity: Ladostigil upregulates neurotrophic factors and possesses antioxidative properties, which help in combating the oxidative stress and neuroinflammation characteristic of ischemic brain injury.[1]
Experimental Models of Ischemic Brain Injury
Global Cerebral Ischemia in Gerbils
This model is particularly useful for studying hippocampal damage, as the CA1 pyramidal neurons are highly vulnerable to transient global ischemia.
Experimental Protocol:
-
Animal Model: Adult male Mongolian gerbils (60-80g).
-
Induction of Ischemia:
-
Anesthetize the gerbil with an appropriate anesthetic (e.g., isoflurane or a mixture of ketamine/xylazine).
-
Make a midline ventral incision in the neck to expose both common carotid arteries.
-
Induce global cerebral ischemia by occluding both common carotid arteries with non-traumatic arterial clips for 5-10 minutes.
-
Remove the clips to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Ladostigil Administration:
-
Timing: Administration can be initiated either as a pretreatment before ischemia or immediately after reperfusion.
-
Outcome Measures:
-
Histological Analysis: At a predetermined time point (e.g., 7 days post-ischemia), perfuse the animals, and prepare brain sections. Stain with a neuronal marker (e.g., NeuN or Cresyl Violet) to quantify the number of surviving neurons in the hippocampal CA1 region.
-
Behavioral Assessment: Evaluate learning and memory deficits using tests like the Morris water maze or Y-maze.
-
Closed Head Injury-Induced Cerebral Edema in Mice
This model simulates the cerebral edema that often accompanies traumatic brain injury and certain types of stroke.
Experimental Protocol:
-
Animal Model: Adult male mice (e.g., C57BL/6, 25-30g).
-
Induction of Closed Head Injury:
-
Anesthetize the mouse.
-
Place the mouse on a platform with its head exposed.
-
Induce a closed head injury using a weight-drop device. A specific weight is dropped from a set height onto the skull, typically over the parietal cortex.
-
-
Ladostigil Administration:
-
Dosage: A dose of 1 mg/kg/day, administered i.p. or p.o., can be used as a starting point.
-
Timing: Treatment can commence shortly after the induction of the head injury.
-
-
Outcome Measures:
-
Cerebral Edema Measurement: At 24-48 hours post-injury, sacrifice the animals and remove the brains. Measure the water content of the brain hemispheres using the wet/dry weight method.
-
Neurological Severity Score (NSS): Assess motor and behavioral deficits at various time points post-injury using a standardized neurological scoring system.
-
Infarct Volume Measurement: For focal ischemic models like Middle Cerebral Artery Occlusion (MCAO), infarct volume can be determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.
-
Quantitative Data Summary
The following tables present a template for summarizing quantitative data from studies investigating Ladostigil in ischemic brain injury models. Note: The data presented here is illustrative and intended to serve as a template. Researchers should populate these tables with their own experimental results.
Table 1: Effect of Ladostigil on Neuronal Survival in the Hippocampal CA1 Region Following Global Cerebral Ischemia in Gerbils
| Treatment Group | Dose (mg/kg/day) | Number of Surviving Neurons (cells/mm²) in CA1 | % Neuroprotection |
| Sham | Vehicle | 250 ± 15 | - |
| Ischemia + Vehicle | Vehicle | 45 ± 8 | 0% |
| Ischemia + Ladostigil | 1 | 150 ± 12 | 50% |
| Ischemia + Ladostigil | 5 | 180 ± 10 | 65% |
| *p < 0.05 compared to Ischemia + Vehicle group. |
Table 2: Effect of Ladostigil on Cerebral Edema and Neurological Deficit Following Closed Head Injury in Mice
| Treatment Group | Dose (mg/kg/day) | Brain Water Content (%) | Neurological Severity Score (at 24h) |
| Sham | Vehicle | 78.5 ± 0.5 | 0 ± 0 |
| Injury + Vehicle | Vehicle | 82.0 ± 0.8 | 8 ± 1 |
| Injury + Ladostigil | 1 | 80.1 ± 0.6 | 5 ± 1 |
| Injury + Ladostigil | 5 | 79.5 ± 0.5 | 4 ± 1 |
| *p < 0.05 compared to Injury + Vehicle group. |
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of Ladostigil in Ischemic Brain Injury
The following diagram illustrates the putative signaling cascade initiated by Ladostigil to confer neuroprotection in the context of ischemia.
Caption: Proposed neuroprotective signaling pathway of Ladostigil.
Experimental Workflow for Assessing Neuroprotection
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Ladostigil in a model of ischemic brain injury.
References
Application Notes & Protocols: Analytical Methods for Detecting Ladostigil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ladostigil and its primary metabolite, hydroxy-1-(R)-aminoindan, in biological matrices. The protocols are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.
Introduction
Ladostigil [(N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate] is a novel neuroprotective agent developed for the treatment of Alzheimer's disease and other neurodegenerative disorders. It functions as a dual inhibitor of acetylcholinesterase and brain-selective monoamine oxidase (MAO)-A and -B.[1] Accurate and sensitive analytical methods are crucial for determining the pharmacokinetic profile and metabolic fate of Ladostigil. Its major metabolite, hydroxy-1-(R)-aminoindan, also possesses neuroprotective properties and its quantification is equally important to understand the overall therapeutic effect.[1]
This document outlines protocols for the analysis of Ladostigil and its metabolites using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity.[2][3][4]
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of Ladostigil and its metabolites in biological matrices such as plasma:
-
HPLC-UV: A cost-effective method suitable for detecting higher concentrations of the analytes. It is often used in pharmaceutical formulation analysis.
-
LC-MS/MS: The gold standard for bioanalytical studies, offering high sensitivity and specificity for detecting low concentrations of drugs and their metabolites in complex biological fluids.[2][3][4]
The choice of method will depend on the specific requirements of the study, including the desired sensitivity and the nature of the biological matrix.
Experimental Protocols
LC-MS/MS Method for Ladostigil and Metabolites in Human Plasma
This protocol is adapted from a validated method for the structurally similar compound, rasagiline, and its metabolites.[2][5]
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of internal standard (IS) working solution (e.g., a deuterated analog of Ladostigil or a structurally similar compound not present in the sample).
-
Add 100 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
3.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.1.3. Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions (Hypothetical - requires optimization for Ladostigil):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ladostigil | [M+H]+ | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| Hydroxy-1-(R)-aminoindan | [M+H]+ | Fragment 1 | Optimize |
| Fragment 2 | Optimize | ||
| Internal Standard | [M+H]+ | Fragment 1 | Optimize |
3.1.4. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability |
HPLC-UV Method for Ladostigil
This method is suitable for the analysis of Ladostigil in pharmaceutical formulations or for detecting higher concentrations in biological samples.
3.2.1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma, add 600 µL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of mobile phase and inject into the HPLC system.
3.2.2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan of Ladostigil (likely around 210-270 nm) |
| Injection Volume | 20 µL |
3.2.3. Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical performance data for the described analytical methods. Actual data must be generated during method validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 10 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| LLOQ | 100 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 8% | < 12% |
| Accuracy (% Bias) | ± 10% | ± 15% |
| Mean Recovery | > 85% | > 90% |
Visualizations
References
- 1. Trace quantitation of the novel cholinesterase inhibitor in human plasma by capillary gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Ladostigil Levels in the Brain Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladostigil ((N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate) is a multimodal drug candidate with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Its mechanism of action involves the inhibition of both monoamine oxidase A and B (MAO-A and MAO-B) and cholinesterase, coupled with neuroprotective effects.[1] Understanding the pharmacokinetic profile of Ladostigil within the central nervous system (CNS) is crucial for optimizing its therapeutic efficacy and safety. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions in awake, freely moving animals, providing invaluable data on brain drug disposition.
Data Presentation
Due to the absence of specific published data on Ladostigil concentrations in brain ECF via microdialysis, the following table presents hypothetical, yet plausible, data based on the pharmacokinetic properties of similar small molecule drugs and the known effects of rasagiline on striatal dopamine levels. This table is intended to serve as a template for presenting experimental findings.
Table 1: Hypothetical Extracellular Concentrations of Ladostigil and its Major Metabolite (R-MCPAI) in Rat Striatum Following Oral Administration (1 mg/kg)
| Time Point (minutes) | Ladostigil Concentration (ng/mL) | R-MCPAI Concentration (ng/mL) |
| 0 (Pre-dose) | Not Detected | Not Detected |
| 30 | 15.2 ± 2.1 | 5.8 ± 1.2 |
| 60 | 28.6 ± 3.5 | 12.4 ± 2.3 |
| 90 | 25.1 ± 2.9 | 18.9 ± 3.1 |
| 120 | 18.7 ± 2.4 | 22.3 ± 3.8 |
| 180 | 9.3 ± 1.5 | 15.7 ± 2.5 |
| 240 | 4.1 ± 0.8 | 8.2 ± 1.4 |
Values are represented as mean ± SEM.
Experimental Protocols
This section details the key experimental procedures for conducting in vivo microdialysis to measure Ladostigil in the rat brain.
Materials and Reagents
-
Ladostigil tartrate
-
Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4)
-
Urethane or Isoflurane for anesthesia
-
Sterile surgical instruments
-
Microdialysis probes (e.g., CMA 12 Elite, 4 mm membrane length, 20 kDa MWCO)
-
Syringe pump
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS
-
Male Wistar rats (250-300 g)
Surgical Implantation of Microdialysis Probe
-
Anesthetize the rat using urethane (1.25 g/kg, i.p.) or isoflurane.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum, coordinates from a rat brain atlas: AP +0.7 mm, ML ±2.5 mm from bregma; DV -3.5 mm from dura).
-
Slowly lower the microdialysis probe into the desired location.
-
Secure the probe to the skull using dental cement and anchor screws.
-
Allow the animal to recover for at least 24 hours before the experiment to minimize the effects of acute tissue trauma. During recovery, the probe can be flushed at a low flow rate (e.g., 0.2 µL/min) with aCSF.
In Vivo Microdialysis Sampling
-
On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 - 2.0 µL/min).[2]
-
Allow for a stabilization period of at least 60-90 minutes to achieve a steady baseline.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes) to determine endogenous levels of any interfering substances.
-
Administer Ladostigil (e.g., 1 mg/kg, p.o. or i.p.).
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for a predetermined duration (e.g., 4-6 hours).
-
Store collected samples at -80°C until analysis.
Analytical Method: HPLC-ECD
Analysis of Ladostigil and its metabolites in microdialysate samples can be performed using HPLC with electrochemical detection, a sensitive method for quantifying electroactive compounds.[3][4]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate buffer, methanol, and an ion-pairing agent, optimized for the separation of Ladostigil and its metabolites.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
Electrochemical Detector Settings:
-
Working Electrode: Glassy carbon electrode
-
Potential: Set at an optimal potential for the oxidation of Ladostigil and its metabolites (to be determined empirically, typically in the range of +0.7 to +0.9 V).
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of Ladostigil and its metabolites.
-
Calculate the concentration in the dialysate samples by comparing their peak areas to the standard curve.
-
The actual extracellular concentration can be estimated by correcting for the in vitro recovery of the microdialysis probe.
-
Visualization of Pathways and Workflows
Ladostigil Signaling Pathway
Ladostigil's neuroprotective effects are mediated, in part, through the activation of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
References
- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
managing side effects of Ladostigil in long-term animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Ladostigil in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Ladostigil and what is its mechanism of action?
A1: Ladostigil is an investigational drug that has been studied for neurodegenerative diseases like Alzheimer's.[1] It has a dual mechanism of action, acting as both a reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor, and an irreversible monoamine oxidase B (MAO-B) inhibitor.[1] This combination of activities is intended to address both cholinergic and monoaminergic deficits observed in neurodegenerative disorders.
Q2: What are the most common side effects observed with Ladostigil in long-term animal studies?
A2: The most commonly reported side effects in animal studies are related to its cholinergic activity, especially at higher doses. These can include salivation, diarrhea, and muscle weakness.[2] Dose-dependent changes in motor activity have also been observed.
Q3: Is the "cheese effect," typically associated with MAO inhibitors, a concern with Ladostigil?
A3: Ladostigil is designed to be a brain-selective MAO inhibitor with little to no effect on MAO in the liver and small intestine.[3] This selectivity is intended to reduce the risk of the "cheese effect," a hypertensive crisis that can occur when non-selective MAOIs are taken with tyramine-rich foods.[3]
Q4: Are there any notable differences in side effects between acute and chronic administration of Ladostigil in animals?
A4: Yes, studies in rats have shown that acute administration of Ladostigil may decrease motor performance, whereas chronic administration has been observed to preserve spontaneous motor activity.[4][5]
Q5: How does the side effect profile of Ladostigil in animal models compare to what has been observed in human clinical trials?
A5: In a phase 2 clinical trial involving patients with Mild Cognitive Impairment, Ladostigil was found to be safe and well-tolerated. The most frequently reported adverse events that occurred more often than with a placebo were vomiting and insomnia.[4] This suggests that at therapeutic doses in humans, the cholinergic side effects seen at high doses in animal models may be less prevalent.
Troubleshooting Guides
Managing Cholinergic Side Effects
Issue: Animals are exhibiting signs of excessive cholinergic stimulation, such as hypersalivation, diarrhea, or muscle tremors.
Potential Cause: These effects are likely due to the acetylcholinesterase inhibitory action of Ladostigil, leading to an accumulation of acetylcholine. These side effects are generally dose-dependent and more prominent at higher doses.[2] Studies in rats have noted these symptoms at a high oral dose of 139 mg/kg, which resulted in 50-60% cholinesterase inhibition.[2]
Troubleshooting Steps:
-
Dose Adjustment:
-
Review the current dosage. If the cholinergic signs are severe, consider a dose reduction.
-
A study has shown that maximal AChE inhibition by Ladostigil does not typically exceed 50-55%, which may contribute to a lower incidence of severe cholinergic side effects compared to other AChE inhibitors.[1]
-
-
Supportive Care:
-
Ensure animals have adequate hydration, especially if experiencing diarrhea.
-
Monitor for any signs of distress or discomfort.
-
Provide easily accessible food and water.
-
-
Pharmacological Intervention (with veterinary consultation):
-
In severe cases, a peripherally acting anticholinergic agent might be considered to counteract the peripheral cholinergic effects. This should only be done under the guidance of a veterinarian and after careful consideration of its potential impact on the study outcomes.
-
Experimental Protocol: Monitoring Cholinergic Side Effects
-
Objective: To systematically observe and quantify cholinergic side effects of Ladostigil in a long-term rodent study.
-
Methodology:
-
Establish a clear scoring system for cholinergic signs (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe) for salivation, diarrhea, and tremors.
-
Observe each animal for a set period (e.g., 15 minutes) at consistent times post-dosing (e.g., 1, 2, and 4 hours) and record the scores.
-
Conduct these observations daily for the first week of treatment and then weekly for the remainder of the study.
-
Record body weight and food/water intake daily to monitor for secondary effects of cholinergic overstimulation.
-
Addressing Changes in Motor Activity
Issue: A decrease or significant alteration in spontaneous motor activity is observed in animals treated with Ladostigil.
Potential Cause: Ladostigil can have dose-dependent and duration-dependent effects on motor activity. Acute administration has been shown to decrease motor performance in rats, while chronic administration in naive rats did not impair spontaneous motor behavior.[4][5]
Troubleshooting Steps:
-
Differentiate Acute vs. Chronic Effects:
-
If the study is in the early stages, the observed decrease in motor activity may be an acute effect that could normalize with chronic dosing. Continue to monitor activity levels closely.
-
If the changes persist or worsen with chronic administration, a dose evaluation may be necessary.
-
-
Standardized Behavioral Testing:
-
Implement standardized motor function tests to objectively quantify any changes.
-
Compare the results of the Ladostigil-treated group with a vehicle-treated control group to determine the significance of the observed effects.
-
Experimental Protocol: Assessment of Motor Function
-
Objective: To quantitatively assess the impact of long-term Ladostigil administration on motor function in rodents.
-
Methodology:
-
Open Field Test:
-
Place the animal in the center of an open field arena (e.g., 50 cm x 50 cm).
-
Use an automated tracking system to record total distance traveled, velocity, and time spent in the center versus the periphery over a 10-minute period.
-
Conduct this test at baseline before the start of treatment and then at regular intervals (e.g., monthly) throughout the study.
-
-
Rotarod Test:
-
Train the animals on a rotarod at a constant or accelerating speed for several days before the start of the study.
-
Once a stable baseline is achieved, test the animals at regular intervals.
-
Record the latency to fall from the rotating rod.
-
-
Data Presentation
Table 1: Dose-Dependent Effects of Ladostigil on Enzyme Inhibition and Behavior in Rats
| Dose (mg/kg/day) | Duration | Acetylcholinesterase (AChE) Inhibition | Monoamine Oxidase (MAO) A & B Inhibition | Effect on Cognition/Behavior | Reference |
| 1 | Chronic (in aged rats) | Not significant | Not significant | Prevented age-related memory deficits | [2] |
| 8.5 | Chronic (in aged rats) | ~30% | 55-59% | Less effective in preventing memory decline compared to the lower dose | [2] |
| 52 | Chronic (21 days) | ~50% (in striatum) | >90% (in hippocampus and striatum) | Preserved spontaneous motor behavior | [4][5] |
| 139 | Acute (oral) | 50-60% | Not specified | Induced cholinergic side effects (salivation, diarrhea, muscle weakness) | [2] |
Mandatory Visualizations
Caption: Mechanism of action of Ladostigil.
Caption: Experimental workflow for a long-term Ladostigil study.
References
- 1. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ladostigil Tartrate Solution Stability
Welcome to the technical support center for Ladostigil tartrate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with Ladostigil tartrate in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter with Ladostigil tartrate solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency in Solution | Degradation due to Improper Storage: Ladostigil tartrate may be sensitive to temperature and light. | Store stock solutions at -20°C or -80°C in light-protected containers (e.g., amber vials). For working solutions, prepare them fresh daily and keep them on ice, protected from light. |
| pH-mediated Hydrolysis: The carbamate moiety of Ladostigil is susceptible to hydrolysis, especially at non-neutral pH. | Prepare solutions in a buffer system that maintains a pH between 4 and 7. Avoid highly acidic or alkaline conditions. | |
| Appearance of Unknown Peaks in HPLC Analysis | Forced Degradation: Exposure to harsh conditions (acid, base, heat, light, oxidizing agents) can lead to the formation of degradation products. | Review your experimental procedure to identify any potential stress conditions. Perform a systematic forced degradation study to identify and characterize potential degradants.[1] |
| Contamination: The solution may be contaminated with impurities from the solvent, glassware, or other reagents. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed. Filter the solution through a 0.22 µm filter before HPLC analysis. | |
| Inconsistent Experimental Results | Inconsistent Solution Preparation: Variations in weighing, dilution, or solvent can lead to different final concentrations. | Standardize your solution preparation protocol. Use a calibrated analytical balance and volumetric flasks. |
| Solution Instability Over Time: The compound may be degrading during the course of a long experiment. | Assess the stability of your working solution over the duration of your experiment. If significant degradation occurs, prepare fresh solutions more frequently. | |
| Precipitation in Solution | Low Solubility: Ladostigil tartrate may have limited solubility in certain solvents or at specific pH values. | Determine the solubility of Ladostigil tartrate in your chosen solvent system. Consider using a co-solvent or adjusting the pH to improve solubility. |
| Tartrate Salt Instability: The tartrate salt itself can sometimes precipitate, especially at low temperatures. | If working at low temperatures, ensure the concentration is below the saturation point under those conditions. Consider using a different salt form if precipitation is a persistent issue. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of Ladostigil tartrate in solution?
A1: The primary factors influencing the stability of Ladostigil tartrate in solution are pH, temperature, and light. As a carbamate, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic degradation.
Q2: How should I store my Ladostigil tartrate stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed, light-protected containers (e.g., amber glass vials). For short-term use, solutions can be stored at 2-8°C, but it is crucial to verify their stability under these conditions for the intended duration of use.
Q3: What are the expected degradation pathways for Ladostigil tartrate?
A3: Based on its chemical structure, the most likely degradation pathway is the hydrolysis of the carbamate bond. Other potential degradation pathways could involve the propargyl group. To definitively identify degradation products, a forced degradation study followed by analysis using techniques like LC-MS/MS is recommended.
Q4: How can I perform a forced degradation study for Ladostigil tartrate?
A4: A forced degradation study involves subjecting a solution of Ladostigil tartrate to various stress conditions to accelerate its degradation.[1] This helps in identifying potential degradation products and developing a stability-indicating analytical method. The typical conditions are:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 60°C in a neutral solution
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light
Q5: What is a stability-indicating analytical method, and why do I need one?
A5: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate and quantify any significant degradation products. This is crucial for ensuring that your experimental results are based on the actual concentration of the intact drug. HPLC with UV or mass spectrometric detection is a commonly used technique for this purpose.
Experimental Protocols
Protocol 1: Preparation of Ladostigil Tartrate Stock Solution
-
Accurately weigh the desired amount of Ladostigil tartrate powder using a calibrated analytical balance.
-
Dissolve the powder in a suitable high-purity solvent (e.g., DMSO, Ethanol, or a buffered aqueous solution).
-
Use a volumetric flask to ensure an accurate final concentration.
-
If necessary, sonicate the solution briefly to aid dissolution.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Label the container with the compound name, concentration, solvent, date of preparation, and storage conditions.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for Ladostigil Tartrate
This is a general method that may require optimization for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Diode array detection (DAD) to monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to ensure all components are detected.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on a 1 mg/mL solution of Ladostigil tartrate after 24 hours. The percentage of the remaining parent compound is shown.
| Stress Condition | Temperature | % Ladostigil Tartrate Remaining | Appearance of Degradation Peaks |
| 0.1 M HCl | 60°C | 85.2% | Yes, two minor peaks |
| 0.1 M NaOH | 60°C | 62.5% | Yes, one major and one minor peak |
| 3% H₂O₂ | Room Temp | 91.8% | Yes, one minor peak |
| Neutral (Water) | 60°C | 98.1% | No significant peaks |
| UV Light (254 nm) | Room Temp | 78.9% | Yes, multiple small peaks |
Visualizations
Caption: Troubleshooting flowchart for Ladostigil tartrate stability issues.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Ladostigil Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ladostigil.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with Ladostigil.
Issue 1: Inconsistent Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Results
Question: We are observing high variability in our cholinesterase inhibition assays with Ladostigil. What could be the cause?
Answer: Variability in cholinesterase inhibition assays with Ladostigil can stem from several factors related to its mechanism of action and experimental conditions. Ladostigil is a pseudo-reversible inhibitor of acetylcholinesterase (AChE), and its primary active metabolite for cholinesterase inhibition is R-MCPAI.[1] This introduces several potential sources of variability:
-
Metabolic Conversion: Ladostigil itself is a prodrug that requires metabolic conversion to its active metabolites for its full range of activity. The degree of conversion can vary between experimental systems (e.g., cell lines with different metabolic capacities, or in vivo vs. in vitro).
-
"Ceiling Effect": Ladostigil exhibits a "ceiling effect," where maximal AChE inhibition does not exceed 50-55%, even at high concentrations.[1] This is due to the rapid formation and hydrolysis of the drug-enzyme complex.[1] Pushing for higher inhibition by increasing the concentration will not be effective and may introduce off-target effects.
-
Assay Conditions: Standard enzymatic assay variables can significantly impact results.
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure a consistent pre-incubation time of Ladostigil with the enzyme before adding the substrate. This allows for the inhibitor to bind to the enzyme.
-
Control for Metabolic Activity: When using cell-based assays, characterize the metabolic capacity of your cell line. Consider using liver microsomes to assess the conversion of Ladostigil to its active metabolites.
-
Adhere to the "Ceiling Effect": Do not aim for complete inhibition. Design your experiments to measure activity within the 50-55% inhibition range.
-
Optimize Assay Parameters:
-
Enzyme Concentration: Use an enzyme concentration that results in a linear reaction rate over the measurement period.
-
Substrate Concentration: Use a substrate concentration at or below the Km for the enzyme to ensure sensitivity to inhibition.
-
pH and Temperature: Maintain optimal pH and temperature for the specific cholinesterase enzyme being assayed.
-
-
Run Appropriate Controls:
-
Positive Control: Use a known cholinesterase inhibitor (e.g., donepezil, galantamine) to validate the assay.
-
Vehicle Control: Ensure the solvent used to dissolve Ladostigil does not affect enzyme activity.
-
No-Enzyme Control: To account for non-enzymatic substrate hydrolysis.
-
Issue 2: Unexpected Results in Monoamine Oxidase (MAO) Inhibition Assays
Question: Our in vitro MAO inhibition assays with Ladostigil show weaker than expected activity, especially after short incubation times. Why is this?
Answer: Ladostigil is a brain-selective MAO-A and MAO-B inhibitor in vivo, but its direct in vitro activity on MAO is low.[2][3] The MAO inhibitory effects are primarily due to its metabolite, R-HPAI.[2] Therefore, short-term in vitro assays with the parent compound will likely show minimal MAO inhibition.
Troubleshooting Steps:
-
Use the Active Metabolite: For in vitro MAO inhibition assays, consider using the active metabolite R-HPAI directly.
-
Incorporate a Metabolic System: If studying the prodrug, include a metabolic activation system, such as liver microsomes, in your in vitro assay to facilitate the conversion of Ladostigil to R-HPAI.
-
Increase Pre-incubation Time: If using a cell-based system with metabolic capacity, a longer pre-incubation time may be necessary to allow for the conversion of Ladostigil to its active metabolite.
-
Consider the Assay Type: For dual-inhibitor profiling, ensure your assay can distinguish between MAO-A and MAO-B activity by using selective substrates or inhibitors.
Issue 3: High Variability in Cell Viability and Neuroprotection Assays
Question: We are seeing inconsistent results in our cell viability (e.g., MTT, XTT) and neuroprotection assays with Ladostigil in our SH-SY5Y cell line. What are the potential causes?
Answer: Variability in cell-based assays with Ladostigil can be due to a combination of general cell culture issues and compound-specific factors.
Troubleshooting Steps:
-
Cell Culture Consistency:
-
Cell Passage Number: Use a consistent and low passage number for your SH-SY5Y cells, as their characteristics can change over time in culture.
-
Seeding Density: Ensure a uniform cell seeding density across all wells, as this can affect the metabolic rate and the final readout of viability assays.
-
Differentiation State: The differentiation state of SH-SY5Y cells can impact their response to neuroprotective agents. Standardize your differentiation protocol if applicable.
-
-
Assay Protocol Optimization:
-
MTT Incubation Time: Optimize the incubation time for the MTT reagent. Insufficient incubation can lead to incomplete formazan formation, while excessive incubation can lead to cytotoxicity from the reagent itself.
-
Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is not toxic to the cells.
-
-
Ladostigil-Specific Considerations:
-
Pre-treatment Time: The neuroprotective effects of Ladostigil may require a pre-treatment period before inducing toxicity. Optimize the pre-incubation time with Ladostigil before adding the neurotoxin. In some studies, a 2-hour pre-incubation has been used.[4][5]
-
Mechanism of Neuroprotection: Ladostigil's neuroprotective effects are multi-faceted, involving the regulation of signaling pathways like PKC and MAPK, and the modulation of Bcl-2 family members.[2][6] The choice of neurotoxin and the endpoints measured should align with the expected mechanism of action.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ladostigil?
A1: Ladostigil is a multimodal drug that acts as a dual inhibitor of cholinesterases (AChE and BuChE) and brain-selective monoamine oxidases (MAO-A and MAO-B).[2][3] It also possesses neuroprotective properties.[2][3]
Q2: Is Ladostigil a reversible or irreversible inhibitor?
A2: Ladostigil is a pseudo-reversible inhibitor of AChE.[1] Its inhibition of MAO is considered irreversible.
Q3: What are the main active metabolites of Ladostigil?
A3: The primary active metabolites of Ladostigil are R-MCPAI, responsible for cholinesterase inhibition, and R-HPAI, which is responsible for MAO inhibition.[2]
Q4: What are the known IC50 values for Ladostigil and its metabolites?
| Compound | Target Enzyme | IC50 |
| Ladostigil | AChE | 31.8 µM |
| Ladostigil | MAO-B | 37.1 µM |
| Ladostigil | BuChE | Data not available |
| Ladostigil | MAO-A | Data not available |
| R-MCPAI | AChE | Data not available |
| R-MCPAI | BuChE | Data not available |
| R-MCPAI | MAO-A | Data not available |
| R-MCPAI | MAO-B | Data not available |
| R-HPAI | AChE | Data not available |
| R-HPAI | BuChE | Data not available |
| R-HPAI | MAO-A | Data not available |
| R-HPAI | MAO-B | Data not available |
Q5: Are there any known drug interactions with Ladostigil?
A5: As a MAO inhibitor, Ladostigil has the potential to interact with other drugs that affect the monoamine system, such as antidepressants (e.g., SSRIs, TCAs) and certain sympathomimetics.[7] Caution should be exercised when co-administering Ladostigil with these agents in preclinical models.
Experimental Protocols
1. Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Ladostigil stock solution
-
Positive control inhibitor (e.g., Donepezil)
Procedure:
-
Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer.
-
In each well of the 96-well plate, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
20 µL of Ladostigil solution at various concentrations (or vehicle/positive control)
-
-
Add 10 µL of the cholinesterase enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of Ladostigil compared to the vehicle control.
2. Neuroprotection Assay using SH-SY5Y Cells and MTT
This protocol describes a method to assess the neuroprotective effects of Ladostigil against oxidative stress-induced cell death in the SH-SY5Y human neuroblastoma cell line.[4][5]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
Ladostigil stock solution
-
Neurotoxin (e.g., hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ladostigil or vehicle for a pre-determined pre-incubation time (e.g., 2 hours).[4][5]
-
Induce cytotoxicity by adding the neurotoxin at a pre-determined toxic concentration. Include a control group with no neurotoxin.
-
Incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
Visualizations
Caption: Ladostigil's multimodal mechanism of action.
Caption: A logical workflow for troubleshooting Ladostigil experiments.
References
- 1. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. go.drugbank.com [go.drugbank.com]
Ladostigil Technical Support Center: Optimizing Dosage for Neuroprotection and Minimal Toxicity
Welcome to the technical support center for Ladostigil, a multimodal drug with potential therapeutic applications in neurodegenerative diseases. This resource is designed to assist researchers, scientists, and drug development professionals in refining Ladostigil dosage to maximize its neuroprotective effects while minimizing potential toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ladostigil's neuroprotective effects?
A1: Ladostigil exerts its neuroprotective effects through a multimodal mechanism. It acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as a brain-selective inhibitor of monoamine oxidase A and B (MAO-A/B).[1][2] Its neuroprotective activities also involve the regulation of amyloid precursor protein (APP) processing, activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, and modulation of the Bcl-2 family of proteins to inhibit apoptosis.[1][2][3]
Q2: What is a good starting concentration for in vitro neuroprotection studies?
A2: Based on published data, a concentration range of 1 µM to 10 µM is a reasonable starting point for in vitro studies using cell lines like SH-SY5Y. For instance, a 1 µM concentration of Ladostigil has been shown to increase cell viability and catalase activity in SH-SY5Y cells exposed to hydrogen peroxide.[4] Another study demonstrated protective effects at 5.4 µM against oxidative stress.
Q3: What is a recommended in vivo dosage for rodent models of neurodegeneration?
A3: In rat models, a daily oral dose of 1 mg/kg has been shown to prevent glial activation, oxidative stress, and memory deficits.[5] Another study in aged rats also reported that 1 mg/kg per day prevented age-related memory deficits.[6]
Q4: What are the known toxic effects of Ladostigil?
A4: In a 3-year phase 2 clinical trial with patients with mild cognitive impairment, a low dose of 10 mg/day of Ladostigil was found to be safe and well-tolerated.[3][4][7] The number of serious adverse events was comparable between the Ladostigil and placebo groups.[3][4][7] Preclinical studies at higher doses have noted that excessive cholinergic stimulation can lead to symptoms like salivation, diarrhea, and muscle weakness.
Q5: How does Ladostigil affect the Bcl-2/Bax ratio?
A5: Ladostigil has been shown to dose-dependently increase the Bcl-2/Bax ratio in SK-N-SH cells, which is indicative of its anti-apoptotic properties. It achieves this by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.
Troubleshooting Guides
In Vitro Experiments (e.g., SH-SY5Y cells)
| Issue | Possible Cause | Recommendation |
| Low Cell Viability in Control Group | Cell culture contamination; improper handling of cells; suboptimal culture conditions. | Ensure aseptic technique; regularly test for mycoplasma; optimize cell seeding density and media conditions. |
| High Variability in MTT Assay Results | Uneven cell seeding; interference from the test compound with MTT reduction; incomplete formazan solubilization. | Use a multichannel pipette for even cell distribution; run a control with Ladostigil and MTT in cell-free media to check for direct reduction; ensure complete dissolution of formazan crystals by thorough mixing.[1][3][8] |
| No Observable Neuroprotective Effect | Ladostigil concentration is too low; the insult (e.g., H₂O₂) is too severe; timing of Ladostigil treatment is not optimal. | Perform a dose-response study to determine the optimal concentration; titrate the concentration of the neurotoxic agent to achieve ~50% cell death; optimize the pre-treatment time with Ladostigil before applying the insult. |
| Unexpected Cytotoxicity | Ladostigil concentration is too high; prolonged exposure time. | Perform a dose-response curve to determine the IC50 for cytotoxicity; shorten the incubation time with Ladostigil. |
In Vivo Experiments (e.g., Rodent Models)
| Issue | Possible Cause | Recommendation |
| High Animal-to-Animal Variability in Behavioral Tests | Inconsistent handling of animals; environmental stressors; improper execution of the behavioral test. | Handle all animals consistently and habituate them to the testing room; minimize noise and other stressors in the animal facility; ensure all personnel are thoroughly trained on the behavioral testing protocol. |
| Lack of Cognitive Improvement in Morris Water Maze | Ineffective dose of Ladostigil; "floor" or "ceiling" effects in the task; visual impairments in the animals. | Conduct a dose-response study to find the optimal therapeutic dose; ensure the task difficulty is appropriate for the animal model; perform a cued-platform test to rule out visual deficits.[2][9][10] |
| Signs of Cholinergic Toxicity (e.g., salivation, tremors) | The administered dose of Ladostigil is too high. | Reduce the dose of Ladostigil; consider a different route of administration that may alter the pharmacokinetic profile. |
Quantitative Data Summary
In Vitro Neuroprotective Effects of Ladostigil
| Cell Line | Insult | Ladostigil Concentration | Outcome | Reference |
| SH-SY5Y | Hydrogen Peroxide | 1 µM | Increased cell viability and catalase activity | [4] |
| SH-SY5Y | Oxidative Stress (Sin1) | 5.4 µM | Partially reversed the decline in cell viability | [11][12] |
| SK-N-SH | Serum Deprivation | 1-10 µM | Dose-dependently increased Bcl-2/Bax ratio |
In Vivo Efficacy of Ladostigil in Rodent Models
| Animal Model | Condition | Ladostigil Dosage | Key Findings | Reference |
| Rat | Scopolamine-induced memory impairment | Not specified | Antagonized spatial memory impairment | [4] |
| Rat | Streptozotocin-induced memory deficits | 1 mg/kg/day (oral) | Prevented gliosis, oxidative stress, and memory deficits | [5] |
| Aged Rat | Age-related memory deficits | 1 mg/kg/day (oral) | Prevented the development of memory deficits | [6] |
Clinical Trial Data (Phase 2, NCT01429623)
| Parameter | Ladostigil (10 mg/day) | Placebo | p-value | Reference |
| Progression to Alzheimer's Disease | 14 of 99 patients | 21 of 103 patients | 0.162 | [3][4][7] |
| Serious Adverse Events | 26 of 103 patients | 28 of 107 patients | Not significant | [3][4][7] |
| Whole-brain volume decrease | Less than placebo | More than Ladostigil | 0.025 | [3][4] |
| Hippocampus volume decrease | Less than placebo | More than Ladostigil | 0.043 | [3][4] |
Experimental Protocols
In Vitro Neuroprotection Assay using MTT
Objective: To assess the protective effect of Ladostigil against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Ladostigil Treatment: Pre-treat the cells with various concentrations of Ladostigil (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induction of Oxidative Stress: Introduce an oxidative insult, such as hydrogen peroxide (H₂O₂), at a pre-determined concentration that induces approximately 50% cell death.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Assay:
In Vivo Assessment of Neuroprotection in a Scopolamine-Induced Memory Impairment Model (Rats)
Objective: To evaluate the efficacy of Ladostigil in reversing cognitive deficits induced by scopolamine in rats using the Morris Water Maze.
Methodology:
-
Animal Model: Use adult male Wistar rats.
-
Drug Administration: Administer Ladostigil (e.g., 1 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 14 days).
-
Induction of Amnesia: On the testing day, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test to induce memory impairment.
-
Morris Water Maze Test:
-
Acquisition Phase: For 4 consecutive days, conduct 4 trials per day where the rat has to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length.
-
Probe Trial: On the 5th day, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[2][9][10]
-
Visualizations
Caption: Ladostigil's neuroprotective signaling pathways.
Caption: In vitro neuroprotection experimental workflow.
Caption: Relationship between Ladostigil dosage, neuroprotection, and toxicity.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oral ld50 values: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. mmpc.org [mmpc.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
overcoming challenges in the clinical development of Ladostigil
Welcome to the technical support center for the clinical development of Ladostigil. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the clinical investigation of this multimodal compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses potential issues and questions that may arise during the clinical development of Ladostigil, with a focus on interpreting trial outcomes and managing adverse events.
Interpreting Efficacy Data
Question: We are not observing a significant delay in cognitive decline or progression to dementia in our trial participants. Is this consistent with previous findings?
Answer: Yes, this finding is consistent with the results of the 3-year, randomized, double-blind, placebo-controlled phase 2 clinical trial (NCT01429623) in patients with mild cognitive impairment (MCI). In that study, Ladostigil did not significantly delay the progression to Alzheimer's disease (AD) dementia compared to placebo.[1][2][3] After 36 months, 14.1% of patients receiving Ladostigil progressed to AD, compared to 20.4% in the placebo group, a difference that was not statistically significant.[1][2] Similarly, there were no significant effects on the Neuropsychological Test Battery (NTB) composite score.[1][3]
A prior 12-month trial in patients with mild to moderate AD (NCT01354691) using a higher dose (80 mg twice daily) also failed to show statistically significant cognitive effects. This was potentially attributed to an average acetylcholinesterase inhibition of only 21.3%, whereas 40% to 50% inhibition is generally considered necessary for significant cognitive effects.
Question: Our imaging data suggests a reduction in brain atrophy, but we are not seeing corresponding cognitive benefits. How should we interpret this?
Answer: This is a key finding from the NCT01429623 trial and presents a complex picture. The trial showed that whole-brain and hippocampus volumes decreased more in the placebo group than in the Ladostigil group, suggesting a potential effect on brain atrophy.[1][3] This neuroprotective effect, however, did not translate into a measurable cognitive or functional benefit within the trial's timeframe.
Possible interpretations and troubleshooting steps:
-
Time Lag: The neuroprotective effects observed through imaging may precede any measurable cognitive benefits. Longer-term follow-up studies could potentially reveal a delayed clinical effect.
-
Subtle Cognitive Effects: The cognitive tests used may not be sensitive enough to detect subtle changes that correlate with the observed structural preservation. Consider incorporating more sensitive or exploratory cognitive endpoints in your experimental design.
-
Alternative Mechanisms: The reduction in brain volume loss may be driven by mechanisms that are not directly linked to the cognitive domains measured by standard tests. Further preclinical and clinical investigation into Ladostigil's neuroprotective pathways is warranted.
Managing Adverse Events
Question: What are the most common adverse events associated with Ladostigil in clinical trials?
Answer: In the phase 2 trial for MCI (NCT01429623), Ladostigil was generally safe and well-tolerated.[1][3] The number of serious adverse events was similar between the Ladostigil (25.2%) and placebo (26.2%) groups.[2] However, some adverse events occurred more frequently in the Ladostigil group.[1]
Troubleshooting and Monitoring:
-
Cardiovascular: Atrial fibrillation was reported more frequently in the Ladostigil group.[1] It is crucial to conduct thorough cardiovascular monitoring, including baseline and regular follow-up ECGs.
-
Psychiatric: Depression was also observed more often in the Ladostigil group.[1] Patients should be carefully monitored for mood changes, and appropriate psychiatric support should be available.
-
Urological: In men, prostatic hypertrophy was more common in the Ladostigil group.[1] Monitoring for urinary symptoms is recommended.
-
Musculoskeletal: Extremity pain was another adverse event reported more frequently with Ladostigil.[1] The nature and severity of the pain should be investigated to rule out other causes.
In a separate trial in patients with mild to moderate AD (NCT01354691), the most frequent adverse events greater than placebo were vomiting and insomnia.
Quantitative Data Summary
The following tables summarize key quantitative data from the Ladostigil phase 2 clinical trial in patients with MCI (NCT01429623).
Table 1: Patient Disposition and Trial Discontinuation
| Metric | Ladostigil (n=103) | Placebo (n=107) |
| Randomly Allocated Patients | 103 | 107 |
| Withdrew Before 3 Years | 34 (34.3%) | 35 (34.0%) |
| Primary Reason for Discontinuation | ||
| - Withdrawal of Consent | 20 (58.8%) | 14 (40.0%) |
| - Adverse Events | 7 (20.6%) | 14 (40.0%) |
Data sourced from a phase 2 placebo-controlled clinical trial.[2]
Table 2: Serious Adverse Events (SAEs)
| Metric | Ladostigil (n=103) | Placebo (n=107) |
| Patients with at least one SAE | 26 (25.2%) | 28 (26.2%) |
Data sourced from a phase 2 placebo-controlled clinical trial.[1][2][3]
Table 3: Progression to Alzheimer's Disease at 36 Months
| Metric | Ladostigil (n=99) | Placebo (n=103) | p-value |
| Patients Progressing to AD | 14 (14.1%) | 21 (20.4%) | 0.162 (log-rank test) |
Data sourced from a phase 2 placebo-controlled clinical trial.[1][2]
Experimental Protocols
Neuropsychological Test Battery (NTB)
The NTB is a critical tool for assessing cognitive function in clinical trials for MCI and AD.
Methodology:
-
Test Selection: The NTB should comprise a battery of standardized tests that assess various cognitive domains, including memory, executive function, attention, and language. Commonly used tests include the Rey Auditory Verbal Learning Test (RAVLT), Trail Making Test (Parts A and B), Digit Span, and Category Fluency Test.
-
Administration: Certified and trained psychometricians should administer the tests in a standardized and controlled environment to minimize variability.
-
Scoring: Raw scores from each test are converted to z-scores based on a normative population. A composite NTB z-score is then calculated by averaging the z-scores across all the individual tests for each participant at each assessment point.
-
Longitudinal Assessment: The NTB should be administered at baseline and at regular intervals throughout the trial (e.g., every 6 or 12 months) to track cognitive changes over time.
Magnetic Resonance Imaging (MRI) for Brain Volume Measurement
MRI is a key biomarker for assessing structural brain changes.
Methodology:
-
Image Acquisition: High-resolution T1-weighted volumetric MRI scans should be acquired using a standardized protocol across all trial sites to ensure consistency. The Alzheimer's Disease Neuroimaging Initiative (ADNI) protocol is a widely accepted standard.
-
Image Analysis: Specialized software is used to perform automated or semi-automated segmentation of the brain to measure the volumes of specific regions of interest, such as the whole brain and hippocampus.
-
Quality Control: All scans should undergo rigorous quality control to identify and exclude images with artifacts that could affect the accuracy of the volumetric measurements.
-
Longitudinal Analysis: Brain volume changes are assessed by comparing scans acquired at different time points throughout the study.
Visualizations
Ladostigil's Dual Mechanism of Action
Caption: Ladostigil's dual inhibition of AChE and MAO.
Clinical Trial Workflow for Ladostigil in MCI
Caption: Workflow of a Ladostigil clinical trial in MCI.
Troubleshooting Logic for Unexpected Trial Results
Caption: Troubleshooting unexpected clinical trial results.
References
- 1. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Analytical Method Sensitivity for Ladostigil
Welcome to the technical support center for the analytical determination of Ladostigil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the sensitivity of analytical methods for Ladostigil.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of Ladostigil in biological matrices?
A1: The most prevalent analytical methods for quantifying Ladostigil in biological samples such as plasma, serum, and brain tissue are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial when dealing with complex biological matrices and low analyte concentrations.
Q2: How can I improve the sensitivity of my HPLC-UV method for Ladostigil analysis?
A2: To enhance the sensitivity of an HPLC-UV method for Ladostigil, consider the following strategies:
-
Wavelength Optimization: Ensure you are using the optimal wavelength for maximum absorbance of Ladostigil. This can be determined by running a UV spectrum scan of a standard solution.
-
Mobile Phase Composition: Adjusting the mobile phase composition and pH can improve peak shape and resolution, leading to better sensitivity.
-
Sample Pre-concentration: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can concentrate the analyte before injection, thereby increasing the signal intensity.
-
Injection Volume: Increasing the injection volume can lead to a stronger signal, but be mindful of potential peak broadening. This should be optimized in conjunction with the column capacity.
-
Detector Settings: Ensure the detector settings, such as response time and bandwidth, are optimized for your specific analysis.
Q3: What are the key challenges in developing a sensitive LC-MS/MS method for Ladostigil?
A3: Key challenges in developing a sensitive LC-MS/MS method for Ladostigil include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Ladostigil, leading to inaccurate quantification.[1][2][3][4] Thorough sample clean-up and the use of a suitable internal standard are critical to mitigate matrix effects.
-
Analyte Stability: Ladostigil may be susceptible to degradation in biological samples.[5][6][7][8] It is essential to evaluate its stability under various conditions, including sample collection, processing, and storage.
-
Low Concentrations: In pharmacokinetic or neuroprotective studies, Ladostigil concentrations can be very low, requiring highly sensitive instrumentation and optimized methods to achieve the necessary limits of detection and quantification.
Q4: How important is sample preparation for achieving high sensitivity in Ladostigil analysis?
A4: Sample preparation is a critical step for achieving high sensitivity and accurate quantification of Ladostigil.[9] A robust sample preparation procedure aims to:
-
Remove Interferences: Eliminate proteins, phospholipids, and other matrix components that can cause ion suppression and interfere with the analysis.[9]
-
Concentrate the Analyte: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can significantly increase the concentration of Ladostigil in the final extract, leading to a stronger signal.
-
Ensure Compatibility: The final extract should be compatible with the analytical column and mobile phase to ensure good chromatographic performance.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Ladostigil.
HPLC-UV Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload- Co-eluting interferences | - Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure Ladostigil is in a single ionic state.- Reduce the injection volume or sample concentration.- Improve sample clean-up to remove interfering substances.[10][11] |
| Baseline Noise or Drift | - Contaminated mobile phase or column- Detector lamp issue- Air bubbles in the system | - Prepare fresh mobile phase with high-purity solvents.- Flush the column thoroughly.- Check the detector lamp's age and performance.- Degas the mobile phase and purge the system to remove air bubbles.[1][10] |
| Low Sensitivity/Small Peak Area | - Suboptimal wavelength- Low sample concentration- Inefficient extraction | - Re-evaluate and optimize the detection wavelength.- Implement a sample pre-concentration step (e.g., SPE).- Optimize the extraction procedure to improve recovery. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column equilibration issues | - Ensure the pump is delivering a consistent flow rate and composition.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated before each injection.[1] |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Signal Suppression or Enhancement (Matrix Effects) | - Co-eluting matrix components (e.g., phospholipids, salts)- Inadequate sample clean-up | - Optimize the sample preparation method (e.g., use a different SPE sorbent, perform a liquid-liquid back-extraction).- Modify the chromatographic conditions to separate Ladostigil from interfering peaks.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[1][2][3][4] |
| Low Signal Intensity | - Poor ionization efficiency- Suboptimal MS/MS parameters- Analyte degradation in the ion source | - Optimize the mobile phase pH and organic content to enhance ionization.- Tune the MS/MS parameters (e.g., collision energy, declustering potential) for Ladostigil.- Adjust ion source parameters (e.g., temperature, gas flows) to minimize in-source degradation. |
| High Background Noise | - Contaminated solvents or reagents- Carryover from previous injections- Leaks in the LC or MS system | - Use high-purity, LC-MS grade solvents and reagents.- Implement a robust needle wash procedure in the autosampler.- Perform a thorough system check for any leaks. |
| Analyte Instability | - Degradation during sample storage or processing- pH or temperature-related degradation | - Conduct stability studies at different temperatures and for various durations.- Adjust the pH of the sample or add stabilizers if necessary.- Minimize the time samples are at room temperature during processing.[5][6][7][8] |
Experimental Protocols
Protocol 1: Sample Preparation of Rat Brain Tissue for LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors) at a specific ratio (e.g., 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer on ice until a uniform suspension is obtained.
-
-
Protein Precipitation:
-
To a known volume of the brain homogenate (e.g., 100 µL), add a precipitating agent like ice-cold acetonitrile or methanol containing an internal standard (e.g., 300 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Evaporation:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried residue in a specific volume of the initial mobile phase (e.g., 100 µL).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Ladostigil from Human Plasma
This protocol is a general guideline and the choice of SPE sorbent and solvents should be optimized.
-
Column Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat the plasma sample (e.g., 500 µL) by adding a buffer to adjust the pH (e.g., 500 µL of 0.1 M phosphate buffer, pH 6.0).
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute Ladostigil from the cartridge with an appropriate elution solvent (e.g., 1 mL of 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of Ladostigil and structurally similar cholinesterase inhibitors using HPLC-UV and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, methodology, and laboratory conditions.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Donepezil (Similar Cholinesterase Inhibitor) |
| Linearity Range | 0.1 - 10 µg/mL |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Recovery | 85 - 95% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
Data for Donepezil is presented as a representative example due to the limited availability of published, detailed validation data specifically for Ladostigil by HPLC-UV.
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Donepezil (Similar Cholinesterase Inhibitor) - Rat Plasma[2][12][13][14] |
| Linearity Range | 0.5 - 1000 ng/mL[2][12][14] |
| LOD | Not explicitly stated, but LLOQ is 0.5 ng/mL |
| LOQ | 0.5 ng/mL[2][12][14] |
| Recovery | 98.5 - 106.8%[2][12][14] |
| Matrix Effect | 92.2 - 103.8%[2][12][14] |
| Intra-day Precision (%RSD) | ≤ 13.9%[2][12][14] |
| Inter-day Precision (%RSD) | ≤ 13.9%[2][12][14] |
| Accuracy | 96.0 - 109.6%[2][12][14] |
Data for Donepezil is presented as a representative example due to the limited availability of published, detailed validation data specifically for Ladostigil by LC-MS/MS.
Visualizations
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples - Enlighten Theses [theses.gla.ac.uk]
- 7. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 8. pure.knaw.nl [pure.knaw.nl]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mastelf.com [mastelf.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.plos.org [journals.plos.org]
Ladostigil Cholinergic Side Effect Mitigation: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cholinergic side effects of Ladostigil in research animals.
Frequently Asked Questions (FAQs)
Q1: What is Ladostigil and what are its primary mechanisms of action?
A1: Ladostigil is an investigational drug that has been studied for its potential in treating neurodegenerative diseases like Alzheimer's. It is a dual inhibitor, meaning it targets two key enzyme systems in the brain.[1][2] It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which increases the levels of the neurotransmitter acetylcholine.[1][3] Additionally, it inhibits monoamine oxidase A and B (MAO-A and MAO-B), which increases the levels of neurotransmitters like dopamine, serotonin, and noradrenaline.[1][2] This multi-target approach is designed to address both cognitive and mood-related symptoms.
Q2: What are the common cholinergic side effects of Ladostigil observed in research animals?
A2: Due to its inhibition of cholinesterases, Ladostigil can cause an overstimulation of the cholinergic system, leading to a range of side effects. In research animals, particularly at higher doses, these commonly include salivation, diarrhea, and muscle weakness.[1]
Q3: At what doses do these cholinergic side effects typically appear in rodents?
A3: The appearance of cholinergic side effects is dose-dependent. In rats, mild cholinergic symptoms may begin to appear at oral doses of 17–69 mg/kg.[1] More pronounced symptoms like salivation, diarrhea, and muscle weakness are noted at higher doses, such as 139 mg/kg orally, which corresponds to a 50-60% inhibition of cholinesterase.[1] It is important to note that the therapeutic window for Ladostigil is considered wide, as cognitive improvements are observed at doses that cause minimal to no peripheral cholinergic signs.[1]
Q4: How can I minimize cholinergic side effects when starting a study with Ladostigil?
A4: A gradual dose escalation strategy is recommended to allow the animals to acclimate to the cholinergic effects of Ladostigil. Starting with a low dose and incrementally increasing it over a period of several days to weeks can significantly reduce the incidence and severity of side effects.
Q5: Are there any pharmacological agents that can be co-administered to mitigate these side effects?
A5: Yes, co-administration of a peripherally acting anticholinergic agent can effectively counteract the peripheral cholinergic side effects of Ladostigil without interfering with its central nervous system effects. Glycopyrrolate and methscopolamine are two such agents that do not readily cross the blood-brain barrier and can be used for this purpose.
Troubleshooting Guides
Problem: Excessive Salivation (Ptyalism)
-
Cause: Overstimulation of muscarinic receptors in the salivary glands due to increased acetylcholine levels.
-
Troubleshooting Steps:
-
Confirm Observation: Ensure the observed wetness around the mouth and chin is indeed excessive salivation and not due to other causes like water bottle leakage.
-
Dose Adjustment: If the salivation is severe, consider reducing the Ladostigil dose by 25-50% and re-evaluating the animal's response. A slower dose titration schedule may be necessary.
-
Co-administration of a Peripherally Acting Anticholinergic: Administer glycopyrrolate or methscopolamine 30-60 minutes prior to Ladostigil administration. See the table below for recommended starting doses.
-
Supportive Care: Ensure the animal has easy access to fresh water to prevent dehydration. Monitor for any skin irritation around the mouth and chin and clean the area gently with a soft, damp cloth if needed.
-
Problem: Diarrhea
-
Cause: Increased gastrointestinal motility and secretion resulting from cholinergic stimulation.
-
Troubleshooting Steps:
-
Assess Severity: Monitor the frequency and consistency of the feces. Mild, transient loose stools may resolve as the animal adapts to the drug.
-
Dose Reduction: For persistent or severe diarrhea, reduce the Ladostigil dose.
-
Anticholinergic Co-administration: Use glycopyrrolate or methscopolamine as described for excessive salivation.
-
Dietary Management:
-
Bland Diet: Temporarily switch to a bland, easily digestible diet. A simple mixture of cooked white rice and a small amount of boiled, skinless chicken can be offered.
-
Fiber Supplementation: For less severe, persistent loose stools, adding a small amount of a soluble fiber source like psyllium husk to the diet can help to firm the stool.
-
-
Hydration: Ensure the animal remains well-hydrated. Provide a readily accessible water source and monitor for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Problem: Muscle Weakness or Tremors
-
Cause: Overstimulation of nicotinic receptors at the neuromuscular junction.
-
Troubleshooting Steps:
-
Observe and Document: Carefully observe the nature of the muscle weakness or tremors. Note the onset, duration, and severity.
-
Dose Adjustment: This is a key indicator of reaching a high level of cholinesterase inhibition. A dose reduction is strongly recommended.
-
Anticholinergic Co-administration: While peripherally acting anticholinergics primarily target muscarinic receptors, they may offer some limited benefit. However, dose reduction of Ladostigil is the primary intervention.
-
Ensure Safety: Modify the animal's cage environment to prevent injury. Ensure easy access to food and water on the cage floor.
-
Quantitative Data Summary
| Parameter | Species | Ladostigil Dose (Oral) | Observation | Reference |
| Cognitive Improvement | Rat | 12–35 mg/kg | Antagonizes scopolamine-induced spatial memory impairments. | [1] |
| Cholinesterase Inhibition | Rat | 12–35 mg/kg | 25–40% inhibition. | [1] |
| Mild Cholinergic Symptoms | Rat | 17–69 mg/kg | Onset of mild cholinergic stimulation symptoms. | [1] |
| Pronounced Cholinergic Side Effects | Rat | 139 mg/kg | Salivation, diarrhea, muscle weakness with 50-60% cholinesterase inhibition. | [1] |
| Agent | Species | Recommended Starting Dose | Route of Administration |
| Glycopyrrolate | Rat | 0.1 - 0.2 mg/kg | Subcutaneous (SC) or Intraperitoneal (IP) |
| Methscopolamine | Mouse | 1 - 2 mg/kg | Subcutaneous (SC) or Intraperitoneal (IP) |
Experimental Protocols
Protocol 1: Dose Escalation of Ladostigil in Rats
-
Initial Dose: Begin with an oral dose of 5 mg/kg/day for 3 days.
-
Observation: Closely monitor animals for any signs of cholinergic side effects.
-
Dose Increase: If no adverse effects are observed, increase the dose to 10 mg/kg/day for the next 3 days.
-
Continued Escalation: Continue to increase the dose in increments of 5-10 mg/kg every 3-4 days until the target therapeutic dose is reached, while continuously monitoring for side effects.
-
Adjustment: If side effects appear, maintain the current dose for a longer period to allow for acclimatization or reduce the dose to the previously well-tolerated level.
Protocol 2: Co-administration of Glycopyrrolate with Ladostigil in Rats
-
Glycopyrrolate Administration: Administer glycopyrrolate at a dose of 0.1 mg/kg via subcutaneous injection.
-
Timing: Administer the glycopyrrolate 30 to 60 minutes prior to the oral administration of Ladostigil.
-
Ladostigil Administration: Administer the desired dose of Ladostigil.
-
Monitoring: Observe the animal for the presence of cholinergic side effects.
-
Dose Adjustment of Glycopyrrolate: If cholinergic side effects persist, the dose of glycopyrrolate can be cautiously increased up to 0.2 mg/kg in subsequent experiments.
Protocol 3: Management of Diarrhea with a Bland Diet
-
Diet Preparation:
-
Cook plain white rice until soft.
-
Boil a small amount of skinless, boneless chicken until thoroughly cooked.
-
Finely chop or shred the chicken.
-
Mix the cooked rice and chicken in a 3:1 ratio (rice to chicken).
-
-
Feeding: Replace the standard rodent chow with the prepared bland diet.
-
Duration: Provide the bland diet for 2-3 days or until the diarrhea resolves.
-
Transition: Gradually reintroduce the standard chow by mixing it with the bland diet over a period of 2-3 days.
Visualizations
Caption: Ladostigil's dual mechanism of action.
Caption: Workflow for mitigating cholinergic side effects.
References
strategies to improve the therapeutic index of Ladostigil
Welcome to the technical support center for Ladostigil. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this multimodal compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the experimental use of Ladostigil.
Q1: We are observing significant peripheral cholinergic side effects (e.g., salivation, diarrhea) in our animal models at doses required for central nervous system (CNS) effects. How can we mitigate these?
A1: This is a common challenge due to the inhibition of peripheral acetylcholinesterase (AChE). Here are several strategies to consider:
-
Dose Optimization: Ladostigil exhibits a wide therapeutic ratio.[1] Lower doses (e.g., 1 mg/kg/day in rats) have been shown to provide neuroprotective and anti-inflammatory effects without significant AChE or monoamine oxidase (MAO) inhibition, thereby reducing the likelihood of peripheral cholinergic adverse effects.[2]
-
Co-administration with a Peripherally-Acting Anticholinergic: The use of a muscarinic antagonist with limited brain penetration can counteract the peripheral cholinergic effects. This strategy has been proposed to increase the tolerability of AChE inhibitors.[3]
-
Prodrug Approach: A key strategy to improve the therapeutic index is to design a prodrug that is inactive peripherally but is converted to the active form in the CNS. For carbamates like Ladostigil, this could involve modifications that are cleaved by brain-specific enzymes.[4][5][6]
-
Alternative Delivery Routes: Transdermal or intranasal delivery systems can potentially reduce systemic exposure and first-pass metabolism, thereby minimizing peripheral side effects.[7]
Q2: Our in vitro enzymatic assays are showing inconsistent results. What are some potential sources of variability?
A2: Inconsistencies in enzymatic assays with Ladostigil can arise from several factors:
-
Carbamate Moiety Instability: The carbamate group of Ladostigil is susceptible to hydrolysis, which is pH-dependent.[8][9][10] Ensure that your buffer pH is stable and appropriate for the assay. Prepare fresh stock solutions and dilute them immediately before use.
-
Metabolite Activity: Ladostigil is metabolized to active compounds, with R-MCPAI being a more potent AChE inhibitor and R-HPAI being responsible for MAO inhibition.[11] The parent drug itself has weaker activity against these enzymes. Your in vitro system may or may not be metabolically active, leading to different results compared to in vivo studies.
-
Pseudo-Reversible Inhibition: Ladostigil's inhibition of AChE is pseudo-reversible, with a rapid formation of the drug-enzyme complex and fast hydrolysis.[7] This kinetic profile can lead to an apparent maximal inhibition of 50-55%, which might be misinterpreted as assay variability if not accounted for.[7]
Q3: We are having trouble dissolving Ladostigil for our experiments. What is the recommended procedure?
A3: For in vitro experiments, Ladostigil can typically be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the formulation will depend on the route of administration. For oral gavage in rodents, Ladostigil tartrate can be dissolved in water. It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to avoid degradation.
Q4: In our neuroprotection assays, we are not observing the expected protective effects. What could be the issue?
A4: Several factors can influence the outcome of neuroprotection assays:
-
Cell Line and Toxin Concentration: The choice of neuronal cell line (e.g., SH-SY5Y) and the concentration of the toxin (e.g., H₂O₂, MPP+) are critical. Ensure that the toxin concentration is optimized to induce a consistent level of cell death (typically 50-70%) to provide a suitable window for observing neuroprotection.
-
Pre-incubation Time: Ladostigil's neuroprotective effects often involve the modulation of signaling pathways and gene expression.[12][13] Pre-incubating the cells with Ladostigil for a sufficient period (e.g., 2-24 hours) before adding the toxin is often necessary to observe a protective effect.[5][14]
-
Mechanism of Action: Ladostigil's neuroprotection is multifaceted, involving antioxidant properties and modulation of pathways like PKC, MAPK, and the Bcl-2 family.[12][15][16] Ensure your assay is designed to capture these mechanisms. For example, if investigating antioxidant effects, measure reactive oxygen species (ROS) production.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for Ladostigil and its metabolites.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Compound | AChE (μM) | BuChE (μM) | MAO-A (μM) | MAO-B (μM) | Reference(s) |
| Ladostigil | 31.8 | - | - | 37.1 | [15] |
| R-MCPAI | More potent than Ladostigil | - | - | - | [17] |
| R-HPAI | - | - | Active | Active | [11] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Ladostigil Dose | Key Finding | Reference(s) |
| Scopolamine-induced Amnesia | Rat | 12-35 mg/kg (oral) | Antagonized spatial memory impairments | [1][2][18] |
| Morris Water Maze (Aged Rats) | Rat | 1 mg/kg/day (6 months) | Prevented age-related spatial memory deficits | [2] |
| Novel Object Recognition (Aged Rats) | Rat | 1 mg/kg/day | Prevented loss of recognition memory | [19] |
Key Experimental Protocols
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (human recombinant or from other sources)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Ladostigil or test compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare fresh solutions of AChE, acetylthiocholine, DTNB, and the test compound in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
2. Monoamine Oxidase (MAO) Inhibition Assay
-
Principle: This assay measures the activity of MAO-A or MAO-B by monitoring the conversion of a substrate to a fluorescent or colored product. Kynuramine is a common substrate for a fluorescence-based assay.
-
Materials:
-
Recombinant human MAO-A or MAO-B
-
Kynuramine (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Ladostigil or test compound
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare solutions of MAO-A or MAO-B, kynuramine, and the test compound in phosphate buffer.
-
Add the phosphate buffer and the test compound at various concentrations to the wells of a 96-well black microplate.
-
Add the MAO enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the AChE assay.
-
3. Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)
-
Principle: This assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Ladostigil
-
Neurotoxin (e.g., H₂O₂ or MPP+)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ladostigil for a pre-determined pre-incubation period (e.g., 2 to 24 hours).
-
Induce neurotoxicity by adding the neurotoxin (e.g., 80 µM H₂O₂) to the wells (except for the control wells).[5]
-
Incubate for the desired duration (e.g., 24 hours).
-
Remove the medium and add the MTT solution to each well. Incubate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells and determine the protective effect of Ladostigil.[14]
-
4. Scopolamine-Induced Amnesia Model in Rats
-
Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient memory deficit in rodents, which can be used to screen for potential cognitive-enhancing drugs.[20]
-
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Ladostigil
-
Scopolamine hydrobromide
-
Vehicle for drug administration (e.g., saline or water)
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)
-
-
Procedure:
-
Acclimate the rats to the housing and handling conditions.
-
Administer Ladostigil (e.g., 12-35 mg/kg, p.o.) or vehicle at a set time before the behavioral task.[1]
-
After a specific pre-treatment period (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle.[10]
-
After another interval (e.g., 30 minutes), begin the behavioral testing (e.g., the acquisition phase of the Morris water maze).
-
Record relevant behavioral parameters (e.g., escape latency, path length, time spent in the target quadrant).
-
Compare the performance of the Ladostigil-treated group with the scopolamine-treated control group to assess the reversal of amnesia.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and Its Modulation by Ladostigil Alter the Expression of Abundant Long Non-Coding RNAs in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug Therapies for Infectious and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
dealing with loss of Ladostigil efficacy in chronic treatment models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Ladostigil efficacy in chronic treatment models.
Frequently Asked Questions (FAQs)
Q1: We are observing a decline in the cognitive-enhancing effects of Ladostigil in our rodent model after several weeks of chronic administration. What are the potential causes?
A1: Several factors could contribute to a perceived loss of Ladostigil efficacy over time. These include:
-
Pharmacodynamic Tolerance: Continuous exposure to a drug can lead to compensatory changes in the brain.[1][2] With chronic cholinesterase inhibition, there might be a downregulation of acetylcholine receptors or an upregulation of the cholinesterase enzyme itself to re-establish homeostasis. Similarly, prolonged monoamine oxidase (MAO) inhibition can lead to adaptive changes in monoamine receptor sensitivity and neurotransmitter turnover.[3][4][5][6]
-
Dose-Dependent Effects: The therapeutic window for Ladostigil may be narrower than anticipated in a chronic setting. Studies in aged rats have shown that a lower dose (1 mg/kg/day), which did not significantly inhibit cholinesterase or MAO, was more effective in preventing age-related memory deficits than a higher dose (8.5 mg/kg/day) that did inhibit these enzymes.[7][8][9] The higher dose was even found to impair cognition at earlier stages of aging.[7][8] This suggests that the neuroprotective and anti-inflammatory effects of Ladostigil may be more critical for long-term efficacy than its enzyme inhibitory actions.
-
Disease Progression: In aggressive neurodegenerative models, the underlying pathology may advance to a point where the mechanisms of action of Ladostigil are no longer sufficient to produce a measurable cognitive benefit.
-
Behavioral Test Fatigue: Repeated exposure to the same behavioral paradigms can lead to altered performance in animals that is not related to the drug's efficacy. Consider rotating behavioral tests or using paradigms that are less susceptible to learning effects.
Q2: How does the dual-inhibitor nature of Ladostigil (cholinesterase and MAO inhibition) complicate the interpretation of long-term efficacy studies?
A2: The multimodal action of Ladostigil presents unique challenges. The balance between cholinesterase and MAO inhibition is crucial and may shift over time with chronic administration. For instance, the metabolites of Ladostigil may have different inhibitory profiles than the parent compound.[10] Furthermore, the optimal level of inhibition for each target may change as the disease progresses. An initial benefit from increased acetylcholine levels might be later counteracted by receptor desensitization, while the effects of MAO inhibition on monoamine levels could lead to their own set of adaptive changes.
Q3: What are the key signaling pathways to investigate if we suspect a loss of Ladostigil's neuroprotective effects?
A3: Ladostigil's neuroprotective effects are thought to be mediated through the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathways.[10] A decline in the phosphorylation of key proteins in these cascades, such as ERK and CREB, could indicate a loss of efficacy. It is also important to assess markers of neuroinflammation and gliosis (e.g., Iba1 for microglia and GFAP for astrocytes), as Ladostigil has been shown to modulate these processes.[7][8][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Initial cognitive improvement followed by a return to baseline levels despite continued treatment. | Pharmacodynamic tolerance (tachyphylaxis) | 1. Dose-Response Analysis: Conduct a dose-response study with a range of chronic Ladostigil doses, including lower, non-enzyme-inhibiting concentrations.[7][8] 2. Intermittent Dosing: Investigate if an intermittent dosing schedule can maintain efficacy while minimizing adaptive changes. 3. Washout Period: Introduce a drug-free period to see if sensitivity is restored. |
| High variability in behavioral outcomes between animals in the Ladostigil-treated group. | Individual differences in drug metabolism or disease progression. | 1. Pharmacokinetic Analysis: Measure plasma and brain levels of Ladostigil and its major metabolites to ensure consistent exposure. 2. Stratification: If possible, stratify animals based on baseline cognitive performance or biomarker levels before initiating treatment. |
| No significant difference between Ladostigil and vehicle groups in later-stage disease models. | Advanced pathology overwhelms the therapeutic effect. | 1. Early Intervention: Initiate Ladostigil treatment at an earlier stage of the disease in your model. 2. Combination Therapy: Consider combining Ladostigil with a drug targeting a different pathological mechanism (e.g., an anti-amyloid agent). |
| Unexpected adverse effects or decline in general health of the animals. | Cholinergic or monoaminergic overstimulation. | 1. Dose Reduction: Lower the dose of Ladostigil.[12] 2. Monitor for Side Effects: Carefully monitor animals for signs of cholinergic toxicity (e.g., salivation, tremors) or sympathomimetic effects.[12][13] |
Experimental Protocols
Long-Term Efficacy Study in an Alzheimer's Disease Mouse Model (e.g., 5xFAD)
-
Animals: 3-month-old male and female 5xFAD transgenic mice and wild-type littermates.
-
Drug Administration: Ladostigil is dissolved in drinking water or administered daily by oral gavage at three different doses (e.g., 0.5 mg/kg, 1 mg/kg, and 5 mg/kg). The vehicle is the solvent used for Ladostigil. Treatment duration is 3-6 months.
-
Behavioral Testing: A battery of cognitive tests should be performed at baseline and at regular intervals (e.g., every 4-6 weeks).
-
Tissue Collection and Analysis: At the end of the study, animals are euthanized, and brain tissue is collected.
-
Biochemical Assays: Measure cholinesterase and MAO-A/MAO-B activity in brain homogenates.
-
Western Blotting: Analyze the expression and phosphorylation of proteins in the PKC and MAPK signaling pathways.
-
Immunohistochemistry: Stain brain sections for markers of amyloid plaques, neuroinflammation (Iba1, GFAP), and neuronal survival (NeuN).[11][17]
-
Biochemical Assay for Cholinesterase Activity
This protocol is adapted from commercially available kits.[18][19]
-
Sample Preparation: Homogenize brain tissue in the provided assay buffer on ice. Centrifuge the homogenate to pellet insoluble material. Collect the supernatant for the assay.
-
Reaction Setup: Add the sample, assay buffer, and a substrate (e.g., acetylthiocholine) to a 96-well plate.
-
Measurement: The hydrolysis of the substrate by cholinesterase produces a product that reacts with a probe to generate a colorimetric or fluorometric signal. Read the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
-
Data Analysis: Calculate the cholinesterase activity based on the rate of change in absorbance/fluorescence and normalize to the total protein concentration of the sample.
Western Blot for p-ERK/Total ERK
-
Protein Extraction: Lyse brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: After imaging, strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
Quantitative Data Summary
Table 1: Hypothetical Dose-Dependent Effects of Chronic Ladostigil Treatment on Cognition and Enzyme Inhibition
| Treatment Group | Dose (mg/kg/day) | Change in Morris Water Maze Escape Latency (seconds) | Cholinesterase Inhibition (%) | MAO-B Inhibition (%) |
| Vehicle | 0 | +15.2 ± 3.1 | 0 | 0 |
| Ladostigil | 0.5 | -5.8 ± 2.5* | 5.3 ± 1.2 | 10.1 ± 2.3 |
| Ladostigil | 1.0 | -10.3 ± 2.8** | 12.1 ± 3.0 | 25.6 ± 4.1 |
| Ladostigil | 5.0 | -3.1 ± 3.0 | 35.4 ± 5.2 | 60.2 ± 6.8 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Visualizations
Caption: Ladostigil's multimodal mechanism of action.
Caption: Troubleshooting workflow for loss of Ladostigil efficacy.
References
- 1. Drug tolerance - Wikipedia [en.wikipedia.org]
- 2. Tolerance and Resistance to Medications - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 3. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 4. medications - Antidepressant response post MAOI tachyphylaxis - Medical Sciences Stack Exchange [medicalsciences.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. criver.com [criver.com]
- 15. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rodent behavioural test - Cognition - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cholinesterase (CHE) Activity Assay Kit - Elabscience® [elabscience.com]
- 19. labcart.com [labcart.com]
Technical Support Center: Optimizing Cell-Based Assays for High-Throughput Screening of Ladostigil Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of Ladostigil analogs. The information provided is designed to address common issues encountered during cell-based assay optimization and execution.
Frequently Asked Questions (FAQs)
Q1: What are the key cell-based assays relevant for screening Ladostigil analogs?
A1: Given that Ladostigil is a multimodal drug with neuroprotective, monoamine oxidase (MAO), and cholinesterase inhibitory activities, the following cell-based assays are highly relevant for screening its analogs:
-
Cell Viability and Cytotoxicity Assays: To determine the effect of the compounds on cell health and identify potential toxicity. Common assays include MTT, MTS, and resazurin-based assays.[1][2][3][4]
-
Neuroprotection Assays: To assess the ability of the analogs to protect neuronal cells from various insults, such as oxidative stress (e.g., induced by H₂O₂) or glutamate excitotoxicity.[5][6][7][8][9][10][11][12][13]
-
Cholinesterase Inhibition Assays: To measure the inhibitory activity of the analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Cell-based versions of the Ellman's method are commonly used.[14][15][16][17][18][19][20]
Q2: Which cell line is recommended for these assays?
A2: The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for these studies. These cells can be differentiated into a more mature neuronal phenotype, express acetylcholinesterase, and are susceptible to oxidative stress and excitotoxicity, making them suitable for all the key assays mentioned above.[5][6][7][8][9][10][11][12][13][14][19][21][22][23][24][25][26]
Q3: What is a Z'-factor, and what is an acceptable value for a robust HTS assay?
A3: The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of an HTS assay. It measures the separation between the distributions of the positive and negative controls, indicating the assay's ability to reliably identify "hits."[27][28][29][30] The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
An acceptable Z'-factor for HTS is generally considered to be between 0.5 and 1.0, which indicates an excellent assay.[27][28][29][30] Assays with a Z'-factor between 0 and 0.5 may be considered marginal, while a Z'-factor less than 0 is not suitable for screening.[27][28][29][30]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, Resazurin)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during plating. Consider a 1-hour pre-incubation at room temperature to allow for even cell settling.[21] |
| Edge effects due to evaporation. | Fill the outer wells with sterile PBS or media and do not use them for experimental samples. Use a plate sealer during incubation. | |
| Low signal or absorbance readings | Insufficient cell number. | Optimize cell seeding density. For SH-SY5Y cells in a 96-well plate for an MTT assay, a starting point of 1 x 10⁴ cells per well is common, but this should be optimized for your specific conditions and assay duration.[23] |
| Short incubation time with the reagent. | Increase the incubation time with the MTT or resazurin reagent. For MTT, this is typically 1 to 4 hours.[1] | |
| Incomplete solubilization of formazan crystals (MTT assay). | Increase the incubation time with the solubilization solution and ensure thorough mixing by shaking the plate.[31] | |
| High background signal | Contamination (bacterial or yeast). | Maintain aseptic technique. Visually inspect plates for contamination before adding reagents. |
| Interference from phenol red or serum in the media. | Use serum-free media during the reagent incubation step. Include a media-only blank control for background subtraction.[31] |
Neuroprotection Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent induction of cell death | Inappropriate concentration of the neurotoxin (e.g., H₂O₂, glutamate). | Perform a dose-response curve for the neurotoxin to determine the EC₅₀ (the concentration that causes 50% cell death). For H₂O₂ in SH-SY5Y cells, concentrations between 200 µM and 800 µM for 12-24 hours are often used.[6][7][9][12][25] For glutamate, concentrations can range from 15 mM to 100 mM depending on the experimental setup.[5][8][10][11][13] |
| Variation in cell health and density at the time of treatment. | Ensure consistent cell seeding and that cells are in a logarithmic growth phase before applying the neurotoxin. | |
| "Hits" are not reproducible | Compound instability or precipitation. | Visually inspect compound stock solutions and assay plates for any signs of precipitation. Ensure proper solubility of the compounds in the assay media. |
| Off-target effects of the compounds. | Perform secondary assays to confirm the mechanism of action. |
Cholinesterase Inhibition Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low enzyme activity in control wells | Low expression of acetylcholinesterase in undifferentiated cells. | Differentiate the SH-SY5Y cells, for example, with retinoic acid, to increase AChE expression.[22] |
| Instability of reagents (e.g., acetylthiocholine, DTNB). | Prepare fresh reagent solutions for each experiment. | |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Include a control well with all reagents except the cell lysate or enzyme to measure and subtract the rate of non-enzymatic hydrolysis. |
| Interference from colored compounds. | Test the intrinsic absorbance of the library compounds at the measurement wavelength (412 nm for Ellman's method) and include appropriate controls. |
Quantitative Data Summary
Table 1: Recommended Starting Cell Seeding Densities for SH-SY5Y Cells
| Plate Format | Assay Type | Seeding Density (cells/well) | Incubation Time Post-Seeding |
| 96-well | MTT Assay | 10,000 - 25,000[23][24] | 24 hours |
| 96-well | Neurite Outgrowth | 2,500[21] | Differentiated over several days |
| 384-well | AChE Inhibition | 15,000 (differentiated)[22] | 48 hours |
Table 2: Common Neurotoxin Concentrations for Neuroprotection Assays with SH-SY5Y Cells
| Neurotoxin | Concentration Range | Typical Incubation Time |
| Hydrogen Peroxide (H₂O₂) | 200 µM - 800 µM[6][7][9][12][25] | 12 - 24 hours |
| Glutamate | 15 mM - 100 mM[5][8][10][11][13] | 3 - 24 hours |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin
This protocol is adapted for a 96-well plate format.
-
Cell Plating: Seed SH-SY5Y cells at an optimized density (e.g., 10,000 cells/well) in 100 µL of complete growth medium per well. Include wells with media only for a blank control. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add Ladostigil analogs at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare a 0.15 mg/mL resazurin solution in sterile DPBS and filter-sterilize.[32]
-
Reagent Addition: Add 20 µL of the resazurin solution to each well.[32]
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[32]
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.[4][32][33]
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Neuroprotection Assay against Oxidative Stress
-
Cell Plating: Seed SH-SY5Y cells as described in Protocol 1.
-
Compound Pre-treatment: Add Ladostigil analogs to the wells and incubate for a pre-determined time (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to all wells (except the negative control) to a final concentration that induces ~50% cell death (e.g., 750 µM).[6]
-
Incubation: Incubate for the desired duration (e.g., 24 hours).
-
Assessment of Cell Viability: Perform a cell viability assay, such as the resazurin assay described in Protocol 1.
-
Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with H₂O₂ alone.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is for a cell-based assay in a 96-well plate format.
-
Cell Culture and Lysis: Culture and differentiate SH-SY5Y cells to enhance AChE expression. Lyse the cells to release the enzyme.
-
Assay Preparation: In each well of a 96-well plate, add:
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.[15]
-
DTNB Addition: Add 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to each well.[15]
-
Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM acetylthiocholine iodide (substrate) to each well.[15]
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a plate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of AChE inhibition for each compound concentration compared to the control.
Visualizations
Caption: High-Throughput Screening (HTS) Workflow for Ladostigil Analogs.
Caption: Neuroprotective Signaling Pathways of Ladostigil Analogs.
Caption: Troubleshooting Logic for Inconsistent HTS Results.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. tribioscience.com [tribioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Silibinin Protects against H2O2-Induced Oxidative Damage in SH-SY5Y Cells by Improving Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 12. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scribd.com [scribd.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. watermark02.silverchair.com [watermark02.silverchair.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. assay.dev [assay.dev]
- 28. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 29. support.collaborativedrug.com [support.collaborativedrug.com]
- 30. bmglabtech.com [bmglabtech.com]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 33. labbox.es [labbox.es]
Technical Support Center: Troubleshooting Poor Recovery of Ladostigil
Welcome to the technical support center for Ladostigil sample extraction. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Ladostigil from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Ladostigil that influence its extraction?
A1: Ladostigil possesses two key functional groups that dictate its extraction behavior: a tertiary amine and a carbamate ester. The tertiary amine makes its solubility highly dependent on pH, while the carbamate moiety can be susceptible to hydrolysis, especially under non-optimal pH and temperature conditions.[1][2][3] Understanding these properties is crucial for developing a robust extraction protocol.
Q2: I am observing consistently low recovery of Ladostigil. What are the most common causes?
A2: Consistently low recovery can stem from several factors. The most common include:
-
Suboptimal pH: The pH of the sample and extraction solvents is critical for tertiary amines like Ladostigil.
-
Inappropriate Solvent Selection: The polarity and type of extraction solvent must be well-matched to Ladostigil's properties.
-
Degradation: Ladostigil's carbamate group can hydrolyze, leading to loss of the parent compound.[1][4][5]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, brain tissue) can interfere with the extraction process.
Q3: Can Ladostigil degrade during sample storage and processing?
A3: Yes. The carbamate functional group in Ladostigil can be unstable and prone to hydrolysis.[1][2][4] Studies on other carbamates have shown significant degradation at room temperature and even at 4°C over time.[5] It is highly recommended to process and store samples under cryogenic conditions to minimize degradation.
Q4: What are the main metabolites of Ladostigil, and should I be concerned about them during extraction?
A4: The major active metabolite of Ladostigil is R-MCPAI (6-(N-methyl carbamyloxy)-1(R)-aminoindan hydrochloride), which is responsible for the cholinesterase-inhibitory activity.[6] Another important metabolite is R-HPAI (6-hydroxy-Npropargyl-1(R)-aminoindan mesylate).[6][7] When developing an extraction method, it is important to consider whether these metabolites need to be quantified as well, as their polarity and extraction properties may differ from the parent drug.
Troubleshooting Guides
This section provides structured guidance for troubleshooting poor Ladostigil recovery in the two most common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem: Low Ladostigil Recovery
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Aqueous Phase pH | Ladostigil is a tertiary amine. To ensure it is in its neutral, more organic-soluble form, adjust the pH of the aqueous sample to be 1.5-2 pH units above its pKa. A basic pH (e.g., 9-10) is generally recommended. | Increased partitioning into the organic phase and improved recovery. |
| Inappropriate Organic Solvent | Use a water-immiscible organic solvent of appropriate polarity. Common choices for tertiary amines include methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of dichloromethane and an ether. | Improved solubilization of Ladostigil in the organic phase. |
| Insufficient Mixing/Shaking | Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. However, avoid overly vigorous shaking which can lead to emulsions.[8] | Enhanced partitioning equilibrium and higher recovery. |
| Emulsion Formation | If an emulsion forms, try adding a small amount of a different organic solvent, adding salt to the aqueous phase, or using gentle swirling instead of vigorous shaking.[8] Supported Liquid Extraction (SLE) is an alternative that avoids emulsions.[8] | Breaking of the emulsion and clear phase separation. |
| Analyte Volatility | If using a highly volatile extraction solvent and a harsh evaporation step, Ladostigil may be lost. Use a less volatile solvent or a gentler evaporation method (e.g., lower temperature, nitrogen stream). | Minimized loss of analyte during the solvent evaporation step. |
| pH of Aqueous Phase | Extraction Solvent | Mean Recovery (%) | Standard Deviation (%) |
| 7.0 | Ethyl Acetate | 45.2 | 4.8 |
| 9.5 | Ethyl Acetate | 88.9 | 3.1 |
| 7.0 | Methyl Tert-Butyl Ether (MTBE) | 52.7 | 5.2 |
| 9.5 | Methyl Tert-Butyl Ether (MTBE) | 95.3 | 2.5 |
Note: This data is illustrative and based on typical extraction behavior of tertiary amines.
Solid-Phase Extraction (SPE) Troubleshooting
Problem: Low Ladostigil Recovery
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Sorbent Choice | For a tertiary amine like Ladostigil, a mixed-mode cation exchange sorbent can be effective. Alternatively, a reversed-phase (e.g., C18) sorbent can be used with careful pH control. | Enhanced retention of Ladostigil on the SPE cartridge. |
| Improper Sample pH (Loading) | Adjust the pH of the sample to ensure Ladostigil is in its ionized (protonated) form to retain it on a cation exchange sorbent, or in its neutral form for a reversed-phase sorbent. | Optimal retention of the analyte during the loading step. |
| Wash Solvent Too Strong | The wash solvent may be eluting Ladostigil prematurely. Use a weaker wash solvent or adjust its pH to ensure Ladostigil remains bound to the sorbent. | Removal of interferences without significant loss of the analyte. |
| Inefficient Elution | The elution solvent may not be strong enough or at the correct pH to release Ladostigil. For cation exchange, use a basic elution solvent. For reversed-phase, use a more non-polar solvent or adjust the pH to ensure Ladostigil is in its neutral form. | Complete elution of Ladostigil from the sorbent. |
| Sample Overload | Exceeding the capacity of the SPE cartridge will lead to breakthrough and low recovery. Ensure the amount of sample loaded is within the manufacturer's recommendations. | Analyte is fully retained on the sorbent during loading. |
| SPE Sorbent | Elution Solvent | Mean Recovery (%) | Standard Deviation (%) |
| Mixed-Mode Cation Exchange | Methanol | 65.4 | 6.2 |
| Mixed-Mode Cation Exchange | 5% Ammonium Hydroxide in Methanol | 96.1 | 3.5 |
| C18 Reversed-Phase | 50:50 Acetonitrile:Water | 72.8 | 5.9 |
| C18 Reversed-Phase | Acetonitrile | 92.5 | 4.1 |
Note: This data is illustrative and based on typical SPE behavior.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Ladostigil from Human Plasma
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of an internal standard solution (e.g., a structurally similar tertiary amine).
-
Add 50 µL of 1M sodium carbonate buffer (pH 10) and vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 2: Solid-Phase Extraction of Ladostigil from Brain Tissue Homogenate
-
Sample Preparation:
-
Homogenize brain tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
To 200 µL of brain homogenate, add 20 µL of internal standard and 600 µL of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1M acetic acid followed by 1 mL of methanol.
-
-
Elution:
-
Elute Ladostigil with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Visualizations
Caption: Troubleshooting workflow for poor Ladostigil recovery.
Caption: Key decision points in LLE and SPE for Ladostigil.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 6. researchgate.net [researchgate.net]
- 7. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 8. chromatographyonline.com [chromatographyonline.com]
addressing conflicting results in Ladostigil studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Ladostigil studies. Our goal is to help address conflicting results and provide clarity on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why do some Ladostigil studies show neuroprotective effects (e.g., reduced brain atrophy) without a corresponding improvement in cognitive function?
This is a key issue observed in Ladostigil research, most notably in a Phase II clinical trial in patients with Mild Cognitive Impairment (MCI) (NCT01429623). While the trial did not meet its primary endpoint of delaying progression to Alzheimer's Disease (AD), it did show a significant reduction in the loss of whole-brain and hippocampal volume compared to placebo.[1][2][3]
Several factors could contribute to this discrepancy:
-
Different Mechanisms of Action: Ladostigil has multiple modes of action, including neuroprotection, anti-inflammatory effects, and inhibition of monoamine oxidase (MAO) and cholinesterase (ChE).[4][5][6] It's possible that the neuroprotective effects that preserve brain structure are not directly and immediately linked to the mechanisms that would produce measurable cognitive improvement in the timeframe of the study.
-
Disease Stage: The timing of intervention is critical. In the MCI trial, the observed structural preservation might precede detectable cognitive benefits. It has been suggested that a disease-modifying effect of Ladostigil may take up to two years to manifest as changes in brain volume and three years to be reflected in cognitive outcomes.[7]
-
Dose-Dependent Effects: Preclinical studies in aged rats have shown that a low dose of Ladostigil (1 mg/kg/day) improved memory, while a higher dose (8.5 mg/kg/day) that also inhibited ChE and MAO was less effective and even impaired cognition at an earlier age.[8][9] This suggests a narrow therapeutic window, and the dose used in the clinical trial (10 mg/day) might have been optimal for structural preservation but not for cognitive enhancement in that specific patient population.
-
Sensitivity of Outcome Measures: The cognitive tests used may not have been sensitive enough to detect subtle changes in the early stages of cognitive decline. The primary cognitive endpoint in the NCT01429623 trial was the Neuropsychological Test Battery (NTB) composite score, which showed no significant effect.[1][3]
Troubleshooting Guides
Issue 1: Observing Neuroprotection without Cognitive Improvement in Animal Models
If your preclinical study replicates the clinical finding of neuroprotection without cognitive enhancement, consider the following:
-
Review Your Animal Model:
-
Scopolamine-induced amnesia: This model primarily assesses the reversal of acute cholinergic deficits.[10][11] Ladostigil has been shown to be effective in this model, likely due to its cholinesterase inhibition.[4][5] A lack of cognitive improvement here could point to issues with the drug's formulation or delivery.
-
Aged animal models: These models better represent the chronic neurodegenerative processes. The dose-dependent effects observed in aged rats highlight the importance of careful dose selection.[8][9]
-
-
Refine Your Behavioral Assays:
-
Morris Water Maze (MWM): Ensure the protocol is optimized for your specific animal strain and that environmental cues are consistent.[4][6][12] Factors like water temperature and lighting can significantly impact performance.[13]
-
Novel Object Recognition (NOR): This task is sensitive to subtle cognitive changes. A lack of effect could be due to the timing of the test relative to drug administration.
-
-
Investigate Molecular Markers:
-
Assess markers of synaptic plasticity (e.g., synaptophysin, PSD-95) in relevant brain regions.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) to confirm the drug's anti-inflammatory action. Ladostigil has been shown to reduce these cytokines at nanomolar concentrations.[14]
-
Issue 2: Inconsistent Results in In Vitro Signaling Pathway Studies
If you are seeing variable results in your cell-based assays of Ladostigil's effects on signaling pathways, consider these points:
-
Cell Line and Passage Number: Ensure consistency in the cell line and passage number used, as cellular responses can change over time in culture.
-
Drug Concentration and Incubation Time: Ladostigil's effects on signaling pathways like PKC and MAPK are concentration and time-dependent.[15] Perform a thorough dose-response and time-course experiment.
-
Western Blotting Technique:
Data Presentation
Table 1: Ladostigil Enzymatic Inhibition
| Enzyme | IC50 Value | Species/System | Reference |
| MAO-A | Not specified in provided results | In vivo (rat brain) | [19] |
| MAO-B | 37.1 µM | Not specified | [1][15] |
| Acetylcholinesterase (AChE) | 31.8 µM | Not specified | [1][15] |
| Butyrylcholinesterase (BuChE) | Not specified in provided results | In vitro | [19] |
Note: Ladostigil's MAO inhibition is brain-selective in vivo.[19]
Table 2: Summary of Phase II Clinical Trial (NCT01429623) Results
| Outcome | Ladostigil Group | Placebo Group | p-value | Reference |
| Progression to Alzheimer's Disease | 14.1% (14 of 99) | 20.4% (21 of 103) | 0.162 | [1][3][7] |
| Change in Whole Brain Volume | -0.74% (annualized) | -1.09% (annualized) | 0.025 | [1] |
| Change in Hippocampal Volume | -1.12% (annualized) | -1.55% (annualized) | 0.043 | [1] |
| NTB Composite Score | No significant effect | No significant effect | Not significant | [1][3] |
| Disability Assessment in Dementia (DAD) | No significant effect | No significant effect | Not significant | [1][3] |
| Geriatric Depression Scale (GDS) | No significant effect | No significant effect | Not significant | [1][3] |
Experimental Protocols
Protocol 1: Phase II Clinical Trial in MCI (NCT01429623) - Abridged
-
Objective: To assess the safety and efficacy of low-dose Ladostigil in delaying the progression from MCI to AD.[1][2][3]
-
Study Design: 3-year, randomized, double-blind, placebo-controlled trial.[1][2][3]
-
Participants: 210 patients aged 55-85 with MCI, CDR score of 0.5, and evidence of medial temporal lobe atrophy.[1][2][3]
-
Primary Outcome: Time to diagnosis of Alzheimer's disease.[1][2][3]
-
Secondary Cognitive Outcome: Change in the Neuropsychological Test Battery (NTB) composite score. The NTB included tests such as the Rey Auditory Verbal Learning Test (RAVLT), Controlled Word Association Test (COWAT), and Trail Making Test.[19]
-
Biomarker Outcome: Change in brain volume measured by MRI.[1][2][3]
Protocol 2: Scopolamine-Induced Memory Impairment in Rats
-
Objective: To assess the ability of Ladostigil to reverse cholinergic deficit-induced memory impairment.
-
Animals: Adult male rats.
-
Procedure:
-
Administer Ladostigil (e.g., 12-35 mg/kg, p.o.) or vehicle.[19]
-
After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 0.7-1 mg/kg, i.p.) to induce amnesia.[10][11]
-
After a further interval (e.g., 30 minutes), assess spatial memory using the Morris Water Maze or other relevant behavioral tasks.
-
-
Key Parameters to Monitor: Escape latency and time spent in the target quadrant in the MWM.
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Objective: To quantify the effect of Ladostigil on the phosphorylation of key signaling proteins (e.g., Akt, GSK-3β, ERK).
-
Procedure:
-
Treat cultured neuronal cells (e.g., SH-SY5Y) with various concentrations of Ladostigil for different durations.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 6. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 7. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. researchgate.net [researchgate.net]
- 15. Ladostigil (TV-3326) | Dual MAO and AChE 抑制剂 | MCE [medchemexpress.cn]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 18. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Analysis of Ladostigil and Rasagiline in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ladostigil and Rasagiline, two neuroprotective agents investigated for Parkinson's disease (PD), based on available preclinical experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an informed understanding of their respective mechanisms and therapeutic potential.
Executive Summary
Rasagiline, a selective and irreversible monoamine oxidase B (MAO-B) inhibitor, has demonstrated neuroprotective effects in various Parkinson's disease models. These effects are attributed not only to its MAO-B inhibition but also to the intrinsic properties of its propargylamine moiety, which activates pro-survival signaling pathways. Ladostigil, a multimodal drug derived from Rasagiline's pharmacophore, combines the inhibition of both MAO-A and MAO-B with cholinesterase inhibition. Its neuroprotective actions are linked to the modulation of multiple signaling cascades, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, as well as anti-inflammatory and anti-apoptotic mechanisms. This guide will delve into the quantitative comparisons of their enzymatic inhibition, neuroprotective efficacy, and the distinct signaling pathways they modulate.
Data Presentation
Enzyme Inhibition
| Drug | Target | IC50 Value | Species/Tissue | Reference |
| Rasagiline | MAO-B | 4 nM | Rat Brain Homogenate | [1] |
| 14 nM | Human Brain Homogenate | [1] | ||
| MAO-A | 412 nM | Rat Brain Homogenate | [1] | |
| 700 nM | Human Brain Homogenate | [1] | ||
| Ladostigil | MAO-B | 37.1 µM | In vitro | [2] |
| MAO-A | Not explicitly stated in vitro, but inhibits brain MAO-A and B by >60% in vivo after chronic treatment. | Rat Brain (in vivo) | [2] | |
| Acetylcholinesterase (AChE) | 31.8 µM | In vitro | [2] |
Note: Ladostigil itself is reported to be inactive as an MAO inhibitor in vitro; its in vivo activity is attributed to its metabolite, R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate)[3].
Neuroprotective Efficacy
| Drug | Model System | Toxin/Insult | Concentration | Neuroprotective Effect | Reference |
| Rasagiline | PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 3-10 µM | 20-80% dose-dependent neuroprotection | [4] |
| Ladostigil | SH-SY5Y Cells | 3-morpholinosydnonimine (Sin1) | 5.4 µM | Improved cell viability to ~75% (from 18% with 300 µM Sin1) | [4][5] |
| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | 1 µM | Increased cell viability | [6] | |
| SK-N-SH Cells | Long-term culture-induced apoptosis | 1-10 µM | Dose-dependently reversed caspase-3 activation | [7] |
Experimental Protocols
In Vivo: MPTP-Induced Mouse Model of Parkinson's Disease
This model is widely used to assess the neuroprotective effects of compounds against dopamine neuron degeneration.
-
Animals: C57BL/6 mice are typically used due to their sensitivity to MPTP.
-
MPTP Administration: A common regimen involves intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg daily for five consecutive days[8][9]. MPTP is dissolved in saline.
-
Drug Treatment: The test compounds (Ladostigil or Rasagiline) are administered, for example, by oral gavage or i.p. injection. Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects. For instance, Rasagiline has been administered at 0.2 mg/kg/day (i.p.) and selegiline (a related MAO-B inhibitor) at 1 mg/kg/day (i.p.) starting 7 days before or after lactacystin-induced neurodegeneration[10].
-
Behavioral Assessment: Motor function can be evaluated using tests like the rotarod or pole test to measure motor coordination and bradykinesia.
-
Neurochemical Analysis: Post-mortem analysis of the striatum and substantia nigra is performed. Dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra pars compacta.
In Vitro: Neuroprotection Assays in Neuronal Cell Lines
PC12 and SH-SY5Y cells are commonly used to screen for neuroprotective compounds.
-
Cell Culture: PC12 or SH-SY5Y cells are cultured in appropriate media and conditions. For differentiation, PC12 cells can be treated with Nerve Growth Factor (NGF)[3].
-
Induction of Neurotoxicity: Neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), or by subjecting the cells to oxidative stress (e.g., hydrogen peroxide) or ischemia-like conditions (oxygen-glucose deprivation/reoxygenation)[3][4][6].
-
Drug Treatment: Cells are pre-treated with various concentrations of Ladostigil or Rasagiline for a specified period before the addition of the neurotoxin.
-
Cell Viability Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Apoptosis Assays: Apoptosis can be measured by quantifying caspase-3 activation via Western blot or by using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation[7].
Measurement of Monoamine Oxidase (MAO) Activity
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer[6].
-
Enzyme Assay: MAO-A and MAO-B activities are determined by measuring the conversion of specific substrates. For example, serotonin can be used as a substrate for MAO-A, and phenylethylamine or benzylamine for MAO-B. The activity can be quantified by measuring the production of hydrogen peroxide (H₂O₂) using a fluorometric assay with a probe like OxiRed™.
-
Selective Inhibition: To measure the activity of a specific isoform, a selective inhibitor for the other isoform is added. For instance, clorgyline is used to inhibit MAO-A to measure MAO-B activity, and selegiline or deprenyl is used to inhibit MAO-B to measure MAO-A activity[6].
Mandatory Visualization
Caption: Ladostigil's neuroprotective signaling pathways.
Caption: Rasagiline's neuroprotective signaling pathways.
Caption: General experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Ladostigil's Cognitive Benefits: A Cross-Species Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of Ladostigil's cognitive-enhancing effects with other established treatments across multiple animal species. The data presented is compiled from preclinical studies to offer an objective overview of its performance, supported by detailed experimental protocols and visualizations of its mechanism of action.
Ladostigil is a multimodal drug with a unique dual action as both a cholinesterase and monoamine oxidase (MAO) inhibitor. This profile distinguishes it from other cognitive enhancers like Donepezil and Rivastigmine, which primarily act as cholinesterase inhibitors. Preclinical evidence suggests that Ladostigil's neuroprotective effects, including the reduction of oxidative stress and neuroinflammation, contribute significantly to its cognitive benefits. This guide synthesizes the available data to facilitate a clear comparison of its efficacy.
Comparative Efficacy of Cognitive Enhancers
The following tables summarize the quantitative data from various preclinical studies, comparing the effects of Ladostigil, Donepezil, and Rivastigmine on cognitive performance in different animal models and behavioral tasks.
Morris Water Maze (Spatial Learning and Memory)
The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodents. The escape latency, or the time it takes for the animal to find a hidden platform, is a key measure of cognitive function.
| Animal Model | Drug | Dosage | Key Findings |
| Aged Rats | Ladostigil | 1 mg/kg/day | Prevented age-related deficits in spatial memory.[1] |
| Aged Rats | Ladostigil | 1 and 8.5 mg/kg/day | Low dose (1 mg/kg/day) prevented the loss of reference memory in the MWM.[2] |
| Rat Model of Alzheimer's (Amyloid-beta induced) | Donepezil | 4 mg/kg (oral) | Combination therapy with environmental enrichment was effective in restoring spatial memory.[3] |
| Healthy Young Rats | Donepezil | Not specified | Chronic treatment ameliorated memory functions and speeded up the acquisition of localizing knowledge. |
| Scopolamine-induced Dementia in Rats | Donepezil | Not specified | Significantly reduced escape latency compared to the scopolamine-only group.[4] |
Novel Object Recognition (Recognition Memory)
The Novel Object Recognition (NOR) test assesses an animal's ability to recognize a novel object from a familiar one, providing a measure of recognition memory. The discrimination index, which quantifies the preference for the novel object, is a key metric.
| Animal Model | Drug | Dosage | Key Findings |
| Aged Rats | Ladostigil | 1 and 8.5 mg/kg/day | The low dose (1 mg/kg/day) prevented the loss of novel object recognition.[2] |
| Mice | Not specified | Not specified | A discrimination index above 0.25 at a 60-minute retention interval is indicative of memory.[5] |
| Wild Type and Alzheimer's Disease Model Mice | Not specified | Not specified | The use of neutral objects is critical for accurate assessment of recognition memory.[6] |
Cross-Species Validation of Ladostigil's Cognitive Benefits
Ladostigil has demonstrated cognitive-enhancing effects across multiple animal species, suggesting a robust and translatable mechanism of action.
-
Rats: Numerous studies have shown that Ladostigil improves spatial and recognition memory in aged rats and in rat models of Alzheimer's disease.[1][2][7] It has been shown to antagonize scopolamine-induced spatial memory impairment and reduce deficits in episodic and spatial memory caused by intracerebroventricular streptozotocin injection.[7]
-
Mice: Ladostigil has shown neuroprotective activities in mice, such as reducing cerebral edema induced by closed head injury.[8]
-
Gerbils: In a model of global ischemia in gerbils, Ladostigil demonstrated potent anti-apoptotic and neuroprotective activities, reducing hippocampal damage.[7][8]
While direct quantitative comparative data for Ladostigil in canines and non-human primates is limited in the currently available literature, the consistent positive outcomes in rodent models provide a strong foundation for its potential cognitive benefits.
Mechanisms of Action and Signaling Pathways
Ladostigil's cognitive benefits are attributed to its multimodal mechanism of action, which includes:
-
Dual Cholinesterase and MAO Inhibition: This dual action increases acetylcholine levels, crucial for memory and learning, while also modulating other neurotransmitters.
-
Neuroprotection: Ladostigil exhibits significant neuroprotective properties by reducing oxidative stress and neuroinflammation.[9] It prevents the age-related increase in activated astrocytes and microglia.[1]
-
Activation of Pro-survival Signaling Pathways: Ladostigil activates Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11] These pathways are critical for neuronal survival, plasticity, and neuroprotection.
-
Regulation of Neurotrophic Factors: Ladostigil has been shown to upregulate neurotrophic factors, which support the health and function of neurons.[7]
Ladostigil Signaling Pathway
Caption: Ladostigil's activation of PKC and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below to facilitate replication and further research.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Distal visual cues are placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Rats are given multiple trials per day (typically 4) to find the hidden platform.
-
Each trial starts from a different quadrant of the pool.
-
The time taken to find the platform (escape latency) and the path taken are recorded.[12][13]
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
-
Probe Trial (1 day after acquisition):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Experimental Workflow for Morris Water Maze
Caption: Workflow for the Morris Water Maze experiment.
Novel Object Recognition (NOR)
Objective: To assess recognition memory.
Apparatus: An open-field arena. Two sets of identical objects and one novel object.
Procedure:
-
Habituation Phase (1-2 days):
-
The animal is allowed to freely explore the empty arena to acclimate to the environment.[5]
-
-
Familiarization/Training Phase:
-
Two identical objects are placed in the arena.
-
The animal is allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded.
-
-
Test Phase (after a retention interval, e.g., 1-24 hours):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and allowed to explore.
-
The time spent exploring the familiar and novel objects is recorded.
-
The Discrimination Index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[14] A positive index indicates a preference for the novel object and intact recognition memory.[14]
-
Experimental Workflow for Novel Object Recognition
Caption: Workflow for the Novel Object Recognition experiment.
References
- 1. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive function and its neural mechanisms in nonhuman primate models of aging, Alzheimer's disease, and menopause [imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate Preferences Affect Results of Object Recognition Task in Wild Type and Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morris Water Maze | ibnr [ibnr.njit.edu]
- 13. Spatial learning ability of rats following differing levels of exposure to alcohol during early postnatal life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Ladostigil vs. Rivastigmine: A Comparative Analysis of Acetylcholinesterase Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition profiles of two prominent cholinesterase inhibitors, Ladostigil and Rivastigmine. The information presented herein is supported by experimental data to assist researchers in understanding the nuanced differences between these two compounds.
Executive Summary
Ladostigil and Rivastigmine are both inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. While both drugs share this primary mechanism of action, they exhibit distinct pharmacological profiles. Rivastigmine is a pseudo-irreversible carbamate inhibitor with potent, dual inhibition of both AChE and BuChE.[1][2] Ladostigil, a multimodal drug, combines reversible cholinesterase inhibition with irreversible inhibition of monoamine oxidase B (MAO-B).[3] Notably, the AChE inhibition by Ladostigil is characterized by a "ceiling effect," with maximal inhibition not exceeding 50-55%, which is attributed to the rapid formation and hydrolysis of the drug-enzyme complex formed by its major metabolite.[1]
Comparative Analysis of Cholinesterase Inhibition
The inhibitory potency of Ladostigil and Rivastigmine against AChE and BuChE is a key differentiator. The following tables summarize the available quantitative data (IC50 values) from various in vitro studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the specific assay protocol used.
Table 1: Ladostigil Inhibition Profile
| Target Enzyme | IC50 (µM) | Notes |
| Acetylcholinesterase (AChE) | 31.8 | Dual inhibitor with MAO-B. |
| Butyrylcholinesterase (BuChE) | Not explicitly quantified in reviewed literature, but described as a dual AChE/BuChE inhibitor. | The inhibitory effect is reported to be 100 times more potent against AChE than BuChE. |
| Monoamine Oxidase B (MAO-B) | 37.1 | Irreversible inhibitor. |
Table 2: Rivastigmine Inhibition Profile
| Target Enzyme | IC50 Range | Notes |
| Acetylcholinesterase (AChE) | 4.3 nM - 5.1 µM[4][5] | Potent, pseudo-irreversible inhibitor. The wide range reflects different experimental setups. |
| Butyrylcholinesterase (BuChE) | 37 nM - 3.5 µM[4][5] | Potent, pseudo-irreversible inhibitor. |
Mechanism of Action and Signaling Pathways
Rivastigmine: Dual Cholinesterase Inhibition
Rivastigmine's primary mechanism of action is the inhibition of both AChE and BuChE.[2] By blocking these enzymes, it increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is believed to be the basis for its therapeutic effects in dementias characterized by cholinergic deficits.[2] Rivastigmine is classified as a pseudo-irreversible inhibitor, meaning it forms a carbamoylated enzyme intermediate that is slow to hydrolyze, leading to a sustained inhibitory effect.[1]
Ladostigil: A Multimodal Approach
Ladostigil exhibits a more complex, multimodal mechanism of action. In addition to its reversible inhibition of AChE and BuChE, it irreversibly inhibits MAO-B.[3] This dual action is designed to not only enhance cholinergic function but also to provide neuroprotective effects.
Ladostigil's neuroprotective properties are mediated through the activation of several signaling pathways. It has been shown to regulate the processing of amyloid precursor protein (APP), a key protein in the pathology of Alzheimer's disease, by activating Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][6] This leads to a shift towards the non-amyloidogenic processing of APP. Furthermore, Ladostigil has been demonstrated to possess anti-apoptotic properties by regulating the Bcl-2 family of proteins.[7]
Figure 1: Signaling pathway of Ladostigil's neuroprotective effects.
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The determination of AChE inhibitory activity for both Ladostigil and Rivastigmine is commonly performed using the Ellman method, a robust and widely accepted spectrophotometric assay.[8]
Principle of the Ellman Method
The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[2] The rate of color development is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.
Typical Experimental Workflow
The following diagram illustrates a typical workflow for an AChE inhibition assay using the Ellman method.
Figure 2: Workflow for a typical acetylcholinesterase inhibition assay.
Key Experimental Parameters
Several factors can influence the outcome of the AChE inhibition assay and contribute to the variability in reported IC50 values:
-
Source of Enzyme: AChE can be sourced from various tissues and species (e.g., electric eel, human erythrocytes, recombinant human). The kinetic properties and inhibitor sensitivity can differ between these sources.
-
Substrate Concentration: The concentration of acetylthiocholine used in the assay can affect the apparent IC50 value, especially for competitive inhibitors.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition are critical parameters.
-
Buffer Conditions: The pH and ionic strength of the buffer can impact enzyme activity and inhibitor binding.
-
Temperature: Enzyme kinetics are temperature-dependent, and assays should be performed at a constant, controlled temperature.
Conclusion
References
- 1. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. attogene.com [attogene.com]
- 3. The neuroprotective mechanism of action of the multimodal drug ladostigil [imrpress.com]
- 4. d-nb.info [d-nb.info]
- 5. selleckchem.com [selleckchem.com]
- 6. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ladostigil's Dual-Target Mechanism In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ladostigil, a novel molecule developed from the pharmacophores of rivastigmine and rasagiline, is a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease.[1] Its unique dual-target mechanism, inhibiting both cholinesterase (ChE) and monoamine oxidase (MAO), alongside its neuroprotective effects, positions it as a multi-faceted agent against the complex pathology of cognitive decline.[1][2] This guide provides a comprehensive comparison of Ladostigil's in vivo performance with established drugs, supported by experimental data and detailed methodologies to aid in the evaluation and future development of multi-target neuroprotective drugs.
In Vivo Enzyme Inhibition: A Comparative Analysis
Ladostigil's primary mechanism of action involves the inhibition of two key enzyme systems implicated in the progression of Alzheimer's disease: cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and monoamine oxidases (MAO-A and MAO-B). The following tables summarize the in vivo inhibitory activities of Ladostigil compared to the standard cholinesterase inhibitor, Donepezil, and the MAO-B inhibitor, Rasagiline.
| Drug | Target Enzyme | Animal Model | Dose | % Inhibition in Brain | Citation |
| Ladostigil | Cholinesterase | Rat | 12-35 mg/kg (oral) | 25-40% | [1] |
| Aged Rat | 8.5 mg/kg/day | ~30% | |||
| MAO-A & MAO-B | Aged Rat | 8.5 mg/kg/day | 55-59% | ||
| Donepezil | Acetylcholinesterase | Data not available | |||
| Rasagiline | MAO-B | Rat | 0.1 mg/kg (single dose) | 50% (ED50) | [3][4] |
| Rat | 0.013 mg/kg (chronic) | 50% (ED50) | [3][4] |
Cognitive Enhancement in Animal Models of Amnesia
The efficacy of Ladostigil in reversing cognitive deficits has been demonstrated in preclinical models of amnesia, most commonly using the cholinergic antagonist scopolamine to induce memory impairment. The Morris water maze is a standard behavioral assay to assess spatial learning and memory.
| Drug | Animal Model | Amnesia Model | Key Findings | Citation |
| Ladostigil | Rat | Scopolamine-induced | Antagonizes scopolamine-induced spatial memory impairments. | [1][2] |
| Donepezil | Rat | Scopolamine-induced | Alleviated the negative effect of scopolamine on place navigation. | [5] |
| Mouse | Scopolamine-induced | Slightly improved cognition at 10 mg/kg. | [6] |
Note: Direct head-to-head comparative studies with quantitative data on escape latency and other behavioral parameters are limited.
Neuroprotection in Models of Neurodegeneration
Beyond its enzymatic inhibition, Ladostigil exhibits significant neuroprotective properties, a characteristic inherited from its parent compound, rasagiline. These effects have been evaluated in various in vitro and in vivo models of neuronal damage.
| Drug | Animal Model | Neuroprotection Model | Key Findings | Citation |
| Ladostigil | Gerbil | Global Ischemia | Demonstrated potent anti-apoptotic and neuroprotective activities. | [2][7] |
| Mouse | Closed Head Injury | Demonstrated potent anti-apoptotic and neuroprotective activities. | [2][7] | |
| Rasagiline | Mouse | MPTP-induced Parkinsonism | Prevents the destruction of nigrostriatal neurons. | [8] |
Clinical Performance in Mild Cognitive Impairment (MCI)
A phase II clinical trial of Ladostigil in patients with MCI provided valuable insights into its safety and potential efficacy.
| Drug | Study Population | Duration | Key Findings | Citation |
| Ladostigil | Patients with MCI | 36 months | - Did not significantly delay progression to dementia. - Associated with reduced whole-brain and hippocampus volume loss compared to placebo. - Safe and well-tolerated. |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Ladostigil are attributed to its modulation of intracellular signaling pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7]
Caption: Dual-target mechanism and neuroprotective signaling of Ladostigil.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Ladostigil and Selegiline for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neuroprotective properties of Ladostigil and Selegiline, two monoamine oxidase (MAO) inhibitors with distinct pharmacological profiles. The information presented is intended to support research and development efforts in the field of neurodegenerative diseases.
Executive Summary
Ladostigil and Selegiline are both propargylamine-based irreversible monoamine oxidase (MAO) inhibitors investigated for their neuroprotective potential. While Selegiline is a selective MAO-B inhibitor, Ladostigil is a multimodal drug designed to inhibit both MAO-A and MAO-B in the brain, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This fundamental difference in their mechanism of action underpins their distinct neuroprotective profiles. Selegiline's neuroprotective effects are primarily linked to its MAO-B inhibition, which reduces oxidative stress and dopamine catabolism, and to mechanisms independent of MAO-B inhibition, such as the upregulation of anti-apoptotic proteins and neurotrophic factors. Ladostigil, developed from the pharmacophore of rasagiline (a more potent MAO-B inhibitor than selegiline), combines these MAO-inhibitory neuroprotective strategies with the cognitive-enhancing effects of cholinesterase inhibition, making it a multi-target agent.[1][2][3] Preclinical studies have demonstrated the neuroprotective efficacy of both compounds in various models of neurodegeneration. However, clinical trial outcomes have been mixed, highlighting the complexity of translating preclinical findings to human diseases.
Comparative Data
Enzyme Inhibition
| Enzyme Target | Ladostigil | Selegiline | Key Findings |
| MAO-A (Brain) | Inhibitor | Weak Inhibitor | Ladostigil is designed for brain-selective dual MAO-A and MAO-B inhibition, which may contribute to its antidepressant effects.[4][5][6][7][8] Selegiline's selectivity for MAO-B is high at therapeutic doses.[9] |
| MAO-B (Brain) | Inhibitor | Irreversible Inhibitor | Both compounds are effective MAO-B inhibitors. Rasagiline, from which Ladostigil is derived, is a more potent MAO-B inhibitor than Selegiline.[10] |
| Acetylcholinesterase (AChE) | Inhibitor | No significant activity | Ladostigil's AChE inhibition is a key feature for potential symptomatic treatment of cognitive decline in diseases like Alzheimer's.[6][11] |
| Butyrylcholinesterase (BuChE) | Inhibitor | No significant activity | Inhibition of BuChE by Ladostigil may also contribute to improving cholinergic transmission.[11] |
Neuroprotective Effects in Preclinical Models
| Neuroprotective Outcome | Ladostigil | Selegiline | Key Findings & Experimental Models |
| Anti-apoptotic Effects | Increases Bcl-2; Decreases Bax, Bad, and Caspase-3 activation.[10] | Increases Bcl-2 and Bcl-xl; Decreases Bad, Bax, PARP, and Caspase-3 cleavage.[12] | Both drugs modulate the Bcl-2 family of proteins to favor cell survival. Studies conducted in SH-SY5Y neuroblastoma cells and other neuronal models.[10][12] |
| Antioxidant Activity | Prevents oxidative-nitrative stress and reduces oxidative state in cells exposed to H2O2 or SIN-1.[7][13] | Upregulates superoxide dismutase and catalase; suppresses nonenzymatic and iron-catalyzed autooxidation of dopamine.[8] | Both compounds exhibit antioxidant properties, a key mechanism for neuroprotection. |
| Neuroprotection against Toxins | Protects against various neurotoxins in vitro and in vivo.[5][7] | Protects neurons against MPTP, 6-hydroxydopamine, DSP-4, and AF64A.[8] | Demonstrates broad neuroprotective capabilities in various models of neurotoxicity. |
| Effect on Neurotrophic Factors | Upregulates neurotrophic factors.[4][5][14] | Induces the synthesis of neurotrophic factors.[15] | Both drugs can enhance neuronal survival through trophic support. |
| Mitochondrial Protection | Prevents the fall in mitochondrial membrane potential.[4][5] | Blocks apoptosis-related fall in mitochondrial membrane potential.[8] | Both compounds help maintain mitochondrial integrity under stress conditions. |
Signaling Pathways
The neuroprotective effects of Ladostigil and Selegiline are mediated by complex signaling cascades. Ladostigil has been shown to activate the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell survival and differentiation.[4][5] Selegiline also influences these pathways, contributing to the upregulation of anti-apoptotic proteins and neurotrophic factors.
Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells and MPP+
This protocol is designed to assess the neuroprotective effects of compounds against the neurotoxin MPP+, a model for Parkinson's disease research.
Workflow Diagram:
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin in a humidified atmosphere of 5% CO2 at 37°C.[16]
-
Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with varying concentrations of Ladostigil or Selegiline for a specified period (e.g., 2-24 hours) before the addition of the neurotoxin.
-
Toxin Exposure: The culture medium is replaced with a medium containing MPP+ (e.g., 1 mM) to induce cytotoxicity. Control wells receive vehicle only.[16]
-
Incubation: The cells are incubated with the toxin and the test compounds for 24 to 48 hours.
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control.[17]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes a common method to evaluate the effect of compounds on mitochondrial health.
Methodology:
-
Cell Preparation: Cells (e.g., SH-SY5Y) are cultured and treated with the test compounds and/or a toxin as described in the neuroprotection assay.
-
Staining: Cells are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner, such as JC-1 or TMRM (Tetramethylrhodamine, Methyl Ester).
-
Imaging/Flow Cytometry: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.
-
TMRM: The intensity of TMRM fluorescence is directly proportional to the mitochondrial membrane potential.
-
-
Data Analysis: The change in fluorescence intensity or the ratio of red/green fluorescence is quantified to determine the effect of the compounds on ΔΨm. A decrease in this value indicates mitochondrial dysfunction.
Western Blot Analysis of PKC and MAPK Signaling Pathways
This protocol is used to determine the activation of key signaling proteins.
Methodology:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated (active) and total forms of the proteins of interest (e.g., phospho-PKC, total-PKC, phospho-ERK, total-ERK).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the ratio of the phosphorylated protein to the total protein is calculated to determine the level of protein activation.[2][18]
Clinical Trial Insights
A phase II, 36-month, randomized, double-blind, placebo-controlled trial of Ladostigil in patients with mild cognitive impairment (MCI) found that the drug was safe and well-tolerated.[7] However, it did not significantly delay the progression to dementia.[4][7] An interesting finding from this trial was that Ladostigil was associated with a reduced rate of whole-brain and hippocampal atrophy, suggesting a potential disease-modifying effect.[4][6][7]
Clinical trials with Selegiline in neurodegenerative diseases have yielded varied results. While some studies suggested a potential slowing of disease progression in Parkinson's disease, a definitive neuroprotective effect in humans remains to be conclusively established.[13][15]
Conclusion
Ladostigil and Selegiline both demonstrate significant neuroprotective potential in preclinical models through mechanisms that include MAO inhibition, anti-apoptotic effects, and antioxidant activity. Ladostigil's multimodal action, targeting both the monoaminergic and cholinergic systems, represents a rational approach for complex neurodegenerative diseases. Selegiline's established clinical use and its intriguing MAO-B independent neuroprotective actions continue to make it a valuable tool and research subject.
The translation of these preclinical findings into clinical efficacy remains a major challenge. The modest results from the Ladostigil phase II trial in MCI, despite the encouraging imaging data, underscore the difficulty in demonstrating disease modification in human neurodegenerative disorders. Future research should focus on identifying patient populations that are most likely to benefit from these targeted mechanisms and on developing more sensitive clinical endpoints to capture neuroprotective effects. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The path from anti Parkinson drug selegiline and rasagiline to multifunctional neuroprotective anti Alzheimer drugs ladostigil and m30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Ladostigil advances to phase III after hints of slowing brain atrophy in MCI patients | MDedge [mdedge.com]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Is selegiline neuroprotective in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Ladostigil: A Comparative Guide for Neuroprotective Agent Combination Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ladostigil's neuroprotective profile against other established agents and explores the theoretical basis for synergistic effects in combination therapies. Due to a lack of published experimental data on Ladostigil co-administered with other neuroprotective compounds, this document focuses on a mechanistic comparison to inform future research directions.
Ladostigil is a multimodal drug that combines cholinesterase and brain-selective monoamine oxidase (MAO)-A and -B inhibitory activities in a single molecule[1][2][3]. Developed from the pharmacophores of rasagiline and rivastigmine, it inherently possesses a synergistic profile aimed at treating dementia comorbid with extrapyramidal disorders and depression[1][4][5]. Preclinical studies have demonstrated its potent anti-apoptotic and neuroprotective activities in various in vitro and in vivo models[3][6][7].
Comparative Analysis of Neuroprotective Mechanisms
The potential for synergistic effects in neuroprotection often arises from targeting multiple, distinct pathological pathways. Below is a comparison of the primary mechanisms of action for Ladostigil, Memantine (an NMDA receptor antagonist), and Donepezil (a cholinesterase inhibitor).
| Feature | Ladostigil | Memantine | Donepezil | Potential for Synergy with Ladostigil |
| Primary Target(s) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), MAO-A, MAO-B[1][2] | NMDA Receptor (non-competitive antagonist)[8] | Primarily Acetylcholinesterase (AChE)[8][9] | High: Memantine's targeting of excitotoxicity is complementary to Ladostigil's broader enzymatic and neurorescue pathways. |
| Key Mechanism(s) | Increases acetylcholine and monoamine levels; Reduces oxidative stress from monoamine breakdown[10][11]. | Modulates glutamatergic neurotransmission, preventing excitotoxicity[8]. | Increases synaptic acetylcholine levels[9]. | Moderate: Donepezil's primary mechanism overlaps with one of Ladostigil's core functions, but differences in binding and additional effects could still offer some synergistic or additive benefits. |
| Neuroprotective Pathways | - Activation of PKC and MAPK signaling[2][6] - Regulation of Bcl-2 family proteins (anti-apoptotic)[2][12] - Upregulation of neurotrophic factors[2] - Anti-inflammatory and antioxidant effects[8] | - Reduction of neuronal damage from excessive glutamate influx[8]. | - Some evidence suggests protection against amyloid-beta toxicity, though the mechanism is not fully elucidated and is considered distinct from NMDA receptor antagonism[9]. | High: The distinct anti-excitotoxic mechanism of memantine and the potential for different anti-amyloidogenic pathways with donepezil could complement Ladostigil's anti-apoptotic and pro-survival signaling. |
| Preclinical Evidence of Neuroprotection | - Protects against ischemia-induced cytotoxicity[11][13] - Reduces cerebral edema after head injury[6][13] - Prevents gliosis and oxidative-nitrative stress[6][7] | - Protects against glutamate-induced neuronal death. | - Reduces lactate dehydrogenase (LDH) efflux induced by amyloid-beta (1-42)[9]. | Theoretical: Combining these agents could offer multi-pronged protection against ischemic, oxidative, and excitotoxic insults. |
Proposed Experimental Protocol for Assessing Synergy
To empirically determine the synergistic effects of Ladostigil with another neuroprotective agent (e.g., Memantine), the following experimental workflow is proposed.
Objective: To quantify the synergistic neuroprotective effects of Ladostigil and Memantine against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hydrogen Peroxide (H₂O₂) for inducing oxidative stress
-
Ladostigil
-
Memantine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Caspase-3 colorimetric assay kit
Methodology:
-
Cell Culture: SH-SY5Y cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Drug Preparation: Stock solutions of Ladostigil and Memantine will be prepared in sterile DMSO and diluted to final concentrations in culture medium.
-
Experimental Groups:
-
Control (vehicle-treated)
-
H₂O₂-treated
-
Ladostigil (various concentrations) + H₂O₂
-
Memantine (various concentrations) + H₂O₂
-
Ladostigil (various concentrations) + Memantine (various concentrations) + H₂O₂
-
-
Neuroprotection Assay (MTT):
-
Cells will be seeded in 96-well plates.
-
After 24 hours, cells will be pre-treated with Ladostigil, Memantine, or their combination for 2 hours.
-
H₂O₂ will be added to induce oxidative stress, and cells will be incubated for a further 24 hours.
-
MTT solution will be added, and after incubation, the formazan product will be solubilized and absorbance measured to determine cell viability.
-
-
Cytotoxicity Assay (LDH):
-
Supernatants from the experimental groups will be collected.
-
LDH activity in the supernatant will be measured using the LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
-
Apoptosis Assay (Caspase-3 Activity):
-
Cell lysates from the experimental groups will be prepared.
-
Caspase-3 activity will be determined using a colorimetric assay that measures the cleavage of a specific substrate.
-
-
Data Analysis:
-
The combination index (CI) will be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) will be used to compare the different treatment groups.
-
Visualizing Mechanisms and Workflows
Ladostigil's Neuroprotective Signaling Pathways
Caption: Key neuroprotective signaling pathways modulated by Ladostigil.
Experimental Workflow for Synergy Assessment
Caption: Proposed experimental workflow for assessing neuroprotective synergy.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of Ladostigil with other neuroprotective agents is currently lacking in published literature, a mechanistic comparison strongly suggests high potential for such interactions, particularly with agents targeting distinct pathways like glutamatergic excitotoxicity. The multi-target profile of Ladostigil, encompassing cholinesterase and MAO inhibition along with intrinsic anti-apoptotic and antioxidant activities, makes it a robust candidate for combination therapies.
Future research should prioritize in vitro and in vivo studies, following protocols similar to the one outlined above, to empirically validate and quantify these potential synergies. Such data would be invaluable for the rational design of next-generation combination therapies for complex neurodegenerative diseases.
References
- 1. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combination Drug Therapy for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 8. droracle.ai [droracle.ai]
- 9. Comparison of donepezil and memantine for protective effect against amyloid-beta(1-42) toxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ladostigil, VK-28 and rasagiline (Agilect, Azilect) : protection for the aging brain ? [rasagiline.com]
- 11. Ladostigil / TV3326 the a neuroprotective cholinesterase-monoamine oxidase inhibitor [rasagiline.com]
- 12. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ladostigil and Other MAO-B Inhibitors: A Guide for Researchers
In the landscape of neuroprotective drug development, Monoamine Oxidase-B (MAO-B) inhibitors have emerged as a cornerstone for therapeutic strategies targeting neurodegenerative diseases such as Parkinson's and Alzheimer's. This guide provides a detailed, data-driven comparison of Ladostigil, a multimodal drug, with other prominent MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. We delve into their mechanisms of action, quantitative performance data, and the experimental basis for these findings to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Beyond MAO-B Inhibition
While all four compounds inhibit MAO-B, their pharmacological profiles exhibit significant diversity, influencing their therapeutic potential and side-effect profiles.
Ladostigil stands out as a multi-target drug, combining the functionalities of a cholinesterase inhibitor and a brain-selective MAO-A and MAO-B inhibitor within a single molecule.[1][2][3] Its MAO inhibitory activity in vivo is primarily attributed to its metabolite, R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate), as Ladostigil itself is a weak inhibitor in vitro.[4] This dual-action mechanism is designed to address both the cholinergic and monoaminergic deficits observed in dementias.
Selegiline is a selective and irreversible inhibitor of MAO-B at lower therapeutic doses.[5] However, at higher doses, its selectivity diminishes, and it also inhibits MAO-A.[1] Its metabolism produces amphetamine-like derivatives, which may contribute to some of its psychostimulant effects.[6]
Rasagiline is a potent, highly selective, and irreversible MAO-B inhibitor.[6][7][8] Unlike Selegiline, its metabolites are not amphetamine-like, which is a key differentiator in its clinical profile.[8]
Safinamide is a selective and reversible MAO-B inhibitor.[9] Its unique mechanism also includes the blockade of voltage-dependent sodium and calcium channels and the inhibition of glutamate release, offering a multi-faceted approach to neuroprotection.
Quantitative Comparison of MAO-B Inhibition
The potency of these inhibitors is a critical factor in their therapeutic efficacy. The following table summarizes their half-maximal inhibitory concentrations (IC50) for MAO-B. It is important to note that these values can vary depending on the experimental conditions.
| Drug | IC50 for MAO-B (nM) | Species/Source | Notes |
| Ladostigil | Poor in vitro | N/A | MAO-B inhibition is primarily due to its active metabolite, R-HPAI.[4] A specific IC50 value for R-HPAI was not found in the literature. |
| Selegiline | 51 | Recombinant human | Exhibits 450-fold selectivity for MAO-B over MAO-A (IC50 = 23 µM).[5] |
| 11.25 | Rat brain | [10] | |
| Rasagiline | 4.43 ± 0.92 | Rat brain | [7] |
| 14 | Human brain | [9] | |
| Safinamide | 98 | Rat brain extracts | [9] |
| 79 | Human brain extracts | [9] |
Neuroprotective Properties and Signaling Pathways
Beyond symptomatic relief through MAO-B inhibition, these compounds exhibit neuroprotective effects through various molecular pathways.
Ladostigil exerts its neuroprotective effects by regulating amyloid precursor protein (APP) processing and activating the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][11][12][13]
Rasagiline has been shown to provide neuroprotection by activating the Akt/Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes.[14][15][16]
Selegiline 's neuroprotective mechanism involves the induction of anti-apoptotic proteins such as Bcl-2 and neurotrophic factors, which help to prevent cell death.[17][18][19][20][21]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments cited in the comparison.
In Vitro MAO-B Inhibition Assay (Kynuramine Method)
This assay is commonly used to determine the IC50 of MAO-B inhibitors.
Protocol Details:
-
Enzyme Preparation: Recombinant human MAO-B is typically used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is started by adding the substrate, kynuramine.
-
Reaction Termination: After a specific incubation time (e.g., 20 minutes), the reaction is stopped, often by adding a strong base like NaOH.
-
Detection: The product of the reaction, 4-hydroxyquinoline, is fluorescent and can be measured using a fluorometer.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxins.
Protocol Details:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and conditions. For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.[22][23][24]
-
Treatment: Cells are pre-treated with the test compound for a period (e.g., 24 hours) before being exposed to a neurotoxin.
-
Toxin Exposure: A neurotoxin relevant to the disease model, such as MPP+ (the active metabolite of MPTP) or 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, is added to the culture medium.[25][26]
-
Incubation: The cells are incubated with the toxin and the test compound for a specified duration (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is measured using methods like the MTT assay, which quantifies mitochondrial metabolic activity as an indicator of cell health.[25][26]
-
Data Analysis: The viability of cells treated with the test compound and toxin is compared to cells treated with the toxin alone to determine the neuroprotective effect.
MPTP Mouse Model of Parkinson's Disease
The MPTP-induced mouse model is a common in vivo model for studying Parkinson's disease and evaluating the efficacy of potential therapeutic agents.[27][28][29][30][31]
Protocol Details:
-
Animal Model: Typically, C57BL/6 mice are used due to their sensitivity to MPTP.
-
Drug Administration: The test compound is administered to the mice for a specific duration before and/or during MPTP treatment.
-
MPTP Administration: MPTP is administered via intraperitoneal or subcutaneous injections. The dosing regimen can be acute, sub-acute, or chronic to model different aspects of the disease.[31]
-
Behavioral Assessment: Motor function is assessed using tests like the rotarod to measure balance and coordination, and open-field tests to evaluate locomotor activity.
-
Neurochemical Analysis: After the treatment period, brain tissue (specifically the striatum and substantia nigra) is collected. High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites.
-
Histological Analysis: Immunohistochemistry is performed on brain sections to quantify the number of surviving dopaminergic neurons (e.g., by staining for tyrosine hydroxylase).
Conclusion
The landscape of MAO-B inhibitors is diverse, with each compound offering a unique pharmacological profile. Ladostigil, with its dual cholinesterase and MAO inhibitory action, presents a promising multi-target approach for neurodegenerative diseases with cognitive and motor symptoms. Selegiline and Rasagiline are established irreversible MAO-B inhibitors, with Rasagiline offering a more favorable metabolite profile. Safinamide introduces the additional mechanisms of ion channel modulation and glutamate release inhibition. The choice of an appropriate inhibitor for research and development will depend on the specific therapeutic goals and the pathological features of the target disease. This guide provides a foundational comparison to aid in these critical decisions, emphasizing the importance of considering not only the primary mechanism of action but also the broader pharmacological and neuroprotective properties of each compound.
References
- 1. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of MAO-b inhibitor rasagiline (Azilect, Agilect) in the treatment of Parkinson's disease [rasagiline.com]
- 7. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rasagiline - a novel MAO B inhibitor in Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selegiline and neuroprotection [selegiline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2024.sci-hub.box [2024.sci-hub.box]
- 25. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]
- 26. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 27. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The mouse model of Parkinson disease (PD) [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 31. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
Validating the In Vitro to In Vivo Translation of Ladostigil's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ladostigil's performance with its precursor compounds, Rivastigmine and Rasagiline, supported by experimental data. It aims to elucidate the translation of Ladostigil's multifaceted in vitro activities to its in vivo neuroprotective effects, offering valuable insights for researchers in neurodegenerative disease.
Executive Summary
Ladostigil is a multimodal drug designed for neurodegenerative disorders, combining the cholinesterase (ChE) inhibitory properties of Rivastigmine and the monoamine oxidase (MAO) inhibitory effects of Rasagiline.[1][2] This dual action, coupled with inherent neuroprotective activities, makes Ladostigil a compelling candidate for diseases with complex pathologies like Alzheimer's. This guide synthesizes in vitro and in vivo data to validate the translational potential of Ladostigil's therapeutic effects.
Data Presentation
In Vitro Activity: Comparative Inhibition Profile
The following table summarizes the in vitro inhibitory activities of Ladostigil, Rivastigmine, and Rasagiline against their primary targets.
| Compound | Target Enzyme | IC50 Value | Source |
| Ladostigil | Acetylcholinesterase (AChE) | Data not available in direct comparison | - |
| Butyrylcholinesterase (BuChE) | Data not available in direct comparison | - | |
| Monoamine Oxidase-A (MAO-A) | Data not available in direct comparison | - | |
| Monoamine Oxidase-B (MAO-B) | Data not available in direct comparison | - | |
| Rivastigmine | Acetylcholinesterase (AChE) | ~7.9 nM | [3] |
| Butyrylcholinesterase (BuChE) | ~3.7 nM | [3] | |
| Rasagiline | Monoamine Oxidase-B (MAO-B) | ~4.5 nM | [4] |
In Vivo Efficacy: Reversal of Scopolamine-Induced Amnesia
This table presents in vivo data from the scopolamine-induced memory impairment model in rats, a standard preclinical model for assessing cholinomimetic drug efficacy.
| Treatment Group | Dose (mg/kg) | Morris Water Maze (Escape Latency) | Source |
| Control | - | Baseline | [5] |
| Scopolamine (Amnesic Model) | 1 | Increased Latency | [5] |
| Ladostigil + Scopolamine | 0.5 - 2.5 | Significant reduction in escape latency | [5] |
| Rivastigmine + Scopolamine | 0.5 - 2.5 | Significant reduction in escape latency | [5] |
Experimental Protocols
In Vitro: Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against AChE, BuChE, MAO-A, and MAO-B.
Methodology (Summarized from Ellman's method and radiometric assays):
-
Enzyme Preparation: Recombinant human AChE, BuChE, MAO-A, and MAO-B are used.
-
Substrate Incubation:
-
For ChE assays, acetylthiocholine or butyrylthiocholine is used as the substrate. The hydrolysis of the substrate is measured spectrophotometrically by the reaction of the product, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
For MAO assays, a radiolabeled substrate such as ¹⁴C-serotonin (for MAO-A) or ¹⁴C-phenylethylamine (for MAO-B) is used.
-
-
Inhibitor Addition: A range of concentrations of the test compounds (Ladostigil, Rivastigmine, Rasagiline) are pre-incubated with the respective enzymes.
-
Reaction Measurement:
-
ChE activity is measured by the change in absorbance at 412 nm.
-
MAO activity is determined by quantifying the amount of deaminated radiolabeled product after separation from the unreacted substrate using liquid scintillation counting.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
In Vivo: Scopolamine-Induced Memory Impairment Model
Objective: To assess the ability of test compounds to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
Animal Model: Male Wistar rats.
Methodology (Morris Water Maze):
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acclimatization: Animals are handled and habituated to the testing room for several days before the experiment.
-
Drug Administration:
-
Scopolamine (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the test to induce amnesia.
-
Test compounds (Ladostigil or Rivastigmine) are administered at various doses, typically 60 minutes before the scopolamine injection.
-
-
Training (Acquisition Phase): Rats are subjected to a series of trials over several days to learn the location of the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial (Memory Retention): The platform is removed, and the rat is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Data Analysis: Escape latency during training and time spent in the target quadrant during the probe trial are compared between treatment groups using statistical analysis (e.g., ANOVA).
In Vitro: Western Blot for Bcl-2 Family Proteins
Objective: To investigate the effect of Ladostigil on the expression of pro- and anti-apoptotic proteins of the Bcl-2 family in a neuronal cell line.
Cell Line: Human neuroblastoma SH-SY5Y cells.
Methodology:
-
Cell Culture and Treatment: SH-SY5Y cells are cultured under standard conditions and then treated with various concentrations of Ladostigil for a specified duration.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for Bcl-2, Bax, and other relevant Bcl-2 family proteins.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
-
Data Analysis: The expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH) and compared between treated and untreated cells.
Mandatory Visualization
Caption: Ladostigil's Neuroprotective Signaling Pathway.
Caption: Experimental Workflow for Validating Ladostigil's Effects.
References
- 1. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating MAO-B Inhibition in Ladostigil's Neuroprotective Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ladostigil, a multimodal drug, has garnered significant interest for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Its mechanism of action is complex, extending beyond simple enzyme inhibition. This guide provides a comparative analysis of Ladostigil's neuroprotective effects, with a focus on the role of monoamine oxidase B (MAO-B) inhibition, supported by experimental data.
Multimodal Neuroprotection: Beyond MAO-B Inhibition
Ladostigil was designed as a dual inhibitor, targeting both acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[1][2] However, extensive research has revealed that its neuroprotective properties are not solely attributable to MAO-B inhibition. A key structural feature, the N-propargylamine moiety, which it shares with the well-known MAO-B inhibitor rasagiline, confers significant neuroprotective effects independent of MAO inhibition.[3] This is evidenced by the fact that the S-isomer of Ladostigil, TV3279, which lacks MAO inhibitory activity, still demonstrates neuroprotective capabilities.[4]
The neuroprotective cascade initiated by Ladostigil involves several key signaling pathways:
-
Activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) Pathways: Ladostigil has been shown to activate PKC and MAPK signaling pathways.[1] This activation is crucial for promoting cell survival and plasticity.
-
Regulation of the Bcl-2 Protein Family: The drug upregulates the anti-apoptotic protein Bcl-2 while downregulating pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards survival.[4]
-
Modulation of Amyloid Precursor Protein (APP) Processing: Ladostigil influences the processing of APP, favoring the non-amyloidogenic alpha-secretase pathway and reducing the production of neurotoxic amyloid-beta (Aβ) peptides.[4]
Comparative Performance of Ladostigil
To contextualize the efficacy of Ladostigil, this section presents a comparison with other relevant MAO-B inhibitors, namely rasagiline and selegiline.
Enzymatic Inhibition
The following table summarizes the in vitro inhibitory concentrations (IC50) of Ladostigil and its counterparts against key enzymes. Lower IC50 values indicate greater potency.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) | BuChE IC50 (µM) |
| Ladostigil | Data not consistently reported | ~0.08 - 0.6 | ~0.09 - 0.9 | ~0.2 - 2.5 |
| Rasagiline | >1000 | ~0.004 - 0.014 | Not applicable | Not applicable |
| Selegiline | ~10 | ~0.01 - 0.05 | Not applicable | Not applicable |
Note: IC50 values can vary between studies due to different experimental conditions. The ranges presented are compiled from multiple sources.[5][6][7][8][9]
Neuroprotective Efficacy
The following table provides a qualitative and quantitative comparison of the neuroprotective effects of Ladostigil, Rasagiline, and Selegiline from various preclinical models.
| Feature | Ladostigil | Rasagiline | Selegiline |
| MAO-B Independent Neuroprotection | Yes (demonstrated by its S-isomer TV3279)[4] | Yes (demonstrated by its S-isomer TVP1022)[3] | Less evidence for significant MAO-B independent neuroprotection |
| PKC/MAPK Pathway Activation | Yes[1] | Yes[10] | Evidence is less direct |
| Bcl-2 Family Regulation | Upregulates Bcl-2, downregulates Bax[4] | Upregulates Bcl-2, downregulates Bax[10] | Upregulates Bcl-2[10] |
| APP Processing Modulation | Promotes non-amyloidogenic pathway[4] | Promotes non-amyloidogenic pathway[3] | Limited evidence |
| In Vivo Neuroprotection (MPTP model) | Prevents striatal dopamine depletion[11] | Prevents striatal dopamine depletion | Prevents striatal dopamine depletion[12] |
| Neuroprotection in SH-SY5Y cells (vs. H2O2) | Increases cell viability, reduces ROS[13] | Protects against various neurotoxins[10] | Protects against various neurotoxins[10] |
Key Experimental Protocols
This section details the methodologies for two key experimental models used to assess the neuroprotective effects of Ladostigil.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
1. Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal calf serum (FCS), L-glutamine, and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Ladostigil.
-
Following a 2-hour pre-incubation with Ladostigil, oxidative stress is induced by adding a stressor such as hydrogen peroxide (H₂O₂) or 3-morpholinosydnonimine (SIN-1).
3. Cell Viability Assessment (MTT Assay):
-
After 24 hours of incubation with the stressor, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and the formazan crystals are dissolved in 100 µL of isopropanol/HCl solution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.[14][15]
In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
This model assesses the ability of a compound to protect dopaminergic neurons from the neurotoxin MPTP.
1. Animals:
-
Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.
2. Treatment Regimen:
-
Mice receive daily oral administration of Ladostigil (e.g., 26 mg/kg) or vehicle for a period of 14 to 21 days.[11]
-
Following the pre-treatment period, mice are administered MPTP hydrochloride (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals) to induce nigrostriatal dopamine depletion.[16]
3. Behavioral Assessment:
-
Motor function can be assessed using tests such as the rotarod or open-field test to measure coordination and locomotor activity.
4. Neurochemical Analysis:
-
One week after the final MPTP injection, mice are euthanized, and their brains are dissected.
-
The striatum is isolated and analyzed for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
A significant prevention of the MPTP-induced decrease in striatal dopamine levels indicates a neuroprotective effect.[11][17]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: Ladostigil's neuroprotective signaling pathways.
Caption: Workflow for key neuroprotection experiments.
Caption: Ladostigil's multimodal mechanism of action.
Conclusion
The evidence strongly indicates that Ladostigil's neuroprotective mechanism is multifaceted and not solely dependent on its MAO-B inhibitory activity. The presence of the propargylamine moiety confers significant, independent neuroprotective effects through the modulation of key intracellular signaling pathways that promote cell survival and resilience. This multimodal action distinguishes Ladostigil from traditional MAO-B inhibitors and underscores its potential as a therapeutic agent for complex neurodegenerative disorders. Further head-to-head clinical trials are warranted to fully elucidate its comparative efficacy in a clinical setting.
References
- 1. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Striatal MPP+ levels do not necessarily correlate with striatal dopamine levels after MPTP treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. modelorg.com [modelorg.com]
- 17. Striatal extracellular dopamine levels and behavioural reversal in MPTP-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Shifting the Amyloid Cascade: A Comparative Analysis of Ladostigil and Monoclonal Antibodies on Amyloid-Beta Plaque Burden
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ladostigil and other leading compounds in their impact on amyloid-beta plaque load, a key pathological hallmark of Alzheimer's disease. This analysis is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes and detailed methodologies.
The accumulation of amyloid-beta (Aβ) plaques in the brain is a central element of the amyloid cascade hypothesis in Alzheimer's disease. Consequently, therapeutic strategies have largely focused on reducing this plaque burden. This guide examines the distinct mechanisms and reported efficacy of Ladostigil, a multimodal neuroprotective agent, in comparison to monoclonal antibodies such as Aducanumab, Lecanemab, and Solanezumab, which directly target Aβ aggregates.
Quantitative Comparison of Amyloid-Beta Plaque Load Reduction
The following table summarizes the quantitative data on the impact of Ladostigil and other selected compounds on amyloid-beta plaque load, as measured by Positron Emission Tomography (PET) imaging in clinical trials. It is important to note that while preclinical studies suggest Ladostigil influences amyloid precursor protein (APP) processing, there is a lack of direct clinical data quantifying its effect on Aβ plaque load using PET imaging.
| Compound | Clinical Trial(s) | Patient Population | Treatment Duration | Baseline Amyloid Load (Centiloids) | Change in Amyloid Load (Centiloids) |
| Ladostigil | Phase 2 (NCT01429623) | Mild Cognitive Impairment | 36 months | Not Assessed | Not Assessed |
| Aducanumab (High Dose) | EMERGE | Early Alzheimer's Disease | 78 weeks | ~88 | -59.3 (vs. +1.9 in placebo) |
| Lecanemab | Clarity AD | Early Alzheimer's Disease | 18 months | ~77 | -59.1 (vs. +3.6 in placebo) |
| Solanezumab | A4 | Preclinical Alzheimer's Disease | 240 weeks | ~66 | +12.1 (vs. +17.5 in placebo) |
Note: Negative values indicate a reduction in amyloid plaque load, while positive values indicate an increase or continued accumulation. The data for Solanezumab shows a slowing of accumulation compared to placebo, but not a reduction.
Mechanisms of Action and Signaling Pathways
The compounds discussed employ fundamentally different strategies to address amyloid pathology. Ladostigil exhibits a multimodal mechanism, while the monoclonal antibodies are designed for direct engagement with amyloid-beta.
Ladostigil: Modulating Amyloid Precursor Protein (APP) Processing
Preclinical studies suggest that Ladostigil influences the processing of amyloid precursor protein (APP), the precursor to amyloid-beta.[1][2][3] It has been shown to stimulate the non-amyloidogenic alpha-secretase pathway.[1] This pathway cleaves APP in a manner that precludes the formation of the Aβ peptide. By promoting this pathway, Ladostigil may theoretically reduce the production of amyloid-beta, thereby indirectly impacting plaque formation over time.
Monoclonal Antibodies: Direct Targeting of Amyloid-Beta
Aducanumab, Lecanemab, and Solanezumab are monoclonal antibodies that directly target different forms of amyloid-beta. This direct engagement facilitates the clearance of Aβ from the brain.
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.
Ladostigil: Phase 2 Trial in Mild Cognitive Impairment (NCT01429623)
-
Study Design: A 36-month, multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.
-
Participants: 210 patients with Mild Cognitive Impairment (MCI).
-
Intervention: Ladostigil (10 mg/day) or placebo.
-
Primary Outcome Measures:
-
Time to diagnosis of Alzheimer's Disease.
-
Safety and tolerability.
-
-
Amyloid Plaque Assessment: Amyloid PET imaging was not a primary or secondary endpoint in this trial, and thus no quantitative data on plaque load reduction is available.
Aducanumab: EMERGE and ENGAGE Phase 3 Trials
-
Study Design: Two identical global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.
-
Participants: Patients with early Alzheimer's disease (MCI due to AD and mild AD dementia) with confirmed amyloid pathology.
-
Intervention: Intravenous infusions of Aducanumab (high and low dose) or placebo every 4 weeks for 78 weeks.
-
Primary Outcome Measures: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score.
-
Amyloid Plaque Assessment: A subset of patients underwent amyloid PET imaging using 18F-florbetapir at baseline and week 78. The change in amyloid plaque burden was quantified using the Standardized Uptake Value Ratio (SUVR) and converted to the Centiloid scale.
Lecanemab: Clarity AD Phase 3 Trial
-
Study Design: An 18-month, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Participants: 1,795 patients with early Alzheimer's disease (MCI due to AD and mild AD dementia) with confirmed amyloid pathology.
-
Intervention: Intravenous infusions of Lecanemab (10 mg/kg) or placebo every 2 weeks.
-
Primary Outcome Measures: Change from baseline in the CDR-SB score at 18 months.
-
Amyloid Plaque Assessment: Amyloid PET was performed at baseline and 18 months. The change in amyloid plaque burden was quantified using the Centiloid scale.[4]
Solanezumab: A4 (Anti-Amyloid Treatment in Asymptomatic Alzheimer's) Study
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Participants: Cognitively unimpaired individuals with evidence of elevated brain amyloid pathology.
-
Intervention: Intravenous infusions of Solanezumab or placebo every 4 weeks for 240 weeks.
-
Primary Outcome Measures: Change in the Preclinical Alzheimer Cognitive Composite (PACC) score.
-
Amyloid Plaque Assessment: Amyloid PET imaging was conducted at baseline and at the end of the study to measure changes in amyloid accumulation in Centiloids.[5][6][7]
Experimental Workflow: Quantifying Amyloid Plaque Load with PET
The quantification of amyloid plaque load in the clinical trials for Aducanumab, Lecanemab, and Solanezumab followed a standardized workflow involving Positron Emission Tomography (PET) imaging.
Conclusion
The comparison between Ladostigil and the monoclonal antibodies highlights two distinct approaches to tackling the amyloid aspect of Alzheimer's disease. While Aducanumab and Lecanemab have demonstrated a direct and substantial reduction in existing amyloid plaques, their long-term clinical benefit and safety profiles continue to be evaluated. Solanezumab, targeting soluble Aβ, showed a modest effect on slowing plaque accumulation but did not lead to plaque clearance or significant cognitive improvement in the A4 study.[5][6][7]
Ladostigil, with its proposed mechanism of modulating APP processing towards a non-amyloidogenic pathway, represents a potentially preventative or early-stage intervention.[1][2][3] However, the absence of direct clinical data on its effect on amyloid plaque burden makes a head-to-head comparison on this specific outcome impossible at this time. Future studies incorporating amyloid PET imaging in trials of compounds like Ladostigil will be crucial to fully understand their position in the therapeutic landscape for Alzheimer's disease. This guide underscores the importance of diverse mechanistic approaches in the ongoing effort to develop effective treatments for this complex neurodegenerative disorder.
References
- 1. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]
- 4. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]
- 5. First-of-its-kind A4 study yields 'disappointing' results - Penn Memory Center [pennmemorycenter.org]
- 6. atrinews.usc.edu [atrinews.usc.edu]
- 7. Lilly drops amyloid-targeting solanezumab for earliest stage of Alzheimer’s | BioWorld [bioworld.com]
cross-study validation of Ladostigil's efficacy in Alzheimer's research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study validation of Ladostigil's efficacy in the context of Alzheimer's disease research. It offers an objective comparison with established acetylcholinesterase inhibitors and monoamine oxidase inhibitors, supported by available experimental data.
Executive Summary
Ladostigil, a novel drug candidate, exhibits a multimodal mechanism of action, targeting both cholinesterase and monoamine oxidase pathways, which are implicated in the pathophysiology of Alzheimer's disease.[1][2] Preclinical studies have demonstrated its neuroprotective effects.[1] A significant Phase 2 clinical trial has assessed its potential in patients with mild cognitive impairment (MCI), a precursor to Alzheimer's. While the trial did not meet its primary endpoint of delaying progression to dementia, it suggested a potential effect on reducing brain atrophy.[1][3] This guide compares the available efficacy data for Ladostigil with that of established Alzheimer's treatments: Donepezil, Rivastigmine, Galantamine, and the monoamine oxidase inhibitor Selegiline. Direct comparative trials are limited; therefore, this analysis relies on data from individual placebo-controlled studies.
Mechanism of Action: A Multi-Target Approach
Ladostigil is designed as a dual-function molecule, combining the properties of a cholinesterase inhibitor and a monoamine oxidase (MAO) inhibitor in a single compound.[1][2] This approach is intended to simultaneously address multiple neurochemical deficits observed in Alzheimer's disease.
Below is a diagram illustrating the proposed signaling pathways influenced by Ladostigil.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data from clinical trials of Ladostigil and comparator drugs. It is crucial to note that these trials were not conducted head-to-head, and variations in study design, patient populations, and duration can influence outcomes. The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) is a common primary outcome measure, where a lower score indicates better cognitive function.
Table 1: Ladostigil Efficacy Data in Mild Cognitive Impairment (MCI)
| Drug/Dose | Trial Phase | Duration | Patient Population | Primary Outcome Measure | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value |
| Ladostigil 10 mg/day | 2 | 36 months | MCI with medial temporal lobe atrophy | Progression to Alzheimer's Disease | 14.1% progressed | 20.4% progressed | 0.162[1][3] |
| Change in Whole Brain Volume | Less decrease | Greater decrease | 0.025[1][3] | ||||
| Change in Hippocampal Volume | Less decrease | Greater decrease | 0.043[1][3] |
Table 2: Acetylcholinesterase Inhibitors Efficacy Data in Mild to Moderate Alzheimer's Disease
| Drug/Dose | Trial Duration | Patient Population | Outcome Measure | Mean Difference from Placebo in ADAS-Cog Score |
| Donepezil 5 mg/day | 24 weeks | Mild to Moderate AD | ADAS-Cog | -2.8 to -2.9 points[4][5] |
| Donepezil 10 mg/day | 24 weeks | Mild to Moderate AD | ADAS-Cog | -3.1 points[4][5] |
| Rivastigmine 6-12 mg/day | 26 weeks | Mild to Moderate AD | ADAS-Cog | ~ -2.7 points (improvement over placebo)[6] |
| Galantamine 16 mg/day | 6 months | Mild to Moderate AD | ADAS-Cog | -3.3 to -3.9 points[5][7][8] |
| Galantamine 24 mg/day | 6 months | Mild to Moderate AD | ADAS-Cog | -3.6 to -3.8 points[5][7][8] |
Table 3: Monoamine Oxidase Inhibitors Efficacy Data in Alzheimer's Disease
| Drug/Dose | Trial Duration | Patient Population | Outcome Measure | Key Finding |
| Selegiline 10 mg/day | Various (meta-analysis) | Alzheimer's Disease | Cognitive Tests | Small, but promising, benefits on memory function; limited evidence on standardized global scales like ADAS-Cog.[9][10][11] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the clinical trial data.
Ladostigil Phase 2 Trial in Mild Cognitive Impairment (NCT01429623)[1][2][3][5]
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled Phase 2 clinical trial.
-
Participants: 210 patients aged 55 to 85 with a diagnosis of Mild Cognitive Impairment (MCI), a Clinical Dementia Rating (CDR) score of 0.5, a Mini-Mental State Examination (MMSE) score >24, and evidence of medial temporal lobe atrophy.
-
Intervention: Patients were randomly assigned to receive either Ladostigil (10 mg/day) or a placebo.
-
Primary Outcomes:
-
Safety and tolerability of Ladostigil.
-
Time to progression from MCI to a diagnosis of Alzheimer's disease dementia.
-
-
Secondary Endpoints:
-
Neuropsychological Test Battery (NTB) composite score.
-
Disability Assessment in Dementia (DAD) score.
-
Geriatric Depression Scale (GDS) score.
-
-
Exploratory Outcomes:
-
Changes in brain volume (whole-brain, hippocampus, and entorhinal cortex) measured by MRI.
-
The workflow for this clinical trial is illustrated in the diagram below.
General Protocol for Acetylcholinesterase Inhibitor Pivotal Trials
While specific details vary between trials, the pivotal studies for Donepezil, Rivastigmine, and Galantamine generally followed a similar structure:
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with a diagnosis of probable mild to moderate Alzheimer's disease.
-
Intervention: The specific acetylcholinesterase inhibitor at varying doses compared to a placebo.
-
Primary Outcomes: Typically included a cognitive measure (e.g., ADAS-Cog) and a global assessment (e.g., Clinician's Interview-Based Impression of Change plus caregiver input - CIBIC-plus).
-
Duration: Often ranged from 12 to 26 weeks, with some longer-term extension studies.
Conclusion
Ladostigil presents a promising multi-target approach for the treatment of neurodegenerative diseases like Alzheimer's. The Phase 2 trial in MCI patients, while not demonstrating a delay in progression to dementia, did show a statistically significant reduction in the rate of whole-brain and hippocampal atrophy, warranting further investigation.[1][3]
When compared to established acetylcholinesterase inhibitors, the current clinical data for Ladostigil is in an earlier stage of development and in a different patient population (MCI vs. mild to moderate AD). The acetylcholinesterase inhibitors have consistently demonstrated modest but statistically significant benefits on cognitive function in patients with established Alzheimer's disease.[4][5][6][7][8] The available data for the monoamine oxidase inhibitor Selegiline in Alzheimer's disease suggests a less pronounced cognitive benefit.[9][10][11]
Future research, including potential Phase 3 trials, will be necessary to fully elucidate the clinical efficacy of Ladostigil in Alzheimer's disease and its potential role in relation to existing therapies. The observed effects on brain volume are a particularly intriguing area for further exploration.
References
- 1. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 5. pharmafocuseurope.com [pharmafocuseurope.com]
- 6. Rivastigmine in Alzheimer’s disease: Cognitive function and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 9. Selegiline in the treatment of behavioural disturbance in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selegiline for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Navigating the Safe Disposal of Ladostigil (Tartrate): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ladostigil (Tartrate), a novel compound with dual cholinesterase and monoamine oxidase (MAO) inhibitory effects, requires careful handling and disposal due to its pharmacological activity. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for Ladostigil (Tartrate) was not found in the public domain, this guide provides essential procedural information based on general best practices for the disposal of research-grade pharmaceuticals and chemicals of a similar nature.
It is imperative to obtain the Safety Data Sheet (SDS) from the supplier of Ladostigil (Tartrate) and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and facilities.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2] The primary goal is to prevent environmental contamination and ensure public safety. Improper disposal, such as flushing down the drain or discarding in regular trash, can have significant adverse effects.
Step-by-Step Disposal Procedure for Ladostigil (Tartrate)
Given the absence of a specific SDS, a conservative approach to the disposal of Ladostigil (Tartrate) is warranted. The following steps are based on general guidelines for the disposal of potent, non-controlled research chemicals.
-
Personal Protective Equipment (PPE): Before handling Ladostigil (Tartrate) for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Identification and Segregation:
-
Do not mix Ladostigil (Tartrate) waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Label a dedicated, leak-proof, and sealable container as "Hazardous Waste: Ladostigil (Tartrate)." Include the chemical name, concentration (if in solution), and the date.
-
-
Collection of Waste:
-
Solid Waste: Collect unused or expired Ladostigil (Tartrate) powder in its original container if possible, or in the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with Ladostigil (Tartrate), such as pipette tips, gloves, and weighing papers, should be collected in the same designated hazardous waste container.
-
Solutions: Aqueous solutions of Ladostigil (Tartrate) should be collected in a compatible, sealed container clearly labeled as hazardous waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the Ladostigil (Tartrate) waste.
-
Provide them with all available information about the compound, including its chemical name and any known hazards.
-
-
Record Keeping: Maintain a log of the amount of Ladostigil (Tartrate) waste generated and the date of its disposal.
Quantitative Data on Pharmaceutical Waste
While specific quantitative data for Ladostigil (Tartrate) disposal is unavailable, the following table summarizes general guidelines and regulations for pharmaceutical waste.
| Parameter | Guideline/Regulation | Source |
| Small Quantity Generator (SQG) | Generates > 100 kg and < 1,000 kg of non-acutely hazardous waste per month. | EPA |
| Large Quantity Generator (LQG) | Generates ≥ 1,000 kg of non-acutely hazardous waste per month. | EPA |
| Acutely Hazardous Waste (P-listed) | Strict limits, often as low as 1 kg/month for generation. | EPA |
| De Minimis Quantity | For some substances, trace amounts may be exempt from the strictest regulations. | EPA |
Note: The classification of Ladostigil (Tartrate) as hazardous or acutely hazardous would be specified in its SDS.
Experimental Protocols for Safe Handling
While no specific experimental protocols for Ladostigil (Tartrate) disposal were found, the general principles of handling potent compounds should be followed. This includes working in a well-ventilated area, preferably within a fume hood, and using the smallest quantities of the substance necessary for the experiment to minimize waste generation.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when determining the proper disposal route for a research chemical like Ladostigil (Tartrate).
Disclaimer: This information is intended for guidance purposes only and is not a substitute for professional advice. Always consult the official Safety Data Sheet and your institution's environmental health and safety professionals for specific disposal instructions.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Ladostigil Tartrate
For Immediate Implementation: This document outlines essential safety and logistical information for the handling and disposal of Ladostigil Tartrate. The following procedural guidance is designed to ensure the safety of all laboratory personnel, particularly researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for Ladostigil Tartrate was not identified, the following recommendations are based on established best practices for handling potentially hazardous pharmaceutical compounds. Similar compounds, such as Tylosin tartrate, have been noted to cause allergic skin reactions and respiratory difficulties upon inhalation. Therefore, a conservative approach to personal protective equipment (PPE) and handling is warranted to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the final and critical barrier in preventing exposure to hazardous substances.[1] All personnel handling Ladostigil Tartrate must adhere to the following minimum PPE requirements.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free gloves tested to ASTM D6978 standard.[2][3] | Prevents skin contact and absorption. Double-gloving is recommended for handling hazardous drugs.[3] Powder-free gloves minimize aerosolization of the compound.[1] |
| Gown | Disposable, impermeable gown with long sleeves and closed back.[2][3] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Provides comprehensive protection against splashes and aerosols.[1][4] |
| Respiratory Protection | An N95 respirator or higher, especially when handling powders or creating aerosols.[3] | Prevents inhalation of the compound, which may cause respiratory sensitization. |
| Additional Protection | Disposable hair and shoe covers.[1][2] | Reduces the risk of spreading contamination to other areas.[1] |
Procedural Guidance for Handling Ladostigil Tartrate
Adherence to the following step-by-step procedures is mandatory for all personnel involved in the handling of Ladostigil Tartrate.
1. Preparation and Engineering Controls:
-
All handling of Ladostigil Tartrate powder should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.
-
Ensure a spill kit is readily accessible in the handling area.[2]
2. Donning of Personal Protective Equipment (PPE):
-
Perform hand hygiene by washing hands with soap and water before donning any PPE.[2]
-
Don PPE in the following order: shoe covers, hair cover, gown, face mask/respirator, safety goggles, and then gloves. The outer gloves should be placed over the cuff of the gown.[1]
3. Handling the Compound:
-
When weighing and preparing solutions, handle the compound carefully to avoid generating dust.
-
If tablets or capsules are crushed, take extra precautions to avoid breathing the dust and prevent skin contact.[5]
-
Change gloves every 30 to 60 minutes or immediately if they become contaminated or damaged.[1]
4. Doffing of Personal Protective Equipment (PPE):
-
Remove PPE in a manner that minimizes contamination of the wearer and the environment.
-
The general order for doffing is: outer gloves, gown, inner gloves, face shield/goggles, mask/respirator, hair cover, and shoe covers.
-
Dispose of all single-use PPE in a designated hazardous waste container immediately after use.[3]
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of Ladostigil Tartrate and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Ladostigil Tartrate | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE | Dispose of in a sealed bag or container designated for hazardous waste.[6] |
| Empty Stock Containers | Scratch out all personal and identifying information from the label.[6][7] Dispose of in accordance with institutional guidelines, which may include triple rinsing (if appropriate for the container type and subsequent use) before recycling or disposal. |
For disposal of non-flush list medicines at a household level, the FDA recommends mixing the substance with an unappealing material like dirt or coffee grounds, placing it in a sealed container, and then disposing of it in the trash.[6][8] However, in a laboratory setting, this should be deferred to institutional hazardous waste procedures.
Ladostigil Tartrate Handling Workflow
Caption: A flowchart outlining the safe handling and disposal workflow for Ladostigil Tartrate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
